Fosphenytoin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O6P/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23/h1-10H,11H2,(H,17,20)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUWCNOOVRFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92134-98-0 (di-hydrochloride salt) | |
| Record name | Fosphenytoin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044299 | |
| Record name | Fosphenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fosphenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt: 406.24. White crystals as the dihydrate from water-ethanol-acetone, mp 220 °C (softens). pH of a saturated aqueous solution: approx 9. Solubility at 25 °C (mg/mL): 142 in water /Disodium salt/, 1.45e-01 g/L | |
| Record name | FOSPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fosphenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystals from acetone | |
CAS No. |
93390-81-9 | |
| Record name | Fosphenytoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93390-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosphenytoin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosphenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01320 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosphenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSPHENYTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4SF212641 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOSPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fosphenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-176.5 °C | |
| Record name | FOSPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fosphenytoin: A Technical Guide to Synthesis and Chemical Properties for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fosphenytoin, a water-soluble phosphate ester prodrug of phenytoin, represents a significant advancement in the parenteral delivery of this widely used anticonvulsant.[1][2] Developed to overcome the solubility and administration challenges associated with phenytoin, this compound is rapidly and completely converted to phenytoin in vivo by endogenous phosphatases.[1][3] This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action, tailored for researchers and professionals in drug development.
Chemical Properties
This compound sodium is an off-white agglomerated powder.[1] Its enhanced water solubility compared to phenytoin is a key characteristic that allows for more flexible and safer parenteral administration.
Table 1: Physicochemical Properties of this compound and Phenytoin
| Property | This compound Sodium | Phenytoin |
| Molecular Formula | C₁₆H₁₃N₂Na₂O₆P | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 406.24 g/mol | 252.27 g/mol |
| Water Solubility (37 °C) | 7.5 x 10⁴ µg/mL | 20.5 µg/mL |
| pH (in solution) | 8.6 to 9.0 (in TRIS buffer) | 12 (in propylene glycol/ethanol) |
| Melting Point | 220°C (softens) | 295-298°C |
| pKa | Not specified | 8.06-8.33 |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Conversion Half-life to Phenytoin | 8 to 15 minutes |
| Bioavailability (IV and IM) | Essentially 100% |
| Plasma Protein Binding | 95% to 99% (primarily albumin) |
| Volume of Distribution | 4.3 to 10.8 Liters |
| Peak Plasma Concentration (IM) | ~30 minutes |
Synthesis of this compound
The synthesis of this compound has been approached through several methods. The originally reported method involves a four-step process starting from phenytoin. A more recent, novel synthesis utilizes an imidate ester, offering milder reaction conditions.
Reported Synthetic Method
This process involves the nucleophilic addition of phenytoin to formaldehyde, followed by chlorination, phosphorylation, and finally hydrogenolysis and salt formation.
Caption: Reported four-step synthesis of this compound Sodium.
Experimental Protocol: Reported Synthesis
Step 1: Synthesis of 3-(Hydroxymethyl)-5,5-diphenylhydantoin
-
Suspend phenytoin (13.0 kg, 51.58 mmol) in water (390 L).
-
Add potassium carbonate (0.64 kg, 4.64 mmol) and 37% aqueous formaldehyde (14.7 kg, 180.55 mmol).
-
Stir the suspension for 3 hours at 25°C.
-
Filter the resulting suspension, wash with water (78 L), and dry at 50°C for 5 hours to yield hydroxymethylphenytoin.
Step 2: Synthesis of 3-(Chloromethyl)-5,5-diphenylhydantoin
-
Treat 3-(hydroxymethyl)-5,5-diphenylhydantoin with thionyl chloride or PCl₃ in dichloromethane to produce the chloromethyl intermediate.
Step 3: Synthesis of Dibenzyl 5,5-diphenylhydantoin-3-ylmethyl phosphate
-
Condense 3-(chloromethyl)-5,5-diphenylhydantoin with silver dibenzyl phosphate in refluxing benzene.
Step 4: Synthesis of this compound Sodium
-
Reduce the dibenzyl phosphate intermediate via hydrogenolysis with H₂ over a Palladium on carbon (Pd/C) catalyst in ethyl acetate.
-
Treat the resulting free phosphoric acid with sodium hydroxide in methanol to yield this compound sodium.
Novel Synthesis via Imidate Ester
A newer, simpler synthesis has been described that proceeds through an imidate ester intermediate, employing milder reaction conditions.
Caption: Novel synthesis of this compound via an imidate ester.
Experimental Protocol: Novel Synthesis
Step 1: Formation of Imidate Ester
-
Suspend hydroxymethylphenytoin (12.0 kg, 42.55 mmol) in acetonitrile (108 L).
-
Add trichloroacetonitrile (9.1 kg, 63.82 mmol) to the suspension.
Step 2 & 3: Phosphorylation and Salt Formation
-
The subsequent steps involve reaction with phosphoric acid and treatment with a base to yield this compound sodium. The publication highlights the formation of the imidate ester as the novel step.
Mechanism of Action and In Vivo Conversion
This compound itself is pharmacologically inactive. Its therapeutic effects are attributable to its rapid and complete conversion to phenytoin by endogenous phosphatases present in various tissues, including the liver and red blood cells. Phenytoin then exerts its anticonvulsant effect by modulating voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and limits the repetitive firing of action potentials.
Caption: In vivo conversion and mechanism of action of this compound.
The conversion of this compound to phenytoin also yields phosphate and formaldehyde. The formaldehyde is further metabolized to formate.
Analytical Methodologies
The analysis of this compound and its conversion to phenytoin is crucial for pharmacokinetic studies and therapeutic drug monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the accurate quantification of this compound and phenytoin in biological fluids. It is particularly important because immunoassays for phenytoin can show cross-reactivity with this compound, leading to an overestimation of phenytoin concentrations before the conversion is complete.
Experimental Protocol: Sample Handling for Analysis
-
Blood Sample Collection: To prevent ex vivo conversion of this compound to phenytoin, collect blood samples in tubes containing EDTA as an anticoagulant.
-
Assay: Utilize a chromatographic method such as HPLC to accurately differentiate and quantify this compound and phenytoin.
Immunoassays with Alkaline Phosphatase
A method has been described to calculate this compound concentrations using phenytoin immunoassays by leveraging the enzymatic conversion with alkaline phosphatase (ALP).
Experimental Protocol: Immunoassay with ALP
-
Measure the initial phenytoin equivalent concentration in a serum sample using a standard immunoassay (Reading A).
-
Add a small volume of alkaline phosphatase solution to the sample and incubate for 5 minutes at room temperature to ensure complete conversion of this compound to phenytoin.
-
Measure the total phenytoin concentration after conversion (Reading B).
-
The difference between Reading B and Reading A can be used to calculate the original this compound concentration using predetermined equations.
Stability and Formulation
This compound sodium is supplied as a sterile solution for injection. The commercial formulation is a ready-mixed solution in a tromethamine (TRIS) buffer, adjusted to a pH of 8.6 to 9.0.
Table 3: Stability of this compound Formulations
| Condition | Stability |
| Refrigerated Storage (2-8°C) | Recommended for long-term storage of vials. |
| Room Temperature Storage | Vials should not be stored at room temperature for more than 48 hours. |
| Diluted Solution (in D5W or 0.9% Saline) | Stable for 30 days at room temperature or refrigerated at concentrations of 1-20 mg PE/mL. |
Studies have also explored the use of cyclodextrins to improve the shelf-life of this compound formulations by solubilizing the phenytoin degradant. Lyophilized formulations of this compound have been developed to enhance stability at room temperature and allow for higher concentration upon reconstitution.
Conclusion
This compound offers significant advantages over parenteral phenytoin due to its enhanced water solubility and improved safety profile during administration. Understanding its synthesis, chemical properties, and in vivo conversion is critical for its effective use in research and clinical settings. The detailed protocols and data presented in this guide provide a valuable resource for professionals in the field of drug development and neuroscience.
References
The Genesis of a Safer Anticonvulsant: A Technical History of Fosphenytoin's Discovery and Development
Fosphenytoin sodium, a phosphate ester prodrug of phenytoin, emerged from the need to overcome the significant formulation and safety challenges associated with its parent compound, phenytoin. This technical guide delineates the discovery and development of this compound, detailing its synthesis, preclinical evaluation, and pivotal clinical trials that established its role in the acute treatment of seizures.
The Precursor Problem: Limitations of Parenteral Phenytoin
Phenytoin, a cornerstone in epilepsy treatment for decades, presented considerable difficulties in its parenteral formulation. Due to its poor water solubility, intravenous (IV) phenytoin required a caustic vehicle containing propylene glycol and ethanol, adjusted to a high pH of 12. This formulation was associated with a number of local and systemic adverse events, including:
-
Infusion site reactions: Pain, burning, and itching at the injection site were common.
-
Cardiovascular risks: Rapid infusion could lead to hypotension and cardiac arrhythmias.
-
Extravasation injuries: Leakage of the drug from the vein could cause severe tissue damage.
-
Precipitation: Incompatibility with many standard IV solutions led to the risk of precipitation.
These limitations spurred the search for a more soluble and safer alternative for parenteral administration, particularly in emergency situations like status epilepticus.
The Prodrug Solution: Synthesis and Discovery of this compound
The development of this compound, chemically known as 3-(phosphonooxymethyl)-5,5-diphenylhydantoin, represented a targeted prodrug approach to circumvent the solubility issues of phenytoin. The first synthesis of this phosphate ester was reported by Stella and Higuchi in 1973.[1] The core concept was to attach a highly polar phosphate group to the phenytoin molecule, rendering it water-soluble. This phosphate ester could then be cleaved in vivo by endogenous phosphatases to release the active drug, phenytoin.
Experimental Protocol: Synthesis of this compound Sodium
Several synthetic routes for this compound have been described. A common approach involves the following steps:
-
Hydroxymethylation of Phenytoin: Phenytoin is reacted with formaldehyde in an aqueous solution, often in the presence of a base like potassium carbonate, to form 3-hydroxymethyl-5,5-diphenyl-2,4-imidazolidinedione.[2]
-
Phosphorylation: The resulting hydroxymethyl intermediate is then phosphorylated. One method involves reacting it with a phosphorylating agent like phosphorus oxychloride in the presence of a suitable base and solvent.[3]
-
Salt Formation and Purification: The resulting this compound is then converted to its disodium salt by reacting it with sodium hydroxide. The final product, this compound sodium, can be isolated and purified through techniques such as crystallization.[2]
Preclinical Development: Establishing Efficacy and Safety
Preclinical studies were crucial in demonstrating that this compound was a viable prodrug of phenytoin, exhibiting a similar anticonvulsant profile with improved local tolerance.
Animal Models of Efficacy
The anticonvulsant activity of this compound was evaluated in established animal models of epilepsy. The maximal electroshock seizure (MES) model, which is considered predictive of efficacy against generalized tonic-clonic seizures, was a key assay.[4]
A typical protocol for the MES test in mice or rats involves the following steps:
-
Animal Preparation: Rodents (e.g., ICR-CD-1 mice) are acclimatized to the laboratory environment.
-
Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (IP), oral, or intravenous (IV) routes, at varying doses.
-
Electroshock Induction: After a predetermined time to allow for drug absorption and metabolism, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or ear-clip electrodes.
-
Seizure Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The ability of this compound to prevent this seizure endpoint is indicative of its anticonvulsant activity.
Preclinical studies demonstrated that equimolar doses of this compound and phenytoin produced equivalent antiepileptic activity against maximal electroshock seizures in mice.
Pharmacokinetics and Metabolism in Animals
Animal studies confirmed the rapid and complete conversion of this compound to phenytoin. In dogs, the conversion half-life was approximately 3 minutes, and in rats, it was less than 1 minute. These studies also showed that intramuscular (IM) and IV administration of this compound resulted in plasma phenytoin concentrations comparable to those achieved with equimolar doses of IV phenytoin.
Clinical Development: Human Pharmacokinetics and Efficacy
Clinical trials in healthy volunteers and patients with epilepsy were designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound.
Pharmacokinetics in Humans
This compound is rapidly and completely converted to phenytoin in humans by endogenous phosphatases. The conversion half-life is approximately 8 to 15 minutes. This compound itself is highly protein-bound (95-99%), primarily to albumin.
| Parameter | This compound | Phenytoin (from this compound) |
| Conversion Half-Life | 8-15 minutes | N/A |
| Time to Peak Plasma Concentration (Tmax) | End of IV infusion; ~30 min post-IM | ~2 hours post-IV infusion; ~4 hours post-IM |
| Plasma Protein Binding | 95-99% | ~90% |
| Volume of Distribution (Vd) | 4.3 to 10.8 L | ~0.6 L/kg |
| Therapeutic Plasma Concentration | N/A | Total: 10-20 mcg/mL; Unbound: 1-2 mcg/mL |
Table 1: Pharmacokinetic Parameters of this compound and Phenytoin in Humans.
Bioanalytical Methods: HPLC for Plasma Concentration
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for the simultaneous determination of this compound and phenytoin in human plasma.
A representative HPLC-UV method involves the following:
-
Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient mobile phase, typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), is used for elution.
-
Detection: The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 250 nm).
-
Quantification: The concentrations of this compound and phenytoin are determined by comparing their peak areas to those of known standards.
Clinical Efficacy in Status Epilepticus
This compound was developed as a primary intervention for status epilepticus, a life-threatening neurological emergency. One of the pivotal trials was the Established Status Epilepticus Treatment Trial (ESETT).
-
Objective: To compare the efficacy and safety of this compound, levetiracetam, and valproic acid in benzodiazepine-refractory status epilepticus.
-
Study Design: A multicenter, randomized, blinded, comparative effectiveness study.
-
Patient Population: Children and adults with convulsive status epilepticus unresponsive to benzodiazepines.
-
Interventions: Patients were randomly assigned to receive:
-
This compound: 20 mg PE/kg intravenously, up to a maximum dose of 1500 mg, infused over 10 minutes.
-
Levetiracetam: 60 mg/kg intravenously, up to a maximum dose of 4500 mg, infused over 10 minutes.
-
Valproic acid: 40 mg/kg intravenously, up to a maximum dose of 3000 mg, infused over 10 minutes.
-
-
Primary Outcome: Absence of clinically apparent seizures and improving consciousness at 60 minutes after the start of the drug infusion, without the need for additional anticonvulsant medication.
Clinical Trial Outcomes
The ESETT trial found that the three anticonvulsant drugs were similarly effective in treating benzodiazepine-refractory status epilepticus.
| Outcome | This compound (n=118) | Levetiracetam (n=145) | Valproate (n=121) |
| Seizure Cessation and Improved Alertness at 60 min | 45% | 47% | 46% |
| Serious Adverse Events | Similar incidence across all three groups | Similar incidence across all three groups | Similar incidence across all three groups |
Table 2: Key Efficacy Outcomes from the ESETT Trial.
Visualizing the Science Behind this compound
Drug Development Workflow
Caption: A simplified workflow of the drug development process for this compound.
Metabolic Conversion of this compound
References
- 1. neurology.org [neurology.org]
- 2. US20070249563A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound for the treatment of status epilepticus: an evidence-based assessment of its clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Fosphenytoin to Phenytoin Conversion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosphenytoin is a water-soluble phosphate ester prodrug of phenytoin, an established anticonvulsant medication.[1][2] Developed to overcome the significant administration challenges associated with the poorly soluble parenteral phenytoin, this compound offers improved safety and tolerability for intravenous (IV) and intramuscular (IM) administration.[3][4] Following administration, this compound is rapidly and completely converted in vivo to phenytoin by endogenous phosphatases.[3] This guide provides a comprehensive technical overview of the core pharmacokinetic principles governing this conversion, detailing the metabolic pathway, key quantitative parameters, and the experimental methodologies used for their determination. All doses of this compound are expressed in phenytoin sodium equivalents (PE) to allow for equimolar comparison with phenytoin.
Biochemical Conversion Pathway
This compound itself possesses no intrinsic anticonvulsant activity; its therapeutic effects are entirely attributable to its active metabolite, phenytoin. The conversion is a hydrolysis reaction catalyzed by ubiquitous endogenous enzymes, primarily alkaline phosphatases, found in various tissues including the liver, red blood cells, and spleen.
For every millimole (mmol) of this compound administered, one mmol of phenytoin is produced, along with phosphate and formaldehyde. The formaldehyde is subsequently oxidized to formate, which is then metabolized through a folate-dependent pathway.
Pharmacokinetic Parameters
The conversion of this compound to phenytoin is a rapid and complete process, ensuring predictable delivery of the active drug.
Absorption and Bioavailability
Following both IV and IM administration, this compound is completely bioavailable, meaning the conversion results in 100% systemic exposure to phenytoin relative to administering IV phenytoin directly.
-
Intravenous (IV): Maximum plasma concentrations of this compound are achieved at the end of the infusion.
-
Intramuscular (IM): this compound is rapidly absorbed from the injection site, with peak this compound concentrations occurring approximately 30 minutes post-injection. This is followed by the appearance of phenytoin, with therapeutic plasma concentrations achieved within 30 minutes and peak total phenytoin concentrations occurring at approximately 2 to 4 hours.
Distribution
This compound is a highly polar molecule that is extensively bound to plasma proteins, primarily albumin.
-
Protein Binding: this compound is 95% to 99% bound to plasma proteins. This binding is saturable, meaning the unbound fraction increases as total this compound concentrations rise. Critically, this compound displaces phenytoin from its protein binding sites. This temporarily increases the unbound (active) fraction of phenytoin to as high as 30% during the conversion period (approximately 30 to 60 minutes post-infusion), which helps to compensate for the time required for conversion.
-
Volume of Distribution (Vd): The Vd of this compound ranges from 4.3 to 10.8 liters and increases with higher doses and faster infusion rates, consistent with its saturable protein binding.
Metabolism and Elimination
The primary metabolic event for this compound is its conversion to phenytoin.
-
Conversion Half-Life: The conversion of this compound to phenytoin is rapid, with a half-life ranging from approximately 7 to 15 minutes. This process is generally independent of the dose, infusion rate, or plasma concentration.
-
Phenytoin Metabolism: The resulting phenytoin is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19. Phenytoin metabolism is saturable, and its half-life can range from 12.0 to 28.9 hours, tending to be longer at higher plasma concentrations.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for this compound and the derived phenytoin.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route | Value | Citation(s) |
|---|---|---|---|
| Conversion Half-Life | IV/IM | 7 - 15 minutes | |
| Time to Peak Concentration (Tmax) | IV | End of infusion | |
| IM | ~30 minutes | ||
| Protein Binding | IV/IM | 95% - 99% (primarily albumin) | |
| Volume of Distribution (Vd) | IV/IM | 4.3 - 10.8 L |
| Bioavailability | IV/IM | ~100% (relative to IV phenytoin) | |
Table 2: Pharmacokinetics of Phenytoin Derived from this compound
| Parameter | Route | Value | Citation(s) |
|---|---|---|---|
| Time to Therapeutic Concentration | IV (≥100 mg PE/min) | ~10 minutes | |
| IV (<100 mg PE/min) | ~30 minutes | ||
| IM | ~30 minutes | ||
| Time to Peak Concentration (Tmax) | IV | Varies with infusion rate | |
| IM | 2 - 4 hours | ||
| Protein Binding (unbound fraction) | IV/IM | ~12% (baseline) | |
| IV (during conversion) | Up to 30% | ||
| Elimination Half-Life | IV/IM | 12.0 - 28.9 hours | |
| Therapeutic Plasma Concentration | Total | 10 - 20 mcg/mL |
| | Unbound | 1 - 2 mcg/mL | |
Experimental Protocols and Methodologies
The pharmacokinetic data presented have been established through numerous clinical trials involving diverse patient populations.
Study Designs
Clinical investigations have employed various designs, including:
-
Open-label studies for initial safety, tolerability, and pharmacokinetic profiling.
-
Double-blind, randomized, controlled trials comparing this compound to parenteral phenytoin to establish bioequivalence and comparative safety.
-
Pharmacokinetic studies in specific populations, such as neurosurgery patients, children with severe malaria, and healthy volunteers.
Dosing Regimens
-
Loading Doses: Typically range from 10 to 20 mg PE/kg. For urgent situations like status epilepticus, loading doses are infused intravenously at rates of 100 to 150 mg PE/min to rapidly achieve therapeutic concentrations.
-
Maintenance Doses: Generally 4 to 6 mg PE/kg/day, administered IV or IM.
Sample Collection and Analysis
A typical experimental workflow for a pharmacokinetic study of this compound involves several key steps.
-
Blood Sampling: Serial blood samples are collected at predefined intervals post-administration. To prevent the ongoing ex vivo conversion of this compound to phenytoin, blood samples must be collected in tubes containing an anticoagulant like EDTA.
-
Analytical Methods:
-
Chromatography: High-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for accurately quantifying both this compound and phenytoin in biological fluids like plasma. These methods can distinguish between the prodrug and the active metabolite.
-
Immunoassays: Common immunoassays (e.g., fluorescence polarization) used for therapeutic drug monitoring of phenytoin can significantly overestimate concentrations when this compound is present due to cross-reactivity. Therefore, it is recommended to delay phenytoin monitoring until conversion is essentially complete (~2 hours after IV infusion, ~4 hours after IM injection).
-
Enzymatic Conversion for Measurement: An alternative analytical approach involves measuring the initial phenytoin concentration, then adding alkaline phosphatase to the sample to force complete conversion of all this compound. A second measurement is taken, and the difference between the two readings is used to calculate the original this compound concentration.
-
Factors Influencing Pharmacokinetics
-
Administration Route & Rate: IV administration at high infusion rates (100-150 mg PE/min) leads to the most rapid attainment of therapeutic free phenytoin concentrations, partly due to the displacement of phenytoin from protein binding sites by high transient this compound concentrations. IM administration results in a slower, more sustained rise in phenytoin levels.
-
Hepatic and Renal Disease: Patients with hepatic or renal disease, or those with hypoalbuminemia, may have a higher unbound fraction of phenytoin. The conversion of this compound to phenytoin may be faster in these patients due to decreased protein binding of the prodrug. Careful monitoring of unbound phenytoin concentrations is recommended in these populations.
Conclusion
This compound serves as a highly effective and safe delivery system for phenytoin. Its pharmacokinetic profile is characterized by rapid and complete conversion to the active drug following both intravenous and intramuscular administration. The half-life of this conversion is consistently between 7 and 15 minutes. The transient displacement of phenytoin from plasma proteins by this compound is a unique feature that facilitates the rapid achievement of therapeutic free phenytoin concentrations, particularly with rapid IV infusions. A thorough understanding of these pharmacokinetic principles, along with appropriate analytical methodologies, is critical for the effective and safe use of this compound in clinical and research settings.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenytoin and this compound | Neupsy Key [neupsykey.com]
- 3. neurology.org [neurology.org]
- 4. Frontiers | Comparison of pharmacokinetics and safety between CE-fosphenytoin sodium, this compound sodium, and phenytoin sodium after intravenous and intramuscular administration in healthy volunteers [frontiersin.org]
A Comprehensive Preclinical Assessment of Fosphenytoin: Efficacy, Safety, and Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide or whitepaper.
Executive Summary
Fosphenytoin, a water-soluble phosphate ester prodrug, was developed to overcome the significant formulation and administration challenges associated with parenteral phenytoin.[1][2][3] Upon administration, this compound is rapidly and completely converted by endogenous phosphatases into phenytoin, its active antiepileptic metabolite.[4][5] This guide provides a detailed review of the preclinical studies that established the efficacy, safety, and pharmacokinetic profile of this compound, demonstrating its viability as a replacement for parenteral phenytoin in acute seizure management. The data presented herein is derived from a range of animal models, which have been crucial in characterizing the drug's properties before its successful clinical application.
Mechanism of Action and Metabolic Conversion
This compound itself is an inactive compound. Its therapeutic effects are solely attributable to its active metabolite, phenytoin. The primary mechanism of action involves the modulation of voltage-gated sodium channels within neuronal membranes. Phenytoin stabilizes these channels in their inactivated state, which slows their rate of recovery. This action is both voltage- and use-dependent, effectively limiting the repetitive firing of action potentials that underlies seizure activity.
Metabolic Pathway
Following intravenous (IV) or intramuscular (IM) administration, this compound is rapidly hydrolyzed by ubiquitous alkaline and acid phosphatases found in tissues and red blood cells. This enzymatic conversion yields one mole of phenytoin for each mole of this compound administered, along with phosphate and formate as byproducts. The conversion half-life is remarkably short, estimated to be less than one minute in rats and approximately 3 minutes in dogs, ensuring the swift availability of the active drug.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies across various animal models were essential to confirm that this compound administration could reliably achieve therapeutic concentrations of phenytoin. These studies demonstrated rapid absorption after IM injection and swift conversion to phenytoin regardless of the administration route.
Data Summary
The following table summarizes key pharmacokinetic parameters from preclinical studies in rats, rabbits, and dogs. It highlights the rapid conversion of this compound and compares the resulting phenytoin exposure across different administration routes and species.
| Parameter | Species | This compound Dose & Route | Phenytoin from this compound | Phenytoin (Direct Admin) | Citation(s) |
| Conversion Half-Life | Rat | IV/IM | < 1 min | N/A | |
| Dog | IV/IM | ~3 min | N/A | ||
| Tmax (Phenytoin) | Rat (Oral) | 30 mg/kg PE | Shorter Tmax (by 62%) | Tmax ~3.9 h | |
| Rabbit (IM) | Equivalent to Phenytoin | 30.0 min | 24.8 min | ||
| Cmax (Phenytoin) | Rat (Oral) | 30 mg/kg PE | 85% Higher Cmax | Lower Cmax | |
| Rabbit (IM) | Equivalent to Phenytoin | 158% Higher Cmax | Lower Cmax | ||
| AUC (Phenytoin) | Rabbit (IM, 0-120 min) | Equivalent to Phenytoin | Significantly Higher AUC | Lower AUC | |
| Rat (Oral, last) | 30 mg/kg PE | No significant difference | No significant difference | ||
| Bioavailability (Phenytoin) | Multiple | IV/IM | ~100% | N/A |
PE: Phenytoin Equivalents; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve.
Preclinical Efficacy
The anticonvulsant efficacy of this compound was established in several well-validated animal models of seizures and status epilepticus (SE). These studies consistently showed that this compound produced antiepileptic activity equivalent to that of equimolar doses of phenytoin.
Maximal Electroshock (MES) Seizure Model
The MES test is a standard screening model for drugs effective against generalized tonic-clonic seizures. In mice, this compound administered via intraperitoneal (IP), oral, or IV routes demonstrated equivalent antiepileptic activity against maximal electroshock seizures when compared to equimolar doses of phenytoin.
Status Epilepticus (SE) Models
-
Soman-Induced SE (Guinea Pigs): In a model of nerve agent-induced SE, this compound's efficacy was dose-dependent. When administered as a pretreatment 30 minutes before soman challenge, the ED₅₀ for blocking or terminating seizures was 61.8 mg/kg (IP). However, when given therapeutically 5 minutes after seizure onset, only the highest dose (180 mg/kg IP) could terminate seizures in 50% of the animals.
-
Naturally Occurring Canine SE: A randomized, placebo-controlled trial in dogs with naturally occurring canine status epilepticus (CSE) provided strong evidence of efficacy. Dogs received a benzodiazepine followed by an IV infusion of either this compound (15 mg/kg PE) or placebo. The responder rate at 12 hours (defined as no further seizures) was significantly higher in the this compound group (63%) compared to the placebo group (22%). This study was crucial as it used a translational platform that closely mimics human SE.
Efficacy Data Summary
| Model | Species | This compound Administration | Key Efficacy Finding | Comparison to Phenytoin | Citation(s) |
| Maximal Electroshock Seizure | Mouse | IP, Oral, IV | Effective blockade of tonic phase | Equivalent antiepileptic activity | |
| Soman-Induced Status Epilepticus | Guinea Pig | 18-180 mg/kg, IP (Pretreatment) | Dose-dependent seizure blockade (ED₅₀ = 61.8 mg/kg) | Not directly compared | |
| Soman-Induced Status Epilepticus | Guinea Pig | 180 mg/kg, IP (Therapeutic) | Terminated seizures in 50% of animals | Not directly compared | |
| Naturally Occurring Status Epilepticus | Dog | 15 mg/kg PE, IV | 63% responder rate at 12 hours (vs. 22% for placebo) | Not directly compared | |
| Cobalt Lesion Model of SE | Rat | IP | Less effective in this specific model/route | Phenytoin showed better results |
Preclinical Safety and Toxicology
A key driver for the development of this compound was to improve upon the safety and tolerability profile of parenteral phenytoin, which is associated with local tissue damage and cardiovascular adverse effects. Preclinical safety studies confirmed that this compound offered a significant advantage in local tolerance while exhibiting a similar systemic safety profile, which is directly related to the resulting plasma phenytoin concentrations.
Local Tolerance
Intravenous phenytoin is formulated in a high pH (pH 12) vehicle containing propylene glycol, which contributes to local irritation and pain at the injection site. This compound, being freely soluble in aqueous solutions, avoids this issue. In preclinical studies, IV administration of this compound was associated with significantly fewer infusion rate decreases and changes in administration site due to local irritation compared to phenytoin. Intramuscular this compound was also found to be well-tolerated, with only mild and transient reactions at the injection site.
Systemic and Cardiovascular Safety
The systemic effects of this compound are directly attributable to the resulting phenytoin concentrations. In anesthetized dogs, this compound and phenytoin demonstrated similar antiarrhythmic activity against ouabain-induced ventricular tachycardia. At high IV infusion rates, both drugs produced comparable reductions in diastolic blood pressure and cardiac contractile force, with the maximal effects occurring at the time of maximal phenytoin plasma concentration.
Teratogenicity
Studies in multiple animal species have shown that phenytoin, the active metabolite of this compound, is teratogenic at clinically relevant doses, causing increased incidences of fetal malformations and other developmental toxicities.
Safety Data Summary
| Safety Endpoint | Species | Administration | This compound Finding | Comparison to Phenytoin | Citation(s) |
| Local Irritation (IV) | Multiple | IV | Fewer infusion rate decreases/interruptions | Better tolerated than IV phenytoin | |
| Local Tolerance (IM) | Multiple | IM | Mild and transient injection site reactions | Well-tolerated (IM phenytoin is poorly absorbed and irritating) | |
| Cardiovascular Effects | Dog | High-rate IV infusion | Reduction in diastolic blood pressure and cardiac contractile force | Similar reduction in blood pressure and cardiac force | |
| Systemic Adverse Events | Multiple | IV, IM, IP | Effects related to maximal plasma phenytoin concentration | Systemic effects were similar | |
| Teratogenicity | Multiple | N/A (Data for Phenytoin) | N/A | Phenytoin is teratogenic in animals |
Experimental Protocols and Workflows
Detailed and standardized protocols are fundamental to the reproducibility of preclinical research. Below are representative methodologies for key experiments cited in this guide.
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Animals: Male mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.
-
Drug Administration:
-
Animals are divided into groups and administered this compound, an equimolar dose of phenytoin, or vehicle control via the desired route (e.g., intraperitoneal).
-
A predetermined pretreatment time is allowed for drug absorption and conversion (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
A corneal electrode is placed on the eyes of the mouse.
-
A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.
-
-
Endpoint Measurement:
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the complete abolition of the tonic hindlimb extension.
-
-
Data Analysis: The percentage of animals protected in each group is calculated and compared.
Protocol: Soman-Induced Status Epilepticus in Guinea Pigs
-
Animals: Male guinea pigs implanted with cortical electroencephalographic (EEG) recording electrodes.
-
Pretreatment: Animals are pretreated with pyridostigmine bromide (0.026 mg/kg, IM) 30 minutes before nerve agent challenge.
-
Soman Challenge: Animals are challenged with a 2xLD₅₀ dose of soman (56 µg/kg, subcutaneous).
-
Standard Therapy: One minute after soman challenge, animals receive atropine sulfate (2 mg/kg, IM) and 2-pralidoxime chloride (25 mg/kg, IM).
-
Experimental Therapy (this compound):
-
Prophylactic: this compound (18-180 mg/kg, IP) is administered 30 minutes before soman challenge.
-
Therapeutic: this compound (doses up to 180 mg/kg, IP) is administered 5 minutes after EEG-confirmed seizure onset.
-
-
Endpoint Measurement: Continuous EEG monitoring is used to determine the onset, duration, and termination of seizure activity.
-
Data Analysis: The dose required to protect 50% of animals (ED₅₀) is calculated for prophylactic treatment. The percentage of animals in which seizures are terminated is calculated for therapeutic treatment.
Conclusion
The comprehensive body of preclinical evidence demonstrates that this compound is a highly effective and safe prodrug of phenytoin. It is rapidly and completely converted to its active metabolite, achieving therapeutic phenytoin concentrations that provide anticonvulsant efficacy equivalent to equimolar doses of phenytoin across various seizure models. The primary advantage established in preclinical studies is its superior local tolerability for both intravenous and intramuscular administration, which directly addresses the formulation-related safety concerns of parenteral phenytoin. These foundational preclinical findings paved the way for successful clinical trials and the ultimate adoption of this compound as a critical tool in the acute management of seizures and status epilepticus.
References
- 1. neurology.org [neurology.org]
- 2. ovid.com [ovid.com]
- 3. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The safety and efficacy of this compound for the treatment of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and chemical stability of Fosphenytoin
An In-depth Technical Guide to the Molecular Structure and Chemical Stability of Fosphenytoin
Introduction
This compound is a water-soluble phosphate ester prodrug of phenytoin, an established anti-epileptic agent.[1][2][3] Developed to overcome the formulation challenges associated with the poorly soluble phenytoin, this compound offers advantages for parenteral (intravenous and intramuscular) administration, including improved local tolerability and the ability to be administered more rapidly.[1][4] This guide provides a detailed examination of the molecular structure of this compound and a comprehensive analysis of its chemical stability, supported by quantitative data, experimental protocols, and process diagrams.
Molecular Structure and Properties
This compound is chemically designated as 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt. As a prodrug, it is pharmacologically inactive until it undergoes in-vivo hydrolysis to its active metabolite, phenytoin.
-
Molecular Formula: C₁₆H₁₅N₂O₆P (this compound); C₁₆H₁₃N₂Na₂O₆P (this compound Sodium)
-
Molecular Weight: 362.27 g/mol (this compound); 406.24 g/mol (this compound Sodium)
-
Appearance: this compound sodium is an off-white agglomerated powder. The commercial injection is a clear, colorless to pale yellow, sterile solution.
-
Solubility: Unlike phenytoin, this compound is freely soluble in aqueous solutions. The disodium salt has a solubility of 142 mg/mL in water at 25°C.
-
Formulation: Commercial formulations are supplied as a ready-mixed solution in a Tromethamine (TRIS) buffer, adjusted to a pH of 8.6 to 9.0.
The core structure consists of a hydantoin ring substituted with two phenyl groups at the 5-position. The prodrug moiety is a phosphonooxymethyl group attached to the nitrogen at the 3-position of the hydantoin ring. This phosphate ester group confers the high water solubility of the molecule.
Chemical Stability and Degradation Pathway
The chemical stability of this compound is a critical factor for its formulation, storage, and clinical administration. The primary degradation pathway, both in vitro and in vivo, is the hydrolysis of the phosphate ester bond.
In-Vivo Conversion (Metabolism)
Following administration, this compound is rapidly and completely converted to phenytoin by endogenous alkaline phosphatases found in tissues such as the liver and red blood cells. This enzymatic hydrolysis has a conversion half-life of approximately 7 to 15 minutes.
The hydrolysis yields three products for every mole of this compound:
-
One mole of phenytoin (the active anticonvulsant).
-
One mole of phosphate .
-
One mole of formaldehyde , which is subsequently converted to formate.
Caption: In-vivo metabolic pathway of this compound.
In-Vitro Degradation and Formulation Stability
The stability of this compound in solution is highly dependent on pH. The commercial formulation is buffered to a pH of 8.6-9.0 to ensure stability. At pH values below 8, this compound degrades primarily to phenytoin. This degradation is problematic because the resulting phenytoin is poorly water-soluble and can precipitate out of solution, which is hazardous for parenteral administration. Forced degradation studies confirm that this compound is susceptible to hydrolysis under both acidic and basic conditions.
This compound sodium exhibits excellent stability when stored appropriately and when diluted in common intravenous solutions. It is stable for extended periods at room, refrigerated, and frozen temperatures.
Data Presentation: Quantitative Stability Data
The stability of this compound sodium has been quantitatively assessed in various containers, diluents, and temperatures. The data below is summarized from published studies.
| Concentration (PE*/mL) | Diluent | Container | Storage Temperature | Duration | Remaining Concentration |
| 50 mg (undiluted) | N/A | Polypropylene Syringe | 25°C (Room Temp) | 30 Days | 97-104% of initial |
| 50 mg (undiluted) | N/A | Polypropylene Syringe | 4°C (Refrigerated) | 30 Days | 97-104% of initial |
| 50 mg (undiluted) | N/A | Polypropylene Syringe | -20°C (Frozen) | 30 Days | 97-104% of initial |
| 1, 8, and 20 mg | 0.9% NaCl (NS) | PVC Bag | 25°C (Room Temp) | 30 Days | 97-104% of initial |
| 1, 8, and 20 mg | 0.9% NaCl (NS) | PVC Bag | 4°C (Refrigerated) | 30 Days | 97-104% of initial |
| 1, 8, and 20 mg | 0.9% NaCl (NS) | PVC Bag | -20°C (Frozen) | 30 Days | 97-104% of initial |
| 1, 8, and 20 mg | 5% Dextrose (D5W) | PVC Bag | 25°C (Room Temp) | 30 Days | 97-104% of initial |
| 1, 8, and 20 mg | 5% Dextrose (D5W) | PVC Bag | 4°C (Refrigerated) | 30 Days | 97-104% of initial |
| 1, 8, and 20 mg | 5% Dextrose (D5W) | PVC Bag | -20°C (Frozen) | 30 Days | 97-104% of initial |
| 1, 8, and 20 mg | 0.9% NaCl or D5W | Glass Bottle | 25°C (Room Temp) | 30 Days | 97-104% of initial |
| Original Vial (50 mg/mL) | N/A | Glass Vial | 2-8°C (Refrigerated) | Per Expiry | Stable |
| Original Vial (50 mg/mL) | N/A | Glass Vial | Room Temperature | ≤ 48 Hours | Stable |
*PE: Phenytoin Sodium Equivalents. 1.5 mg of this compound sodium is equivalent to 1 mg of phenytoin sodium (PE).
Experimental Protocols
Protocol: HPLC Method for this compound Quantification
This protocol is a representative stability-indicating method for the quantification of this compound, adapted from published literature.
Objective: To determine the concentration of this compound in a sample and separate it from its primary degradant, phenytoin, and other impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, and variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Reversed-phase Nova-Pak phenyl, 150 mm x 3.9 mm, 5 μm particle size.
-
Mobile Phase: A mixture of a buffer and methanol (65:35 v/v).
-
Buffer Preparation: Prepare a solution that is 0.025 M in monobasic potassium phosphate and 0.05 M in 1-heptanesulfonic acid sodium salt. Adjust pH to 4.1 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound sodium reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation: Dilute the test sample (e.g., from a stability study) with the mobile phase to bring the expected this compound concentration within the range of the calibration curve.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in triplicate, starting from the lowest concentration. c. Construct a calibration curve by plotting the peak area (or height) versus concentration. The response should be linear with a correlation coefficient (r²) > 0.999. d. Inject the test samples in triplicate. e. Calculate the concentration of this compound in the samples by interpolating their mean peak area from the calibration curve.
Protocol: Aqueous Solution Stability Study
This protocol outlines a typical workflow for assessing the chemical stability of this compound in intravenous solutions.
Caption: Experimental workflow for a this compound stability study.
Objective: To evaluate the physical and chemical stability of this compound sodium when diluted in standard intravenous fluids and stored in various containers over time.
Materials:
-
This compound sodium injection vials (50 mg PE/mL).
-
Diluents: 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS).
-
Containers: PVC infusion bags, glass bottles, polypropylene syringes.
-
Environmental chambers or refrigerators/freezers set to 25°C, 4°C, and -20°C.
-
pH meter, HPLC system.
Procedure:
-
Preparation (Day 0): a. Prepare admixtures of this compound by diluting the stock solution with D5W and NS to final concentrations of 1, 8, and 20 mg PE/mL. b. Transfer aliquots of each admixture into triplicate sets of PVC bags and glass bottles. c. Fill triplicate sets of polypropylene syringes with undiluted this compound (50 mg PE/mL).
-
Initial Analysis (Time 0): Immediately analyze a sample from each preparation set for: a. Visual Inspection: Check for clarity, color, and the presence of particulate matter or precipitation. b. pH Measurement: Record the initial pH of the solution. c. Concentration: Determine the initial concentration (C₀) using the validated HPLC method described in section 5.1.
-
Storage: Place the prepared containers into their respective temperature-controlled environments (25°C, 4°C, -20°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove one container from each set for analysis. For frozen samples, allow them to thaw completely to room temperature before analysis.
-
Time-Point Analysis: Perform the same analyses as in step 2 (Visual Inspection, pH, HPLC Concentration) for each sample.
-
Data Evaluation: The drug is considered stable if the concentration remains within 90-110% of the initial concentration (typically >97% is observed), and there is no significant change in pH, color, clarity, or evidence of precipitation.
References
Fosphenytoin Prodrug Activation by Tissue Phosphatases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin, a water-soluble phosphate ester prodrug of phenytoin, was developed to overcome the administration challenges associated with the poorly soluble phenytoin sodium. Its primary advantage lies in its rapid and complete conversion to the active anticonvulsant, phenytoin, by endogenous tissue phosphatases following parenteral administration. This guide provides a comprehensive technical overview of the activation mechanism of this compound, focusing on the role of tissue phosphatases. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the activation pathway and analytical workflows.
Mechanism of this compound Activation
This compound is chemically designated as 5,5-diphenyl-3-[(phosphooxy)methyl]-2,4-imidazolidinedione disodium salt. Its activation to phenytoin is a one-step enzymatic hydrolysis reaction catalyzed by ubiquitous tissue phosphatases, particularly alkaline phosphatases. This biotransformation cleaves the phosphate ester bond, yielding phenytoin, phosphate, and formaldehyde. The formaldehyde is subsequently oxidized to formate. This rapid and efficient conversion is central to the clinical utility of this compound, allowing for the rapid attainment of therapeutic phenytoin concentrations.
Quantitative Data on this compound to Phenytoin Conversion
The conversion of this compound to phenytoin is a critical pharmacokinetic step. The following tables summarize key quantitative parameters from various studies.
Table 1: Pharmacokinetic Parameters of this compound Conversion
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Conversion Half-life | 8 - 15 minutes | Human | IV / IM | [1][2] |
| ~3 minutes | Dog | Not Specified | [1] | |
| <1 minute | Rat | Not Specified | [1] | |
| Time to Peak Phenytoin Concentration (IM) | ~3 hours | Human | IM | [3] |
| Bioavailability of Phenytoin from this compound | ~100% | Human | IV / IM |
Table 2: In Vitro Conversion of this compound in Human Serum
| Condition | Time (minutes) | Observed Phenytoin Concentration (µg/mL) from 15 µg/mL this compound | Reference(s) |
| Normal Serum (Normal Alkaline Phosphatase) | 0-2 | 6.9 | |
| 10 | 7.3 | ||
| 20 | 7.7 | ||
| 30 | 8.3 | ||
| 60 | 9.8 | ||
| Liver Disease Serum (High Alkaline Phosphatase) | 0-2 | 12.9 | |
| 10 | 12.1 | ||
| 20 | 11.0 | ||
| 30 | 10.7 | ||
| 60 | 10.7 | ||
| Normal Serum + Exogenous Alkaline Phosphatase | <10 | Rapid Conversion |
Experimental Protocols
In Vitro this compound Hydrolysis Assay Using Alkaline Phosphatase
This protocol describes a method to study the in vitro conversion of this compound to phenytoin using exogenous alkaline phosphatase.
Materials:
-
This compound standard solution (1 mg/mL in water)
-
Drug-free human serum or plasma
-
Alkaline phosphatase (ALP) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA-containing collection tubes (for plasma)
-
Incubator or water bath at 37°C
-
HPLC system with UV detector or LC-MS/MS
Procedure:
-
Prepare aliquots of drug-free serum or plasma.
-
Spike the serum/plasma aliquots with a known concentration of this compound standard solution.
-
To initiate the reaction, add a specific volume of alkaline phosphatase solution (e.g., 10 µL) to the this compound-spiked serum/plasma. A control sample with no enzyme should be included.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction in the collected aliquot, for example, by adding an excess of a phosphatase inhibitor or by protein precipitation with a solvent like acetonitrile.
-
Analyze the samples for this compound and phenytoin concentrations using a validated HPLC or LC-MS/MS method.
Quantification of this compound and Phenytoin in Plasma by HPLC
This protocol outlines a general method for the simultaneous determination of this compound and phenytoin in plasma samples.
Materials:
-
Plasma samples collected in EDTA tubes to minimize ex vivo conversion.
-
This compound and phenytoin analytical standards.
-
Internal standard (e.g., another anticonvulsant not present in the sample).
-
Acetonitrile, methanol, and other HPLC-grade solvents.
-
Phosphate buffer.
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents.
-
HPLC system with a C18 column and UV detector (e.g., detection at 254 nm).
Procedure:
-
Sample Preparation:
-
To an aliquot of plasma, add the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Alternatively, use solid-phase extraction for sample clean-up.
-
Transfer the supernatant or eluted sample to a clean tube and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase, for example, a mixture of phosphate buffer and acetonitrile, for isocratic or gradient elution.
-
Detect this compound and phenytoin using a UV detector at an appropriate wavelength.
-
Quantify the concentrations by comparing the peak areas of the analytes to that of the internal standard and using a calibration curve prepared with known concentrations of the standards.
-
Visualizations
This compound Activation Pathway
Caption: Enzymatic conversion of this compound to phenytoin.
Experimental Workflow for In Vitro this compound Conversion Assay
Caption: Workflow for in vitro this compound conversion analysis.
Logical Relationship for Pharmacokinetic Study
Caption: Logical flow of a this compound pharmacokinetic study.
Conclusion
The activation of this compound by tissue phosphatases is a rapid and efficient process that underpins its clinical utility as a parenteral formulation of phenytoin. Understanding the kinetics and experimental methodologies associated with this conversion is crucial for researchers and drug development professionals. This guide provides a foundational resource for further investigation into the biotransformation of this compound and the development of future prodrug strategies. The provided protocols and visualizations serve as practical tools for designing and interpreting studies in this area.
References
In Vitro Characterization of Fosphenytoin's Anticonvulsant Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin, a water-soluble phosphate ester prodrug, is rapidly and completely converted to phenytoin in vivo.[1] Consequently, its anticonvulsant properties are directly attributable to the actions of phenytoin. This technical guide provides an in-depth overview of the in vitro characterization of this compound's anticonvulsant effects, focusing on its primary mechanism of action, effects on neuronal excitability, and modulation of synaptic transmission. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiepileptic drugs.
Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The principal anticonvulsant mechanism of phenytoin lies in its ability to modulate the function of voltage-gated sodium channels (VGSCs).[2] Phenytoin exhibits a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel.[3][4] This interaction stabilizes the inactivated state, thereby reducing the number of channels available to transition back to the resting state and subsequently open in response to depolarization. This use- and frequency-dependent block of sodium channels is crucial to its therapeutic effect, as it allows phenytoin to selectively dampen the high-frequency neuronal firing characteristic of seizures while having minimal impact on normal, lower-frequency neuronal activity.[2]
Quantitative Analysis of Phenytoin's Interaction with Voltage-Gated Sodium Channels
The following table summarizes key quantitative data from in vitro studies characterizing the interaction of phenytoin with voltage-gated sodium channels.
| Parameter | Value | Neuronal Preparation | Experimental Technique | Reference |
| IC50 (Inhibition of Inward Na+ Current) | 16.8 µM | Cultured embryonic cortical neurons | Whole-cell patch clamp | |
| 72.6 ± 22.5 µM | Rat hippocampal CA1 pyramidal neurons | Whole-cell patch clamp | ||
| Kd (Binding to Inactivated Channels) | ~7 µM | Rat hippocampal neurons | Electrophysiological measurements | |
| Tonic Block (EC50 at -70mV) | 11 µM (wild type β1) | CHO cells co-expressing human Nav1.3 and β1 subunits | Whole-cell patch clamp | |
| 26 µM (mutant C121Wβ1) | CHO cells co-expressing human Nav1.3 and C121Wβ1 subunits | Whole-cell patch clamp | ||
| Persistent Sodium Current (INaP) Inhibition | IC50 of 15.9 ± 24.7 µM | Pyramidal neurons | Whole-cell voltage clamp | |
| 58 ± 4% block at 100 µM | Acutely dissociated neurons | Whole-cell patch clamp |
Effects on Neuronal Excitability and Firing
Phenytoin's modulation of VGSCs directly translates to a reduction in neuronal excitability and the suppression of high-frequency action potential firing. In vitro studies have consistently demonstrated phenytoin's ability to decrease the firing rate of neurons, particularly in response to sustained depolarizing stimuli.
Quantitative Data on Phenytoin's Effects on Neuronal Firing
| Parameter | Effect | Concentration | Neuronal Preparation | Reference |
| Action Potential Firing Rate | Significantly decreased | Not specified | Cultured embryonic cortical neurons | |
| Repetitive Firing | Reduced during long depolarizing pulses | 20 µM | Rat entorhinal cortex neurons | |
| Current-Evoked Firing Discharge | Reduced to 20% of control | 300 µM | Rat striatal spiny neurons | |
| Frequency-Dependent Inhibition (20Hz pulse train) | ~70% inhibition (wild type β1) | 50 µM | CHO cells co-expressing human Nav1.3 and β1 subunits | |
| ~40% inhibition (mutant C121Wβ1) | 50 µM | CHO cells co-expressing human Nav1.3 and C121Wβ1 subunits |
Modulation of Synaptic Transmission
Beyond its direct effects on neuronal excitability, phenytoin also modulates synaptic transmission, influencing both excitatory and inhibitory circuits.
Glutamatergic Transmission
Phenytoin has been shown to reduce excitatory synaptic transmission. This effect is thought to be mediated, at least in part, by a presynaptic mechanism involving the reduction of glutamate release.
GABAergic Transmission
The effects of phenytoin on GABAergic transmission are more complex. Some studies suggest that phenytoin can enhance GABAergic inhibition by increasing the frequency of spontaneous inhibitory postsynaptic currents (IPSCs). However, other studies have reported that phenytoin can decrease veratridine-induced GABA release from synaptosomes. It has also been observed to competitively inhibit the high-affinity synaptosomal transport of GABA.
Quantitative Data on Modulation of Synaptic Transmission
| Parameter | Effect | Value | Neuronal Preparation | Reference |
| Field Excitatory Postsynaptic Potentials (fEPSPs) | Reversible depression | 10-100 µM | Rat hippocampus (CA1) | |
| Mossy Fiber Synaptic Conductance | Reduced | 10 µM | Rat hippocampus (CA3) | |
| GABA Synaptosomal Transport (Ki) | Competitive inhibition | 185 ± 65 µM | Rat brain synaptosomes | |
| Glutamate Synaptosomal Transport (Ki) | Competitive inhibition | 66 ± 10 µM | Rat brain synaptosomes | |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Reduced | Not specified | Rat entorhinal cortex | |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Increased | Not specified | Rat entorhinal cortex |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used in the characterization of this compound's (phenytoin's) anticonvulsant properties.
Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons
This technique is used to record the electrical activity of individual neurons and to study the effects of compounds on ion channel function.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured on poly-D-lysine coated coverslips.
-
Recording Setup: Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: Voltage-clamp or current-clamp protocols are applied to study ion channel currents or neuronal firing patterns, respectively. The effects of phenytoin are assessed by bath application of the drug at various concentrations.
Hippocampal Slice Electrophysiology
This ex vivo preparation allows for the study of neuronal circuits and synaptic plasticity in a more intact tissue environment.
Methodology:
-
Slice Preparation: The hippocampus is rapidly dissected from the brain of a rodent and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Extracellular field potentials or whole-cell patch-clamp recordings are performed in specific hippocampal subfields (e.g., CA1, CA3).
-
Synaptic Stimulation: A stimulating electrode is placed to activate specific synaptic pathways (e.g., Schaffer collaterals).
-
Drug Application: Phenytoin is applied to the bath to assess its effects on synaptic transmission and plasticity.
Visualizations
Signaling Pathway: this compound's Action on Voltage-Gated Sodium Channels
References
- 1. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Fosphenytoin's Modulation of Voltage-Gated Sodium Channel Inactivation: A Technical Guide
Introduction
Fosphenytoin is a water-soluble phosphate ester prodrug of phenytoin, an established anti-epileptic agent.[1][2][3] Following administration, this compound is rapidly and completely converted to phenytoin by endogenous phosphatases in the blood and tissues, with a conversion half-life of approximately 8 to 15 minutes.[1][2] Consequently, the pharmacological effects of this compound are attributable to phenytoin. This guide provides an in-depth technical examination of the core mechanism of action of phenytoin: its effect on the inactivation of voltage-gated sodium channels (VGSCs). This interaction is fundamental to its therapeutic efficacy in controlling neuronal hyperexcitability.
This compound was developed to overcome the solubility and administration challenges associated with parenteral phenytoin, offering a safer and more convenient alternative for intravenous and intramuscular use. Its doses are expressed as phenytoin sodium equivalents (PE) to simplify conversion.
References
Methodological & Application
Fosphenytoin Administration Protocol for In Vivo Rodent Models: Application Notes and Detailed Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Fosphenytoin, a water-soluble phosphate ester prodrug of phenytoin, serves as a critical tool in preclinical epilepsy and neuroscience research.[1] Its enhanced solubility and favorable safety profile compared to parenteral phenytoin make it an ideal agent for in vivo rodent studies investigating seizure mechanisms and evaluating novel anticonvulsant therapies.[1][2] Upon administration, this compound is rapidly converted by endogenous phosphatases to phenytoin, its active metabolite, which exerts its anticonvulsant effects primarily by modulating voltage-gated sodium channels.[3][4]
These protocols provide detailed guidance on the preparation and administration of this compound via intravenous (IV), intramuscular (IM), and intraperitoneal (IP) routes in common rodent models such as mice and rats. Adherence to these guidelines is crucial for ensuring experimental reproducibility and animal welfare. All dosages are expressed in phenytoin sodium equivalents (PE), where 1.5 mg of this compound sodium is equivalent to 1.0 mg of phenytoin sodium.
Key Considerations:
-
Dosing in Phenytoin Equivalents (PE): Always calculate and report this compound doses in PE to maintain consistency and allow for direct comparison with studies using phenytoin.
-
Animal Welfare: Monitor animals closely for signs of acute toxicity, which may include ataxia, labored breathing, ptosis, and hypoactivity.
-
Pharmacokinetics: Be aware of the rapid conversion of this compound to phenytoin. The conversion half-life is less than a minute in rats and approximately 8 to 15 minutes in other species. Therapeutic concentrations of phenytoin are typically achieved within minutes of IV infusion and within 30 minutes of IM injection.
-
Experimental Model: The choice of administration route and dosage will depend on the specific experimental model of seizure being used (e.g., maximal electroshock seizure, pentylenetetrazole-induced seizures, kindling models).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rodent models based on available literature.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rodent Model | Value | Reference |
| Conversion Half-life to Phenytoin | Rat | < 1 minute | |
| Bioavailability (IM) | General | Complete | |
| Time to Peak Plasma Phenytoin Concentration (IM) | General | ~30 minutes | |
| Protein Binding (this compound) | Human Plasma (similar in rodents) | 95-99% (primarily albumin) |
Table 2: Reported Dosages and Lethality in Rodent Models
| Parameter | Rodent Model | Route | Dosage (PE) | Observation | Reference |
| Anticonvulsant Dose | Rat (amygdala-kindled) | IP | 84 mg/kg | Reduced seizure severity and duration | |
| Oral Absorption Study Dose | Rat (Wistar) | Oral | 30 mg/kg | Evaluation of phenytoin plasma concentration | |
| Median Lethal Dose (LD50) | Mouse | IV | 156 mg PE/kg | Acute toxicity | |
| Median Lethal Dose (LD50) | Rat | IV | ~250 mg PE/kg | Acute toxicity |
Signaling Pathway
The primary mechanism of action of this compound is attributable to its active metabolite, phenytoin. Phenytoin stabilizes neuronal membranes by blocking voltage-gated sodium channels, thereby limiting the propagation of seizure activity.
References
Fosphenytoin Dosage Calculation for Animal Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage calculation guidelines for the use of fosphenytoin in common animal models of epilepsy. This compound, a water-soluble prodrug of phenytoin, offers a safer and more easily administered alternative for preclinical epilepsy research.[1] All dosages are expressed in phenytoin sodium equivalents (PE), eliminating the need for molecular weight-based adjustments when converting from phenytoin protocols.[2]
Quantitative Data Summary
The following table summarizes recommended this compound dosages for various animal models of epilepsy, compiled from preclinical studies. It is crucial to note that optimal doses may vary depending on the specific strain, age, and sex of the animal, as well as the experimental objectives.
| Animal Model | Species | Seizure Induction Method | This compound Dosage (PE) | Route of Administration | Key Observations | Reference |
| Status Epilepticus | Dog (Canine) | Naturally Occurring | 15 mg/kg | Intravenous (IV) | Effective in terminating seizures; achieved therapeutic plasma concentrations of phenytoin. | [3] |
| Status Epilepticus | Human (Clinical Data for reference) | N/A | 15-20 mg/kg (loading dose) | Intravenous (IV) | Standard clinical practice for the treatment of generalized convulsive status epilepticus. | [4][5] |
| Amygdala Kindling | Rat (Wistar) | Electrical Stimulation of Amygdala | Up to 84 mg/kg | Intraperitoneal (i.p.) | Dose-dependently increased focal seizure threshold. | |
| Extended Hippocampal Kindling | Mouse (C57BL/6N) | Electrical Stimulation of Hippocampus | 25 mg/kg (as Phenytoin) | Intraperitoneal (i.p.) | Demonstrates the utility of hydantoins in this model. This compound can be substituted at an equivalent dose. | |
| Maximal Electroshock (MES) | Rodent (General) | Transcorneal Electrical Stimulation | 10-30 mg/kg (as Phenytoin) | Oral (p.o.) / Intraperitoneal (i.p.) | Effective in preventing tonic hindlimb extension. This compound is expected to show similar efficacy. | |
| Pentylenetetrazol (PTZ) Induced Seizures | Rodent (General) | Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection of PTZ | Variable - Requires empirical determination | Intraperitoneal (i.p.) / Intravenous (IV) | This compound's efficacy in this model is less documented and may require titration. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution with anesthetic (e.g., 0.5% tetracaine)
-
This compound sodium injection
-
Vehicle control (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal to determine the correct dosage.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle) or vehicle control via the desired route (e.g., i.p.). A pre-treatment time of 30-60 minutes is common to allow for absorption and conversion to phenytoin.
-
Anesthesia: Apply a drop of saline-anesthetic solution to the eyes of the animal to ensure good electrical contact and minimize discomfort.
-
Induction of Seizure: Place the corneal electrodes on the corneas of the animal. Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The endpoint is typically the abolition of the tonic hindlimb extension.
-
Data Analysis: Record the number of animals in each group protected from the tonic hindlimb extension. Calculate the percentage of protection for each treatment group.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic and tonic-clonic seizures and is considered a model for generalized absence and myoclonic seizures.
Materials:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline for acute induction)
-
This compound sodium injection
-
Vehicle control (e.g., 0.9% saline)
-
Observation chamber
Procedure:
-
Animal Preparation: Acclimatize and weigh the animals.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before PTZ injection.
-
Seizure Induction: Inject PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Immediately place the animal in the observation chamber and record seizure activity for at least 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure and the severity of the seizures.
-
Data Analysis: Compare the seizure scores and latencies between the this compound-treated and vehicle-treated groups.
Kindling Model of Epilepsy
Kindling is a model of epileptogenesis where repeated sub-convulsive electrical or chemical stimuli lead to a progressive intensification of seizure activity.
Materials:
-
Rodents (rats or mice) with surgically implanted electrodes in a specific brain region (e.g., amygdala or hippocampus)
-
Electrical stimulator
-
This compound sodium injection
-
Vehicle control (e.g., 0.9% saline)
-
EEG recording system (optional)
Procedure:
-
Animal Preparation and Surgery: Surgically implant electrodes into the target brain region. Allow for a post-operative recovery period.
-
Determination of Afterdischarge Threshold (ADT): Determine the minimum current intensity required to elicit an afterdischarge (a brief electrographic seizure).
-
Kindling Stimulation: Administer a sub-convulsive electrical stimulus (at or slightly above the ADT) once or twice daily.
-
Seizure Observation: After each stimulation, observe and score the behavioral seizure severity (e.g., using the Racine scale). Continue stimulations until animals are fully kindled (i.e., consistently exhibit a generalized seizure).
-
Drug Testing: Once animals are fully kindled, administer this compound or vehicle control before the electrical stimulation.
-
Data Analysis: Compare the seizure severity scores and afterdischarge duration in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a prodrug that is rapidly converted to phenytoin by tissue phosphatases. Phenytoin's primary anticonvulsant effect is the modulation of voltage-gated sodium channels. It selectively binds to the inactivated state of these channels, prolonging their refractory period. This action reduces the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.
This compound's conversion to phenytoin and subsequent modulation of voltage-gated sodium channels.
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant efficacy of this compound in an animal model of epilepsy.
A generalized workflow for testing the efficacy of this compound in animal models of epilepsy.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cerebyx (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 4. wikem.org [wikem.org]
- 5. pulmonary.medicine.ufl.edu [pulmonary.medicine.ufl.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Fosphenytoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocols for the quantitative analysis of Fosphenytoin using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a water-soluble prodrug of phenytoin, is administered via injection and is rapidly converted to the active anticonvulsant, phenytoin.[1] Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies in drug development. The described HPLC method is stability-indicating, specific, and accurate for the determination of this compound in various samples, including parenteral solutions and biological matrices.[1][2]
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase (e.g., C18 or phenyl-packed column) is used with a polar mobile phase. This compound, being a polar compound, will have a lower retention time compared to its less polar active metabolite, phenytoin. The use of an ion-pairing agent in the mobile phase can further aid in the retention and separation of the analytes.[3] Quantitation is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known standards.
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector is required.
-
Reagents: HPLC grade methanol, acetonitrile, potassium phosphate monobasic, 1-heptanesulfonic acid sodium salt, phosphoric acid, and ultrapure water are necessary.
Chromatographic Conditions
The following tables summarize established chromatographic conditions for the analysis of this compound in different sample types.
Table 1: HPLC Conditions for this compound in Pharmaceutical Formulations [1]
| Parameter | Condition |
| Column | NOVA-PAK phenyl, 15 cm, 5 µm particle size |
| Mobile Phase | 65% Buffer: 35% Methanol |
| Buffer: 0.025 M Potassium Phosphate Monobasic and 0.05 M 1-heptanesulfonic acid sodium salt, pH adjusted to 4.1 with phosphoric acid | |
| Flow Rate | 1.0 mL/minute |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL (Typical) |
| Column Temperature | Ambient or controlled at 20°C |
Table 2: HPLC Conditions for this compound and Phenytoin in Human Plasma
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Ion-pair mobile phase containing 20% acetonitrile |
| Flow Rate | Not specified, typically 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | Not specified, typically 20-50 µL |
| Column Temperature | Ambient |
Experimental Protocols
Protocol 1: Analysis of this compound in Parenteral Formulations
This protocol is adapted from a validated method for determining this compound in solutions and parenteral formulations.
1. Preparation of Mobile Phase:
- Prepare the aqueous buffer by dissolving 3.4 g of potassium phosphate monobasic and 10.1 g of 1-heptanesulfonic acid sodium salt in 1 liter of ultrapure water.
- Adjust the pH of the buffer to 4.1 with phosphoric acid.
- Mix 650 mL of the prepared buffer with 350 mL of HPLC grade methanol.
- Degas the mobile phase by filtration through a 0.5-micron filter or by sonication before use.
2. Preparation of Diluent:
- Dissolve 2.21 g of potassium phosphate (monobasic) in 650 mL of water.
- Adjust the pH to 4.1 with phosphoric acid.
- Add 350 mL of methanol and mix thoroughly.
3. Preparation of Standard Solutions:
- Prepare a stock solution of this compound reference standard in the diluent.
- Create a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations covering the expected range of the samples. A typical range might be 10 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions:
- Accurately dilute the this compound parenteral formulation with the diluent to obtain a theoretical concentration within the calibration range (e.g., 45 µg/mL).
5. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform replicate injections of a standard solution to check for system suitability (precision, peak shape).
- Inject the prepared standard solutions in sequence, from lowest to highest concentration.
- Inject the prepared sample solutions.
- Re-inject a standard solution periodically to monitor system stability.
6. Data Analysis:
- Integrate the peak areas of the this compound peaks.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of this compound in the sample solutions from the calibration curve.
Protocol 2: Analysis of this compound and Phenytoin in Human Plasma
This protocol describes a method for the simultaneous determination of this compound and its active metabolite, Phenytoin, in human plasma, which is crucial for pharmacokinetic studies.
1. Preparation of Mobile Phase and Reagents:
- Prepare an ion-pair mobile phase containing 20% acetonitrile in a suitable buffer.
- Use diethyl ether for the extraction procedure.
2. Preparation of Standard Solutions:
- Prepare separate stock solutions of this compound and Phenytoin in a suitable solvent (e.g., methanol).
- Spike drug-free human plasma with known amounts of this compound and Phenytoin to create calibration standards and quality control (QC) samples.
3. Sample Preparation (Liquid-Liquid Extraction):
- To a volume of plasma sample (e.g., 1 mL), add an internal standard (if used).
- Add a specified volume of diethyl ether and vortex vigorously to extract the drugs.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer (diethyl ether) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the mobile phase.
4. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase.
- Inject the reconstituted extracts from the standard and sample preparations onto the C18 column.
- Monitor the eluent at 210 nm.
5. Data Analysis:
- Calculate the peak area ratios of this compound and Phenytoin to the internal standard (if used).
- Construct separate calibration curves for this compound and Phenytoin by plotting the peak area ratio versus concentration.
- Determine the concentrations of both analytes in the plasma samples from their respective calibration curves.
Method Validation Summary
A robust HPLC method must be validated to ensure it is suitable for its intended purpose. The following table summarizes typical validation parameters for this compound analysis.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Specification / Finding | Reference |
| Linearity | This compound (Plasma): 0.4 to 400 µg/mL Phenytoin (Plasma): 0.08 to 40 µg/mL | |
| Phenytoin Sodium (Residue): 2 to 10 µg/mL | ||
| Accuracy | Greater than 99.0% for this compound formulations. | |
| Phenytoin (Plasma): Recovery between 82.15% and 101.06%. | ||
| Precision (%RSD) | Less than 0.8% for this compound formulations. | |
| Less than 5% for plasma samples (within- and between-run). | ||
| Limit of Detection (LOD) | Approximately 0.1 µg/mL for this compound formulations. | |
| Phenytoin (Plasma): 0.07 µg/mL. | ||
| Limit of Quantitation (LOQ) | Phenytoin (Plasma): 0.20 µg/mL. | |
| This compound (Plasma): Not explicitly stated, but linearity starts at 0.4 µg/mL. | ||
| Specificity | No interference from excipients (e.g., tromethamine) or degradation products. |
Visualizations
Caption: Conversion of this compound prodrug to active Phenytoin.
References
Application Notes and Protocols for Fosphenytoin in Maximal Electroshock Seizure (MES) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin is a water-soluble prodrug of phenytoin, an established anti-seizure medication.[1][2] Upon administration, this compound is rapidly converted by phosphatases to phenytoin, which exerts its anticonvulsant effect.[2] The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels in neurons. By prolonging the inactive state of these channels, phenytoin limits the repetitive firing of action potentials, a hallmark of seizure activity.[1][2]
The maximal electroshock seizure (MES) model is a widely used and well-validated preclinical assay for evaluating the efficacy of potential anti-seizure drugs. This model is considered predictive of efficacy against generalized tonic-clonic seizures in humans. In the MES test, a supramaximal electrical stimulus is delivered to rodents, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this endpoint is a measure of its anticonvulsant activity. These application notes provide detailed protocols for utilizing this compound in the MES model.
Data Presentation
The following tables summarize the anticonvulsant efficacy of phenytoin, the active metabolite of this compound, in the maximal electroshock seizure (MES) model in both mice and rats. Doses are presented to provide a reference for expected efficacy.
Table 1: Anticonvulsant Efficacy of Phenytoin in the MES Model in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals Protected / Total Number | % Protection | ED₅₀ (mg/kg) |
| Vehicle Control | - | IP | 0/10 | 0 | - |
| Phenytoin | 3 | IP | 0/10 | 0 | 9.81 |
| Phenytoin | 9 | IP | - | - | |
| Phenytoin | 10 | IP | - | - | |
| Phenytoin | 18 | IP | - | - | |
| Phenytoin | 30 | IP | 10/10 | 100 | |
| Phenytoin | 60 | IP | 10/10 | 100 |
Data compiled from multiple sources. The ED₅₀ is the dose effective in 50% of animals.
Table 2: Anticonvulsant Efficacy of Phenytoin in the MES Model in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals Protected / Total Number | % Protection | ED₅₀ (mg/kg) |
| Vehicle Control | - | PO | - | 0 | - |
| Phenytoin | 10 | PO | - | - | 16.9 |
| Phenytoin | 20 | PO | - | - | |
| Phenytoin | 40 | PO | - | - | |
| Phenytoin | 75 | PO | - | - |
Data compiled from multiple sources. The ED₅₀ is the dose effective in 50% of animals.
Experimental Protocols
Protocol 1: Maximal Electroshock Seizure (MES) Test in Rodents
Objective: To assess the anticonvulsant efficacy of this compound by its ability to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
This compound sodium injection
-
Vehicle (e.g., 0.9% sterile saline)
-
Rodents (e.g., male CD-1 mice, 20-30g; male Sprague-Dawley rats, 150-250g)
-
Electroconvulsiometer with corneal or ear-clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Conductive gel or saline solution
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 3-5 days prior to the experiment, with free access to food and water.
-
Drug Preparation: Prepare solutions of this compound in the vehicle at the desired concentrations. Doses of this compound are typically expressed in terms of phenytoin sodium equivalents (PE).
-
Animal Grouping: Randomly assign animals to treatment groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - IP, intravenous - IV, or intramuscular - IM). The time between drug administration and the MES test should be consistent and based on the known pharmacokinetics of this compound-to-phenytoin conversion (typically 30-60 minutes).
-
MES Induction:
-
Apply a drop of topical anesthetic to the animal's eyes (if using corneal electrodes) a few minutes before stimulation.
-
Apply a small amount of conductive gel or saline to the electrodes.
-
Place the electrodes on the corneas or ear pinnae.
-
Deliver a single, supramaximal electrical stimulus. Standard parameters are:
-
Mice: 50 mA, 60 Hz, 0.2-second duration.
-
Rats: 150 mA, 60 Hz, 0.2-second duration.
-
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, characterized by a rigid, extended posture of the hindlimbs. The primary endpoint is the abolition of this response.
-
Data Analysis: For each group, calculate the percentage of animals protected from tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.
Visualizations
Mechanism of Action
Caption: Mechanism of this compound Action.
Experimental Workflow
Caption: Experimental Workflow for the MES Model.
References
Fosphenytoin for Neuroprotection Studies in Cerebral Ischemia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin, a water-soluble prodrug of phenytoin, is an anticonvulsant medication that has been investigated for its neuroprotective potential in the context of cerebral ischemia. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which play a crucial role in the pathophysiology of ischemic neuronal injury. By modulating these channels, this compound is believed to mitigate the downstream effects of the ischemic cascade, including excitotoxicity, ionic imbalance, and neuronal death.
These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral ischemia models. They are intended to guide researchers in designing and executing studies to evaluate the neuroprotective efficacy of this compound. The protocols detailed below are based on published preclinical research and are intended to serve as a starting point for laboratory investigations.
Mechanism of Action
This compound is rapidly converted to its active form, phenytoin, by phosphatases in the body. Phenytoin exerts its neuroprotective effects primarily by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] During cerebral ischemia, persistent depolarization of neuronal membranes leads to excessive activation of VGSCs, resulting in a sustained influx of sodium ions. This ionic imbalance triggers a cascade of detrimental events, including:
-
Glutamate Excitotoxicity: The increased intracellular sodium concentration leads to the reversal of the Na+/Ca2+ exchanger, causing a massive influx of calcium. This, along with direct depolarization, stimulates the excessive release of the excitatory neurotransmitter glutamate.
-
Calcium Overload: Overactivation of glutamate receptors (NMDA and AMPA) leads to further calcium influx, activating various downstream-damaging enzymes such as proteases, lipases, and endonucleases.
-
Mitochondrial Dysfunction: Calcium overload impairs mitochondrial function, leading to decreased ATP production and the generation of reactive oxygen species (ROS), which cause oxidative stress.
-
Apoptosis and Necrosis: The culmination of these events triggers programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in the ischemic core and penumbra.
This compound, through its active metabolite phenytoin, preferentially binds to the inactivated state of VGSCs, prolonging their refractory period and thereby reducing the sustained high-frequency neuronal firing that occurs during ischemia. This action is thought to interrupt the ischemic cascade at an early stage, thus preserving neuronal integrity.
Signaling Pathway
The neuroprotective effect of this compound in cerebral ischemia is primarily initiated by its modulation of voltage-gated sodium channels. The following diagram illustrates the proposed signaling pathway.
Figure 1. Proposed signaling pathway of this compound-mediated neuroprotection in cerebral ischemia.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of this compound and its active metabolite, phenytoin, in models of cerebral ischemia.
Table 1: this compound Administration in a Rat Model of Transient Global Cerebral Ischemia
| Animal Model | Drug | Dosage | Route of Administration | Timing of Administration | Outcome Measure | Result | Reference |
| Long-Evans Hooded Rats (Transient Global Ischemia via Cardiac Arrest) | This compound | 30 mg/kg | Intramuscular (i.m.) | 5 minutes post-ischemia | Number of normal appearing CA1 pyramidal neurons (per 100 µm²) | Control: 2.19 ± 0.16This compound: 13.90 ± 0.92 (near control levels of 14.33 ± 1.73) | [2] |
Table 2: Phenytoin Administration in a Neonatal Rat Model of Hypoxic-Ischemic Brain Injury
| Animal Model | Drug | Dosage | Route of Administration | Timing of Administration | Outcome Measure | Result | Reference |
| 6-day-old Rats (Hypoxic-Ischemic Injury) | Phenytoin | 50 mg/kg | Intraperitoneal (i.p.) | 1 hour before hypoxia | Infarct Volume (%) - Cerebral Cortex | Vehicle: 79 ± 3%Phenytoin: 13 ± 6% | [3] |
| 6-day-old Rats (Hypoxic-Ischemic Injury) | Phenytoin | 50 mg/kg | Intraperitoneal (i.p.) | 1 hour before hypoxia | Infarct Volume (%) - Striatum | Vehicle: 79 ± 4%Phenytoin: 12 ± 5% | [3] |
| Neonatal Rats (Hypoxic-Ischemic Injury) | Phenytoin | 3, 10, and 30 mg/kg | Intraperitoneal (i.p.) | Before hypoxic episode | Brain hemisphere weight loss | Dose-dependent attenuation of brain damage (less brain infarction with 30 mg/kg) | [4] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the neuroprotective effects of this compound in cerebral ischemia models.
Protocol 1: Transient Global Cerebral Ischemia in Rats (Four-Vessel Occlusion Model)
This protocol is a widely used model to induce transient global cerebral ischemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Electrocautery device
-
Heating pad
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Day 1: Vertebral Artery Cauterization
-
Anesthetize the rat with isoflurane.
-
Place the rat in a stereotaxic frame.
-
Make a dorsal neck incision to expose the alar foramina of the first cervical vertebra.
-
Carefully expose and electrocauterize both vertebral arteries.
-
Suture the incision.
-
-
Day 2: Carotid Artery Occlusion
-
Anesthetize the rat.
-
Make a ventral midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Place loose ligatures around each common carotid artery.
-
Allow the animal to recover from anesthesia for at least 1 hour.
-
Induce ischemia by gently tightening the ligatures to occlude the carotid arteries for a predetermined duration (e.g., 10-20 minutes).
-
Confirm ischemia by observing for loss of the righting reflex.
-
Release the ligatures to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg, i.m.) or saline at a specific time point relative to the ischemic insult (e.g., 5 minutes after the start of reperfusion).
-
-
Post-Operative Care:
-
Monitor the animal's recovery, body temperature, and hydration.
-
Provide soft food and easy access to water.
-
-
Outcome Assessment:
-
Histology: At a predetermined time point (e.g., 7 days post-ischemia), perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis (e.g., Nissl staining) to quantify neuronal survival in vulnerable regions like the hippocampal CA1 sector.
-
Neurological Scoring: Perform daily neurological assessments using a standardized scoring system to evaluate motor deficits, reflexes, and overall behavior.
-
Protocol 2: Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO Model)
The MCAO model is the most commonly used model for focal ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (280-320g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Monofilament suture (e.g., 4-0 nylon) with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
Heating pad
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
-
MCAO Induction:
-
Introduce the monofilament suture into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
Secure the filament in place.
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound or saline at a specific time point (e.g., immediately after reperfusion).
-
-
Post-Operative Care:
-
Suture the incision and monitor the animal's recovery.
-
-
Outcome Assessment:
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, sacrifice the animals and remove the brains. Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while healthy tissue will be red. Quantify the infarct volume using image analysis software, correcting for edema.
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scale (e.g., a 5-point or 18-point scale) that assesses motor function, balance, and reflexes.
-
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described experimental protocols.
Figure 2. Workflow for the transient global cerebral ischemia model.
Figure 3. Workflow for the focal cerebral ischemia (MCAO) model.
Conclusion
This compound, through its active metabolite phenytoin, has demonstrated neuroprotective effects in preclinical models of cerebral ischemia, primarily by blocking voltage-gated sodium channels and interrupting the ischemic cascade. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in stroke. Careful consideration of the experimental model, drug administration parameters, and appropriate outcome measures is crucial for obtaining robust and translatable results. Future research should aim to further elucidate the downstream signaling pathways involved in this compound-mediated neuroprotection and to evaluate its efficacy in a wider range of clinically relevant stroke models.
References
- 1. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channel blockade unmasks two temporally distinct mechanisms of striatal dopamine release during hypoxia/hypoglycaemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin reduces neonatal hypoxic-ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin pretreatment prevents hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Pharmacokinetic Analysis of Intramuscular vs. Intravenous Fosphenytoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of the pharmacokinetic profiles of fosphenytoin following intramuscular (IM) and intravenous (IV) administration. The information is intended to guide researchers and clinicians in selecting the appropriate route of administration based on desired therapeutic outcomes and patient-specific needs.
This compound, a water-soluble prodrug of phenytoin, was developed to overcome some of the administration challenges associated with phenytoin, such as its poor solubility and the risk of local tissue reactions.[1][2] this compound is rapidly converted to phenytoin by endogenous phosphatases after administration.[1] This document summarizes key pharmacokinetic parameters, details common experimental protocols from clinical studies, and provides visual representations of the metabolic pathway and experimental workflows.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for phenytoin derived from this compound administered via the intravenous and intramuscular routes.
Table 1: Pharmacokinetic Parameters of Phenytoin Following Intravenous this compound Administration
| Parameter | Value | Study Population | Reference |
| Cmax (Total Phenytoin) | Lower than with IV phenytoin | Healthy Volunteers | [3][4] |
| AUC (Total Phenytoin) | Similar to IV phenytoin | Healthy Volunteers | |
| This compound Conversion Half-life | 8 - 15 minutes | Healthy Volunteers & Patients | |
| Time to Therapeutic Phenytoin Concentration (>10 µg/mL) | Within 10 minutes (rapid infusion) | Patients | |
| Protein Binding (this compound) | 95% - 99% (primarily to albumin) | General | |
| Volume of Distribution (this compound) | 4.3 - 10.8 L | General |
Table 2: Pharmacokinetic Parameters of Phenytoin Following Intramuscular this compound Administration
| Parameter | Value | Study Population | Reference |
| Bioavailability | ~100% | Patients | |
| Tmax (this compound) | ~30 minutes | Patients | |
| Time to Therapeutic Phenytoin Concentration (>10 µg/mL) | Within 30 minutes | Patients | |
| Cmax (Total Phenytoin) | Lower but more sustained than IV | General | |
| AUC (Total Phenytoin) | Similar to IV this compound | Healthy Volunteers |
Experimental Protocols
Below are generalized experimental protocols derived from multiple pharmacokinetic studies comparing IV and IM this compound.
Study Design for a Comparative Bioavailability Study
-
Design: Open-label, randomized, crossover study.
-
Subjects: Healthy adult volunteers or neurosurgery patients requiring anticonvulsant therapy.
-
Phases:
-
Screening: Medical history, physical examination, and laboratory tests to ensure eligibility.
-
Treatment Period 1: Subjects are randomized to receive a single loading dose of this compound either intravenously or intramuscularly.
-
Washout Period: A washout period of at least 14 days is implemented to ensure complete elimination of the drug.
-
Treatment Period 2: Subjects receive the alternate route of administration.
-
-
Ethical Considerations: All studies must be approved by an Institutional Review Board (IRB), and all participants must provide informed consent.
Drug Administration Protocol
-
Dosage: Doses are expressed as phenytoin sodium equivalents (PE). A common loading dose is 15-20 mg PE/kg.
-
Intravenous (IV) Administration:
-
This compound is diluted in 5% Dextrose or 0.9% Normal Saline.
-
The infusion rate should not exceed 150 mg PE/minute in adults to minimize the risk of cardiovascular events like hypotension and arrhythmias. For pediatric patients, the recommended rate is 1 to 2 mg PE/kg/minute.
-
-
Intramuscular (IM) Administration:
-
This compound is administered as a single or divided injection into a large muscle mass, such as the gluteus.
-
Pharmacokinetic Sampling and Analysis
-
Blood Sampling:
-
Venous blood samples are collected at predetermined time points. For IV administration, samples are often taken before the dose, at the end of the infusion, and then at various intervals (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24, 48, 72 hours) post-infusion.
-
For IM administration, sampling might occur pre-dose and at similar post-administration time points.
-
To assess phenytoin levels after distribution, it is recommended to draw blood 2 hours after an IV infusion and 4 hours after an IM injection.
-
-
Sample Processing:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation.
-
-
Bioanalytical Method:
-
Concentrations of this compound and total and unbound phenytoin in plasma are typically determined using a validated high-performance liquid chromatography (HPLC) method.
-
Visualizations
Signaling Pathway of this compound Metabolism
Caption: Metabolic conversion of this compound to its active form, phenytoin.
Experimental Workflow for Comparative Pharmacokinetic Studies
Caption: Workflow for a crossover study comparing IV and IM this compound.
Conclusion
Both intravenous and intramuscular administration of this compound are effective methods for achieving therapeutic concentrations of phenytoin. The choice of administration route depends on the clinical scenario. IV administration provides a more rapid onset of therapeutic levels, which is crucial in emergencies like status epilepticus. IM administration offers a convenient alternative when IV access is difficult or not required for immediate seizure control, with the assurance of complete bioavailability. Researchers designing pharmacokinetic studies should consider the specific clinical questions and patient populations to select the most appropriate protocols. The information provided in these notes serves as a foundational guide for such endeavors.
References
- 1. neurology.org [neurology.org]
- 2. Intramuscular use of this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacokinetics and safety between CE-fosphenytoin sodium, this compound sodium, and phenytoin sodium after intravenous and intramuscular administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of pharmacokinetics and safety between CE-fosphenytoin sodium, this compound sodium, and phenytoin sodium after intravenous and intramuscular administration in healthy volunteers [frontiersin.org]
Application Notes and Protocols: Fosphenytoin in Combination with Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research involving fosphenytoin in combination with other antiepileptic drugs (AEDs). This document includes summaries of clinical and preclinical data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a water-soluble phosphate ester prodrug of phenytoin, an established antiepileptic medication.[1][2] Following parenteral administration, this compound is rapidly and completely converted to phenytoin by endogenous phosphatases in the blood and tissues.[1][3][4] Each millimole of this compound is metabolized into one millimole of phenytoin, along with phosphate and formate. The conversion half-life is approximately 7 to 15 minutes.
The primary mechanism of action of the active metabolite, phenytoin, is the modulation of voltage-gated sodium channels. It stabilizes the inactive state of these channels, thereby limiting the repetitive firing of action potentials that underlies seizure activity. This compound is indicated for the treatment of generalized tonic-clonic status epilepticus, the prevention and treatment of seizures during neurosurgery, and as a short-term substitute for oral phenytoin. Its advantages over parenteral phenytoin include better solubility in aqueous solutions, good tolerability with intramuscular administration, and fewer local site reactions such as pain and burning upon intravenous infusion.
Rationale for Combination Therapy
While monotherapy is the goal in epilepsy treatment, approximately 30% of patients have drug-resistant epilepsy and may require polytherapy to achieve seizure control. The rationale for combining AEDs is to achieve synergistic or additive anticonvulsant effects while minimizing dose-related adverse effects. Combining drugs with different mechanisms of action is a common strategy to enhance efficacy.
This compound in Combination with Other AEDs: Clinical Research
This compound has been extensively studied in the context of status epilepticus, often in comparison to other second-line intravenous AEDs.
Comparative Efficacy and Safety in Status Epilepticus
The Established Status Epilepticus Treatment Trial (ESETT), a multicenter, randomized controlled trial, compared the efficacy and safety of levetiracetam, this compound, and valproate in children and adults with benzodiazepine-refractory convulsive status epilepticus. The study found no significant difference in the primary outcome of seizure cessation and improved responsiveness at 60 minutes among the three drugs.
Table 1: Efficacy and Safety of this compound vs. Levetiracetam and Valproate in the ESETT Trial
| Outcome | This compound Group | Levetiracetam Group | Valproate Group |
| Efficacy (Seizure Cessation at 60 min) | 45% | 47% | 46% |
| Median Time to Seizure Cessation | 11.7 minutes | 10.5 minutes | 7 minutes |
| Life-Threatening Hypotension | 3.2% | 0.7% | 1.6% |
| Endotracheal Intubation | 26.4% | 20% | 16.8% |
| Deaths | 3 | 7 | 2 |
Data compiled from the ESETT trial results.
Another multicenter, non-inferiority randomized control trial in adults with convulsive status epilepticus who had already received diazepam found similar seizure cessation rates within 30 minutes for this compound (83.8%) and levetiracetam (89.2%). This study confirmed the non-inferiority of levetiracetam to this compound.
A randomized trial comparing lacosamide and this compound for nonconvulsive seizures found that lacosamide was non-inferior to this compound in controlling seizures. Seizure cessation within 24 hours occurred in 63.3% of the lacosamide group and 50% of the this compound group.
Pharmacokinetic Drug Interactions
This compound, through its conversion to phenytoin, is a potent inducer of hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. This can lead to significant pharmacokinetic interactions with other AEDs that are substrates for these enzymes.
Table 2: Pharmacokinetic Interactions between this compound (as Phenytoin) and Other AEDs
| Co-administered AED | Effect on Co-administered AED | Effect on Phenytoin | Mechanism |
| Carbamazepine | Decreased plasma concentration | Decreased plasma concentration | Mutual induction of CYP3A4 and CYP2C9 |
| Valproic Acid | Variable | Increased free fraction of phenytoin | Displacement from plasma protein binding sites |
| Lamotrigine | Decreased plasma concentration | No significant change | Induction of glucuronyl transferase enzymes |
| Topiramate | Decreased plasma concentration | No significant change | Enzyme induction |
| Oxcarbazepine | Decreased plasma concentration of its active metabolite | No significant change | Enzyme induction |
This compound in Combination with Other AEDs: Preclinical Research
Preclinical studies in animal models provide a platform to investigate the efficacy and mechanisms of AED combinations.
Animal Models
-
Canine Status Epilepticus: A randomized clinical trial in dogs with naturally occurring canine status epilepticus (CSE) demonstrated that this compound was effective. Dogs received intravenous benzodiazepine followed by either this compound (15 mg/kg PE) or a placebo. The 12-hour responder rate (no further seizures) was significantly higher in the this compound group (63%) compared to the placebo group (22%). This study highlights the utility of the canine model for translational research in status epilepticus.
-
Rodent Models: In a mouse model of 6-Hz seizures, the combination of lacosamide and phenytoin demonstrated a synergistic anticonvulsant effect without enhancing adverse motor effects. The kindling model in rats has been used to differentiate between drug-responsive and drug-refractory epilepsy to phenytoin (administered as this compound). This model allows for the investigation of the underlying mechanisms of pharmacoresistance.
In Vitro Studies
An in vitro seizure model using rat hippocampal slices examined the effects of phenytoin and valproate in combination. The study found that the combination displayed an additive effect in reducing the frequency of epileptiform discharges. This contrasts with the supra-additive (synergistic) effect observed with the combination of lamotrigine and valproate in the same model.
Table 3: Summary of Preclinical Research on this compound Combinations
| Model | Combination | Key Findings |
| Canine Status Epilepticus | This compound + Benzodiazepine | This compound significantly increased the 12-hour responder rate compared to placebo. |
| Mouse 6-Hz Seizure Model | This compound (as Phenytoin) + Lacosamide | Synergistic anticonvulsant interaction without increased adverse effects. |
| Rat Kindling Model | This compound Monotherapy | Used to select for phenytoin-responsive and non-responsive rats to study mechanisms of drug resistance. |
| In Vitro Rat Hippocampal Slices | Phenytoin + Valproate | Additive effect on suppressing epileptiform activity. |
Experimental Protocols
Protocol for a Randomized Controlled Trial of this compound in Benzodiazepine-Refractory Status Epilepticus
Objective: To compare the efficacy and safety of intravenous this compound versus a comparator AED (e.g., levetiracetam) as a second-line treatment for benzodiazepine-refractory convulsive status epilepticus in adults.
Methodology:
-
Patient Population: Adult patients (≥18 years) presenting to the emergency department with generalized convulsive status epilepticus who have failed to respond to an adequate dose of a benzodiazepine (e.g., lorazepam).
-
Study Design: A multicenter, double-blind, randomized, parallel-group clinical trial.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either intravenous this compound or the comparator AED.
-
Intervention:
-
This compound Arm: Administer a loading dose of 20 mg phenytoin sodium equivalents (PE)/kg of this compound intravenously at a rate not exceeding 150 mg PE/minute.
-
Comparator Arm: Administer the comparator AED at its standard recommended dose and infusion rate for status epilepticus.
-
-
Primary Outcome: Cessation of all clinical seizure activity within 60 minutes of the start of the study drug infusion, without the need for additional anticonvulsant medication.
-
Secondary Outcomes:
-
Time to seizure termination.
-
Recurrence of seizures within 24 hours.
-
Incidence of adverse events (e.g., hypotension, cardiac arrhythmias, respiratory depression).
-
Need for mechanical ventilation.
-
Length of hospital stay.
-
-
Data Collection: Collect baseline demographics, seizure characteristics, vital signs, and concomitant medications. Monitor vital signs and for adverse events continuously during and after the infusion. Perform continuous electroencephalography (cEEG) monitoring where feasible.
-
Statistical Analysis: Analyze the primary outcome using a chi-square test or Fisher's exact test. Compare secondary outcomes using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).
Protocol for a Preclinical Study of AED Combination in a Rodent Kindling Model
Objective: To evaluate the anticonvulsant efficacy of this compound in combination with another AED in the amygdala-kindled rat model of focal epilepsy.
Methodology:
-
Animals: Adult male Wistar rats.
-
Kindling Procedure:
-
Surgically implant a bipolar electrode into the basolateral amygdala.
-
After a recovery period, deliver a daily electrical stimulation (e.g., 1-second train of 60 Hz sine waves) to determine the afterdischarge threshold (ADT).
-
Administer daily stimulations at the ADT until at least 10 consecutive generalized seizures (stage 5 on the Racine scale) are elicited, indicating a fully kindled state.
-
-
Drug Administration:
-
Dissolve this compound and the comparator AED in appropriate vehicles.
-
Administer the drugs intraperitoneally (i.p.) at various doses, both alone and in combination.
-
-
Experimental Design:
-
Establish a stable baseline seizure severity in fully kindled rats.
-
In a crossover design, administer the vehicle, this compound alone, the comparator AED alone, or the combination of both drugs.
-
One hour after drug administration, deliver the electrical stimulation and record the seizure severity and afterdischarge duration.
-
-
Neurotoxicity Assessment: Assess motor impairment using the rotarod test at peak drug effect times.
-
Pharmacokinetic Analysis: Collect blood samples at specified time points after drug administration to determine plasma drug concentrations using high-performance liquid chromatography (HPLC).
-
Data Analysis: Analyze seizure severity scores and afterdischarge duration using appropriate non-parametric and parametric statistical tests (e.g., Kruskal-Wallis, ANOVA). Evaluate the nature of the drug interaction (additive, synergistic, or antagonistic) using isobolographic analysis.
Visualizations
Caption: Pharmacokinetic pathway of this compound to its active form, phenytoin, and subsequent metabolism.
Caption: Mechanism of action of phenytoin on voltage-gated sodium channels.
Caption: Workflow for a randomized controlled trial of this compound in status epilepticus.
Caption: Workflow for a preclinical study of an AED combination in a kindling model.
Conclusion and Future Directions
Research demonstrates that this compound is a safe and effective option for the treatment of status epilepticus, with efficacy comparable to other second-line agents like levetiracetam and valproate. The choice of agent may therefore depend on patient-specific factors, potential drug interactions, and cost. The potent enzyme-inducing properties of its active metabolite, phenytoin, necessitate careful consideration when used in combination with other AEDs.
Future research should focus on:
-
Prospective, randomized controlled trials to evaluate rational polytherapy combinations with this compound in refractory status epilepticus.
-
Further investigation into the pharmacodynamic interactions between this compound and newer AEDs.
-
Utilizing preclinical models, such as the canine model of status epilepticus, to test novel combination therapies and bridge the translational gap to human clinical trials.
-
Studies to better understand the mechanisms of resistance to phenytoin to guide personalized treatment strategies.
References
- 1. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: clinical pharmacokinetics and comparative advantages in the acute treatment of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical experience with this compound in adults: pharmacokinetics, safety, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Fosphenytoin Treatment in Chronic Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin, a water-soluble prodrug of phenytoin, is a well-established anticonvulsant used in the management of seizures.[1] It is rapidly converted to phenytoin by endogenous phosphatases following administration.[1] The active metabolite, phenytoin, exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels, which limits the repetitive firing of action potentials and the spread of seizure activity.[1][2][3] These application notes provide a detailed protocol for the long-term administration of this compound in chronic epilepsy animal models, such as the kindling model, to evaluate its sustained efficacy and safety profile. The protocols and data presented are synthesized from studies involving chronic phenytoin administration in rodent models, as this compound dosing is expressed in phenytoin sodium equivalents (PE).
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effects of long-term phenytoin (the active metabolite of this compound) administration in chronic epilepsy models.
Table 1: Efficacy of Chronic Phenytoin Treatment in Amygdala-Kindled Rats
| Parameter | Pre-Treatment (Baseline) | Chronic Phenytoin Treatment | Post-Treatment (Washout) |
| Seizure Severity (Racine Scale) | 4-5 | 1-2 (significant reduction) | 4-5 (return to baseline) |
| Afterdischarge Duration (seconds) | 60-90 | 30-50 (significant reduction) | 60-90 (return to baseline) |
| Motor Seizure Suppression | N/A | High | N/A |
| Limbic Behavioral Seizure Suppression | N/A | Moderate | N/A |
| Electrographic Seizure Suppression | N/A | Moderate | N/A |
Data synthesized from descriptions of anticonvulsant effects in kindled rats.
Table 2: Adverse Effects and Tolerance with Chronic Phenytoin Administration in Rats
| Parameter | Acute Administration (Day 1) | Chronic Administration (Day 14) |
| Motor Impairment (Rotarod Performance) | Significant Deficit | No Significant Deficit (Tolerance Developed) |
| Hypothermia | Significant Decrease in Body Temp | No Significant Decrease (Tolerance Developed) |
| Plasma Phenytoin Levels (µg/mL) | Maintained within therapeutic range | Maintained within therapeutic range |
This table illustrates the development of tolerance to the adverse effects of phenytoin over a two-week treatment period in rats.
Experimental Protocols
1. Chronic Epilepsy Model: Amygdala Kindling in Rats
The kindling model is a widely used animal model of temporal lobe epilepsy that involves repeated application of a sub-convulsive electrical stimulus to a limbic brain structure, typically the amygdala, leading to the progressive development of seizures.
-
Experimental Workflow for Kindling and this compound Treatment
Caption: Experimental workflow for long-term this compound treatment in the rat kindling model.
2. Protocol for Long-Term this compound Administration in Kindled Rats
This protocol is adapted from chronic phenytoin studies in the rat kindling model. Doses are expressed in phenytoin sodium equivalents (PE).
-
Materials:
-
This compound sodium injection (e.g., Cerebyx® or generic equivalent)
-
Sterile 0.9% saline for dilution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Kindled rats with stable seizures
-
-
Procedure:
-
Drug Preparation: Dilute this compound in sterile saline to the desired concentration. This compound doses should be calculated based on phenytoin sodium equivalents (PE).
-
Loading Dose: On the first day of treatment, administer a loading dose of this compound at 75 mg PE/kg, i.p. to rapidly achieve therapeutic plasma concentrations of phenytoin.
-
Maintenance Dosing: Beginning on the second day, administer a daily maintenance dose of this compound at 50 mg PE/kg, i.p. This regimen has been shown to maintain plasma phenytoin levels within the therapeutic range in rats.
-
Duration of Treatment: Continue the daily maintenance dose for the desired study period (e.g., 2-4 weeks).
-
Seizure Testing: Continue daily kindling stimulation and record seizure severity and afterdischarge duration throughout the treatment period.
-
Monitoring for Adverse Effects:
-
Conduct regular behavioral tests (e.g., rotarod, open field) to assess for motor impairment and ataxia.
-
Monitor body weight and general health of the animals. Tolerance to motor side effects is expected to develop over time.
-
-
Pharmacokinetic Analysis (Optional):
-
Collect blood samples at various time points to measure plasma concentrations of phenytoin to ensure they are within the target therapeutic range (typically 10-20 µg/mL for total phenytoin).
-
-
Signaling Pathway
Mechanism of Action of this compound (via Phenytoin)
This compound is a prodrug that is rapidly converted to phenytoin. Phenytoin's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs). It stabilizes the inactive state of these channels, thereby reducing the ability of neurons to fire high-frequency action potentials that are characteristic of seizures.
Caption: Signaling pathway for this compound's anticonvulsant action via its active metabolite, phenytoin.
Concluding Remarks
This document provides a synthesized, comprehensive protocol for the long-term administration of this compound in chronic epilepsy animal models, particularly the rat kindling model. The provided quantitative data, experimental workflow, and signaling pathway diagram offer a robust framework for researchers investigating the sustained therapeutic potential and safety of this compound. Adherence to these protocols will facilitate the generation of reproducible and comparable data in the field of epilepsy research and anticonvulsant drug development. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee.
References
Fosphenytoin in Traumatic Brain Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Mechanism of Action and Therapeutic Rationale
Fosphenytoin is rapidly converted to phenytoin by tissue phosphatases following administration. Phenytoin exerts its effects primarily by blocking voltage-gated sodium channels in their inactive state, a mechanism that preferentially targets rapidly firing neurons characteristic of seizure activity and excitotoxicity.[1][2]
Beyond this, preclinical evidence suggests phenytoin may directly interfere with pathways of programmed cell death. A key emerging mechanism is the inhibition of necroptosis , a form of regulated necrosis, through the attenuation of Receptor-Interacting Protein Kinase 1 (RIPK1) activity.[2] This is highly relevant to TBI, as necroptosis is implicated in the neuronal death observed following ischemic and traumatic insults. By mitigating excitotoxicity and necroptosis, this compound could potentially reduce neuronal loss, curb neuroinflammation, and improve functional outcomes following TBI.
Potential Neuroprotective Signaling Pathways of this compound in TBI
Clinical Application Notes
This compound is primarily used in the clinical setting for the prevention of early post-traumatic seizures (within the first 7 days of injury). While effective in reducing the incidence of early seizures, prophylactic use of phenytoin has not been shown to prevent the development of late post-traumatic epilepsy or improve long-term neurological outcomes in clinical trials.
Quantitative Data from Clinical Studies (Seizure Prophylaxis)
| Study Population | Intervention | Comparator | Outcome Measure | Result | Reference |
| Adults with severe TBI | Phenytoin | Placebo | Seizure incidence within 7 days | 3.6% with Phenytoin vs. 14.2% with Placebo (p < 0.001) | |
| Children (< 3 years) with TBI | This compound (n=135) | Levetiracetam (n=152) | Seizure occurrence during hospitalization | 33% with this compound vs. 18% with Levetiracetam (p = 0.004)* | |
| Adults with severe TBI | Phenytoin | Levetiracetam | Early seizure incidence | No significant difference |
*Note: In the pediatric study, after controlling for injury severity and other factors, the difference in seizure occurrence between this compound and levetiracetam was not statistically significant. Patients receiving this compound tended to have more severe injuries initially.
Dosing and Administration (Clinical):
-
Loading Dose: 15-20 mg phenytoin sodium equivalents (PE)/kg administered intravenously at a rate not to exceed 150 mg PE/minute.
-
Maintenance Dose: 4-6 mg PE/kg/day IV or orally in divided doses.
-
Monitoring: Therapeutic drug monitoring is crucial to maintain serum phenytoin concentrations within the therapeutic range (typically 10-20 mcg/mL total phenytoin) and avoid toxicity.
Preclinical Research Protocols
While clinical data on the neuroprotective effects of this compound beyond seizure control is limited, preclinical research can elucidate its potential to mitigate secondary injury. The following are proposed protocols for investigating the neuroprotective efficacy of this compound in a rat model of TBI.
Experimental Workflow
Protocol 1: Controlled Cortical Impact (CCI) Model of TBI in Rats
The CCI model is highly reproducible and produces a focal contusion with features of both primary and secondary brain injury.
Materials:
-
Adult male Sprague-Dawley rats (300-350g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Electromagnetic or pneumatic CCI device with a 5mm impactor tip
-
Surgical drill, bone wax, sutures
-
Temperature control system
Procedure:
-
Anesthetize the rat (e.g., 4% isoflurane for induction, 2% for maintenance) and secure its head in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline scalp incision and retract the periosteum to expose the skull.
-
Perform a craniotomy (approx. 6mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the CCI device perpendicular to the cortical surface.
-
Induce a moderate TBI using defined parameters (e.g., impact velocity of 4 m/s, deformation depth of 2.8 mm, dwell time of 100 ms).
-
Control any bleeding with sterile cotton applicators and seal the bone defect with bone wax.
-
Suture the scalp incision and allow the animal to recover from anesthesia in a heated cage.
-
Administer post-operative analgesics as per institutional guidelines.
Protocol 2: this compound Administration
This protocol is based on a successful neuroprotection study in a rat model of cerebral ischemia.
Materials:
-
This compound sodium for injection
-
Sterile saline (vehicle control)
-
Syringes and needles for intramuscular (IM) injection
Procedure:
-
Treatment Group: At 30 minutes post-CCI, administer this compound at a dose of 30 mg/kg (PE) via IM injection.
-
Vehicle Group: At 30 minutes post-CCI, administer an equivalent volume of sterile saline via IM injection.
-
Continue with a maintenance dose (e.g., 15 mg/kg, IM, every 12 hours) for a specified duration (e.g., 3 days) to investigate the effects of sustained treatment.
Protocol 3: Assessment of Cognitive Function (Morris Water Maze)
The Morris Water Maze (MWM) is a standard test for assessing spatial learning and memory deficits following TBI.
Materials:
-
Circular water tank (approx. 1.8m diameter) filled with opaque water (22-24°C).
-
Submerged escape platform (10cm diameter).
-
Video tracking system and software.
-
Extra-maze visual cues.
Procedure (Testing on Days 14-19 Post-TBI):
-
Acquisition Phase (4 days, 4 trials/day):
-
Place the rat into the pool facing the wall from one of four randomized start positions.
-
Allow the rat to swim and find the hidden platform (maximum 60 seconds).
-
If the rat fails to find the platform, guide it to the location and allow it to remain for 15 seconds.
-
Record the escape latency (time to find the platform) and path length with the video tracking system.
-
-
Probe Trial (1 day, 1 trial):
-
Remove the escape platform from the pool.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Protocol 4: Biochemical and Histological Analysis
A. Tissue Collection (Day 21 Post-TBI):
-
Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Harvest the brain. Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.
-
For biochemical assays, harvest fresh brain tissue from the perilesional cortex, snap-freeze in liquid nitrogen, and store at -80°C.
B. Lesion Volume Measurement:
-
Section the brain on a cryostat.
-
Mount sections on slides and stain with Cresyl Violet.
-
Capture images of the stained sections and use image analysis software to calculate the volume of the cortical tissue loss in the injured hemisphere compared to the contralateral hemisphere.
C. Apoptosis Detection (TUNEL Assay):
-
Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit on brain sections.
-
Permeabilization: Incubate sections with Proteinase K or Triton X-100.
-
Labeling: Incubate sections with the TdT reaction mixture containing labeled dUTPs for 60 minutes at 37°C.
-
Detection: Use a fluorescent secondary detection system and counterstain with a nuclear marker (e.g., DAPI).
-
Analysis: Quantify the number of TUNEL-positive cells in the perilesional cortex using fluorescence microscopy.
D. Neuroinflammation Assessment (ELISA for Cytokines):
-
Use commercial ELISA kits for rat TNF-α and IL-1β.
-
Homogenization: Homogenize the frozen brain tissue from the perilesional cortex in the provided lysis buffer.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
ELISA Procedure: Follow the manufacturer's protocol, which typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric or fluorescent readout.
-
Analysis: Calculate the concentration of TNF-α and IL-1β (pg/mg of total protein).
Expected Quantitative Data from Preclinical Studies
The following table outlines the expected outcome measures from the proposed preclinical protocols, based on the neuroprotective hypothesis.
| Experimental Group | Lesion Volume (mm³) | MWM Escape Latency (Day 4, sec) | MWM Time in Target Quadrant (%) | TUNEL-Positive Cells (cells/mm²) | TNF-α Level (pg/mg protein) |
| Sham | ~0 | Low | High | Minimal | Baseline |
| TBI + Vehicle | High | High | Low (~25%) | High | High |
| TBI + this compound | Reduced | Reduced | Increased | Reduced | Reduced |
References
Troubleshooting & Optimization
Optimizing Fosphenytoin dosage to minimize adverse effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosphenytoin in animal models. The focus is on optimizing dosage to minimize adverse effects while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in different animal models?
A1: Starting doses for this compound should be carefully considered based on the animal model and the intended therapeutic effect. Due to species-specific differences in metabolism and sensitivity, a dose that is effective and well-tolerated in one species may not be in another. It is crucial to begin with lower doses and perform dose-escalation studies.
Q2: What are the most common adverse effects of this compound observed in animal models?
A2: The adverse effect profile of this compound is similar to that of its active metabolite, phenytoin. Common dose-dependent adverse effects include neurological and cardiovascular issues. In animal studies, observed adverse effects have included ataxia, hypoactivity, labored breathing, and ptosis.[1] Cardiovascular effects such as hypotension and cardiac arrhythmias are primarily associated with rapid intravenous infusion.[2][3]
Q3: How can I monitor for adverse effects during my experiment?
A3: A multi-faceted monitoring approach is recommended. This should include regular behavioral observations, cardiovascular monitoring, and, where appropriate, plasma level analysis of the active metabolite, phenytoin. For detailed methodologies, refer to the Experimental Protocols section.
Q4: What is the therapeutic plasma concentration of phenytoin I should be aiming for?
A4: While target concentrations can vary between species and models, the generally accepted therapeutic range for total phenytoin in human plasma is 10-20 mcg/mL. For unbound (free) phenytoin, the therapeutic range is typically 1-2 mcg/mL. These values can serve as a useful reference point for your animal model studies.
Q5: What is the advantage of using this compound over phenytoin in animal studies?
A5: this compound is a water-soluble prodrug of phenytoin, which offers significant advantages for parenteral administration. Unlike phenytoin, which is formulated in a high pH solution with propylene glycol, this compound is less likely to cause local tissue irritation, inflammation, and pain at the injection site. This makes it a more suitable and reliable option for intravenous and intramuscular administration in animal models.
Troubleshooting Guides
Issue 1: High incidence of ataxia and sedation in our rodent model.
Possible Cause: The administered dose of this compound is likely too high for the specific strain or species of rodent being used. Neurotoxicity is a known dose-dependent adverse effect of phenytoin.
Troubleshooting Steps:
-
Dose Reduction: Reduce the this compound dose in a stepwise manner in subsequent cohorts to identify a maximum tolerated dose (MTD).
-
Pharmacokinetic Analysis: Measure plasma concentrations of phenytoin at various time points after this compound administration to correlate drug levels with the observed adverse effects. This will help determine if the neurotoxicity is occurring at plasma concentrations above the therapeutic range.
-
Refine Behavioral Assessment: Implement a standardized and sensitive method for quantifying ataxia, such as the rotarod test. This will allow for a more objective assessment of dose-dependent neurotoxicity. Refer to the Protocol for Assessing Ataxia (Rotarod Test) in the Experimental Protocols section.
Issue 2: Cardiovascular instability (hypotension, arrhythmia) observed during intravenous infusion.
Possible Cause: The rate of intravenous infusion is too rapid. Rapid administration of this compound can lead to adverse cardiovascular events.[2][3]
Troubleshooting Steps:
-
Reduce Infusion Rate: Significantly decrease the infusion rate. For guidance, human clinical guidelines recommend not exceeding 150 mg PE/min in adults. A much slower, scaled-down rate should be used in small animals.
-
Continuous Monitoring: Implement continuous cardiovascular monitoring during and after the infusion. This can be achieved using telemetry systems to measure electrocardiogram (ECG) and blood pressure in conscious, freely moving animals. Refer to the Protocol for Cardiovascular Monitoring in the Experimental Protocols section.
-
Dilution of this compound: Ensure the this compound solution is appropriately diluted in a compatible vehicle (e.g., 0.9% NaCl or 5% Dextrose) to a suitable concentration for the size of the animal and the infusion pump capabilities.
Data Presentation
Table 1: this compound Dosage Information from Animal Studies
| Animal Model | Route of Administration | Dose (Phenytoin Equivalents - PE) | Observed Effects/Context | Reference |
| Dog (Canine Status Epilepticus) | Intravenous (IV) | 15 mg/kg | Effective in treating status epilepticus. Mild vomiting observed in some animals. | |
| Rat (Wistar) | Intraperitoneal (IP) | 84 mg/kg (equivalent to 50 mg/kg phenytoin) | Dose-dependently increased focal seizure threshold. | |
| Rat (Wistar) | Oral | 30 mg/kg | Pharmacokinetic study comparing absorption to phenytoin suspension. | |
| Mouse | Intravenous (IV) | 156 mg PE/kg | Median Lethal Dose (LD50) | |
| Rat | Intravenous (IV) | ~250 mg PE/kg | Median Lethal Dose (LD50) |
Table 2: Common Adverse Effects of this compound and Monitoring Parameters
| Adverse Effect Category | Specific Manifestations | Recommended Monitoring |
| Neurological | Ataxia, Sedation, Nystagmus, Tremor | Behavioral assessments (Rotarod, Open Field Test), Clinical observation scoring |
| Cardiovascular | Hypotension, Bradycardia, Arrhythmias | Electrocardiogram (ECG), Blood Pressure (Telemetry or tail-cuff) |
| Local Tolerance | Injection site irritation (less common than with phenytoin) | Visual inspection of the injection site |
| Systemic | Vomiting (observed in dogs), Hypoactivity, Labored breathing | Clinical observation, Respiratory rate monitoring |
Experimental Protocols
Protocol for Assessing Ataxia (Rotarod Test)
-
Apparatus: An automated rotarod apparatus with adjustable rotation speed.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place the animal on the stationary rod.
-
Begin rotation at a low speed (e.g., 4 rpm) and gradually increase the speed.
-
Conduct 3 training trials per day for 2-3 consecutive days before drug administration. The latency to fall from the rod is recorded for each trial. Animals should demonstrate a stable baseline performance before the study begins.
-
-
Testing:
-
Administer this compound at the desired dose and route.
-
At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal on the rotarod.
-
Record the latency to fall or the time the animal passively rotates with the rod for two consecutive revolutions.
-
A maximum trial duration (e.g., 300 seconds) should be set.
-
-
Data Analysis: Compare the latency to fall at each time point after this compound administration to the baseline performance.
Protocol for Cardiovascular Monitoring in Rodents
-
Method: Radiotelemetry is the gold standard for continuous monitoring of cardiovascular parameters in conscious, unrestrained rodents.
-
Surgical Implantation:
-
Surgically implant a telemetry transmitter according to the manufacturer's instructions. The pressure-sensing catheter is typically placed in the carotid artery or abdominal aorta for blood pressure measurement, and ECG leads are placed subcutaneously.
-
Allow for a post-operative recovery period of at least 7-10 days before the start of the experiment.
-
-
Data Acquisition:
-
House the animals individually in cages placed on top of receiver platforms.
-
Record baseline cardiovascular data (ECG, blood pressure, heart rate) for a sufficient period (e.g., 24-48 hours) before this compound administration to establish a stable baseline.
-
-
This compound Administration and Monitoring:
-
Administer this compound via the intended route (e.g., intravenous infusion via a catheter).
-
Continuously record cardiovascular parameters during and for a prolonged period after administration (e.g., up to 24 hours) to detect any acute or delayed effects.
-
-
Data Analysis: Analyze the data for changes in blood pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT) compared to the baseline recordings.
Mandatory Visualization
References
Technical Support Center: Fosphenytoin Administration in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the administration of fosphenytoin to laboratory animals.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in animal research?
This compound is a water-soluble prodrug of phenytoin, an anticonvulsant medication.[1][2] It is used in laboratory animals to model and study epilepsy, seizures, and other neurological conditions.[3][4] Its primary advantage over phenytoin is its improved solubility in aqueous solutions, which allows for more reliable parenteral (intravenous or intramuscular) administration with a lower risk of injection site reactions.[1]
2. What are the common administration routes for this compound in lab animals?
Common administration routes for this compound in laboratory animals include:
-
Intravenous (IV): Preferred for rapid achievement of therapeutic phenytoin concentrations, especially in acute seizure models.
-
Intramuscular (IM): A viable alternative when IV access is difficult, providing complete bioavailability of phenytoin.
-
Intraperitoneal (IP): Has been used in some rodent studies, although the IV route is more customary for treating status epilepticus.
3. How is this compound converted to phenytoin in the body?
This compound is rapidly and completely converted to phenytoin by endogenous alkaline phosphatase enzymes found in the blood and tissues. This conversion process also releases phosphate and formaldehyde as byproducts. The formaldehyde is further metabolized to formate.
4. How quickly is this compound converted to phenytoin in different animal species?
The conversion half-life of this compound to phenytoin is rapid and varies slightly between species:
-
Rats: Less than 1 minute.
-
Dogs: Approximately 3 minutes.
-
Humans: Approximately 8 to 15 minutes.
5. How should this compound doses be expressed?
To avoid dosing errors, the dose, concentration, and infusion rate of this compound should always be expressed in terms of phenytoin sodium equivalents (PE) . There is no need for molecular weight-based adjustments when converting between this compound and phenytoin sodium doses.
Troubleshooting Guides
Issue 1: Injection Site Reactions (Irritation, Inflammation)
Q: My animals are showing signs of irritation at the injection site after this compound administration. What can I do?
A: While this compound causes markedly less local irritation than parenteral phenytoin, localized reactions can still occur.
-
Troubleshooting Steps:
-
Confirm Proper Dilution: Ensure this compound is diluted according to your protocol. It can be diluted in 5% dextrose or 0.9% saline solution to a concentration ranging from 1.5 to 25 mg PE/mL.
-
Check pH of Formulation: The pH of the this compound solution should be between 8.6 and 9.0.
-
Slow Down Infusion Rate (IV): Rapid IV infusion can increase the incidence of adverse reactions. The recommended maximum rate in adult humans is 150 mg PE/min. While specific rates for all lab animal species are not well-defined, slowing the infusion may reduce local irritation.
-
Rotate Injection Sites (IM): If multiple IM injections are required, rotate the injection sites to minimize cumulative irritation.
-
Issue 2: Inconsistent or Unexpected Phenytoin Plasma Concentrations
Q: I am observing variable or lower-than-expected phenytoin plasma concentrations after this compound administration. What could be the cause?
A: Several factors can influence the resulting plasma concentrations of phenytoin.
-
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check that all doses were calculated and are being expressed in phenytoin sodium equivalents (PE).
-
Timing of Blood Sampling: It is recommended to wait until the conversion of this compound to phenytoin is essentially complete before monitoring phenytoin concentrations. This is approximately 2 hours after the end of an IV infusion and 4 hours after an IM injection.
-
Analytical Method: Be aware that some immunoassays can cross-react with this compound, leading to an overestimation of phenytoin concentrations if samples are taken before conversion is complete. Chromatographic methods (e.g., HPLC) can accurately quantify phenytoin in the presence of this compound.
-
Anticoagulant for Blood Samples: Collect blood samples in tubes containing EDTA to minimize ex vivo conversion of this compound to phenytoin.
-
Animal Health Status: Liver or kidney disease can alter protein binding and clearance of both this compound and phenytoin, potentially affecting plasma concentrations.
-
Issue 3: Adverse Systemic Effects (e.g., Cardiovascular, CNS)
Q: My animals are exhibiting adverse effects such as hypotension, arrhythmias, or sedation after this compound administration. How can I manage this?
A: Most systemic adverse effects of this compound are attributable to the resulting phenytoin.
-
Troubleshooting Steps:
-
Reduce Infusion Rate (IV): Rapid IV administration is a major risk factor for cardiovascular adverse events, including hypotension and cardiac arrhythmias. Reducing the infusion rate is a critical step in mitigating these risks.
-
Monitor Vital Signs: Continuously monitor electrocardiogram (ECG), blood pressure, and respiratory function during and after administration.
-
Dose Adjustment: The incidence of adverse reactions, particularly CNS effects like nystagmus, somnolence, and ataxia, tends to increase with higher doses. Consider if a lower dose could achieve the desired therapeutic effect with fewer side effects. A study in dogs showed that a 25 mg/kg dose of this compound resulted in clinically significant toxicity, while a 15 mg/kg dose was well-tolerated.
-
Consider Animal's Overall Health: Animals with pre-existing cardiac conditions may be more susceptible to the cardiovascular effects of this compound.
-
Quantitative Data Summary
Table 1: this compound to Phenytoin Conversion Half-Life
| Animal Species | Conversion Half-Life (minutes) | Citation |
| Rat | < 1 | |
| Dog | ~3 | |
| Human | 8 - 15 |
Table 2: Recommended Timing for Phenytoin Plasma Level Monitoring Post-Fosphenytoin Administration
| Administration Route | Recommended Time for Monitoring | Citation |
| Intravenous (IV) | ~2 hours after end of infusion | |
| Intramuscular (IM) | ~4 hours after injection |
Table 3: this compound Formulation and Stability
| Parameter | Value | Citation |
| Concentration | 50 mg PE/mL | |
| pH | 8.6 - 9.0 | |
| Diluents | 5% Dextrose or 0.9% Saline | |
| Diluted Concentration Range | 1.5 - 25 mg PE/mL | |
| Stability (Undiluted or Diluted) | At least 30 days at room temp, refrigerated, or frozen |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in a Canine Model of Status Epilepticus
This protocol is based on a study conducted to determine a safe and effective dose of this compound for treating canine status epilepticus.
-
Animal Model: Healthy Beagle dogs or dogs presenting with status epilepticus.
-
Dosing:
-
A loading dose of 15 mg/kg phenytoin equivalent (PE) of this compound was found to be safe and effective.
-
A higher dose of 25 mg/kg PE resulted in clinically significant toxicity.
-
-
Formulation and Administration:
-
The required volume of this compound (50 mg PE/mL) is drawn.
-
The dose is administered intravenously over 5 minutes. In the clinical trial, the infusion rate was 50 mg PE/min.
-
-
Monitoring:
-
Continuous monitoring of ECG, blood pressure, and respiratory function is essential during and after the infusion.
-
Blood samples for phenytoin concentration measurement are collected at various time points (e.g., 30, 60, and 120 minutes post-infusion) into EDTA-containing tubes.
-
-
Sample Analysis:
-
Plasma is separated by centrifugation.
-
Total and unbound phenytoin concentrations are measured using a validated method like high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Protocol 2: Oral Administration of this compound in a Rat Model
This protocol is adapted from a study comparing the oral absorption of this compound to phenytoin suspension in rats.
-
Animal Model: Male Wistar rats.
-
Dosing:
-
A single oral dose of 30 mg/kg phenytoin equivalents (PE) is administered.
-
-
Formulation and Administration:
-
The commercially available this compound injectable solution is used.
-
The dose is administered orally, for example, via gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from a jugular vein catheter at baseline and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Plasma is separated and analyzed for phenytoin concentrations using HPLC.
-
Visualizations
Caption: Metabolic conversion of this compound to its active form, phenytoin.
Caption: Troubleshooting workflow for managing systemic adverse events.
References
Preventing precipitation of Fosphenytoin in intravenous lines during studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of fosphenytoin in intravenous (IV) lines during studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the intravenous administration of this compound in a research setting.
Question: What should I do if I observe cloudiness or particulate matter in the IV line during this compound infusion?
Answer:
-
Stop the Infusion Immediately: Discontinue the administration to prevent the infusion of precipitated drug, which could lead to serious adverse events.
-
Assess the IV Line: Visually inspect the IV bag, tubing, and catheter for the location and extent of the precipitation.
-
Do Not Attempt to Redissolve: Do not try to dissolve the precipitate by flushing the line, as this could introduce a bolus of undissolved drug into the circulation.[1][2]
-
Replace the IV Setup: The entire IV administration set, including the bag and tubing, should be replaced.
-
Re-evaluate the Preparation Protocol: Review your dilution and administration procedures to identify any potential causes for precipitation. Key factors to check include the diluent used, the final concentration, and the pH of the solution.
Question: What are the primary causes of this compound precipitation in IV lines?
Answer:
This compound is a water-soluble prodrug of phenytoin.[3] Precipitation is typically not of this compound itself, but of its active metabolite, phenytoin, which is significantly less soluble. The conversion of this compound to phenytoin is a key factor.[4][5] Several factors can contribute to this precipitation:
-
pH Changes: Phenytoin solubility is highly pH-dependent. A decrease in the pH of the IV solution can cause the less soluble phenytoin to precipitate out of the solution.
-
Improper Dilution: Using incompatible diluents or creating a final concentration outside the recommended range can lead to instability and precipitation.
-
Drug Incompatibilities: Co-administration of this compound with incompatible drugs through the same IV line (Y-site administration) can alter the pH or chemical environment, leading to precipitation. For example, midazolam has been shown to be incompatible.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the preparation and administration of this compound for intravenous studies.
Question: What are the recommended diluents for this compound?
Answer: this compound is compatible with and should be diluted in either 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (Normal Saline).
Question: What is the recommended final concentration for this compound infusion?
Answer: Prior to intravenous infusion, this compound should be diluted to a concentration ranging from 1.5 to 25 mg of phenytoin sodium equivalents (PE) per mL.
Question: What is the maximum recommended infusion rate for this compound?
Answer: The rate of intravenous this compound administration should not exceed 150 mg PE per minute in adults. For pediatric patients, the rate should not exceed 2 mg PE/kg/min (or 150 mg PE/min, whichever is slower). Exceeding this rate increases the risk of severe hypotension and cardiac arrhythmias.
Question: How long is a diluted this compound solution stable?
Answer: Admixtures of this compound in D5W or 0.9% NaCl are stable for at least 30 days at room temperature or under refrigeration. One study showed that the concentration of this compound remained within 97-104% of the initial concentration for 30 days, regardless of the container (glass or PVC), concentration, or storage temperature.
Question: Can this compound be administered with other drugs?
Answer: Co-administration of other drugs with this compound requires careful consideration of compatibility. Y-site compatibility has been established for some drugs like lorazepam. However, incompatibilities have been reported with drugs such as midazolam. It is crucial to consult compatibility studies before co-administering any other medication through the same IV line.
Data Presentation
Table 1: Stability of this compound Sodium in Various Intravenous Solutions
| Intravenous Solution | Concentration (mg PE/mL) | Container | Storage Condition | Stability Duration |
| 0.9% NaCl | 1, 8, 20 | PVC Bags | Room Temp (25°C) | At least 30 days |
| 5% Dextrose (D5W) | 1, 8, 20 | PVC Bags | Room Temp (25°C) | At least 30 days |
| 0.9% NaCl | 1, 8, 20 | PVC Bags | Refrigerated (4°C) | At least 30 days |
| 5% Dextrose (D5W) | 1, 8, 20 | PVC Bags | Refrigerated (4°C) | At least 30 days |
| Various other IV fluids | Not specified | PVC Bags | Room Temp (25°C) | At least 7 days |
| Undiluted (50 mg PE/mL) | 50 | Polypropylene Syringes | Room Temp, Refrigerated, or Frozen | At least 30 days |
Experimental Protocols
Protocol 1: Visual Compatibility Assessment of this compound with a Test Drug for Y-Site Administration
Objective: To determine the physical compatibility of this compound with a test drug when mixed at a Y-site.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of this compound in a compatible diluent (e.g., 0.9% NaCl) at the highest intended clinical concentration.
-
Prepare a solution of the test drug in its recommended diluent at its highest intended clinical concentration.
-
-
Simulated Y-Site Admixture:
-
In a clear glass test tube, combine equal volumes (e.g., 5 mL) of the this compound solution and the test drug solution.
-
-
Visual Inspection:
-
Immediately after mixing, and at specified time points (e.g., 15, 30, 60, 120, and 240 minutes), visually inspect the admixture against a black and white background for any signs of precipitation, color change, or gas formation.
-
-
pH Measurement:
-
Measure the pH of the admixture at the beginning and end of the observation period to assess for any significant changes.
-
-
Interpretation of Results:
-
The absence of any visual changes and significant pH shifts indicates physical compatibility. The presence of any particulate matter, haze, or color change indicates incompatibility.
-
Visualizations
Caption: Conversion of this compound to Phenytoin and Precipitation Risk.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- 1. Dissolution of phenytoin precipitate with sodium bicarbonate in an occluded central venous access device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. Intravenous administration of this compound: options for the management of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Increased shelf-life of this compound: solubilization of a degradant, phenytoin, through complexation with (SBE)7m-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fosphenytoin-Induced Hypotension in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fosphenytoin-induced hypotension in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal research?
A1: this compound is a water-soluble prodrug of phenytoin, an anticonvulsant medication.[1] It is used in animal research to study seizure disorders, epilepsy, and for the prevention and treatment of seizures during neurosurgery.[1] Its water-soluble nature makes it a more suitable alternative to phenytoin for parenteral administration, with a lower risk of infusion site reactions.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound itself is inactive. After administration, it is rapidly converted by phosphatases in the liver and red blood cells to its active form, phenytoin.[1] Phenytoin works by modulating voltage-gated sodium channels in neurons, prolonging their inactive state and thereby reducing neuronal hyperexcitability.[1]
Q3: What causes this compound-induced hypotension?
A3: this compound-induced hypotension is primarily attributed to the cardiovascular effects of its active metabolite, phenytoin. Phenytoin can cause vasodilation, leading to a decrease in systemic vascular resistance and a subsequent drop in blood pressure. Rapid infusion rates are a major contributing factor to this adverse effect.
Q4: What are the risk factors for developing this compound-induced hypotension in research animals?
A4: Several factors can increase the risk of hypotension, including:
-
High infusion rates: Exceeding the recommended infusion rate is a significant risk factor.
-
High doses: The incidence of adverse events, including hypotension, tends to increase with higher doses.
-
Anesthesia: Concomitant use of anesthetic agents, many of which have vasodilatory properties, can potentiate the hypotensive effects of this compound.
-
Pre-existing cardiovascular conditions: Animals with underlying cardiac disease may be more susceptible.
-
Species and individual variability: Different animal species and even individuals within a species may have varying sensitivities.
Q5: How can I prevent this compound-induced hypotension?
A5: Prophylactic measures include:
-
Adhering to recommended infusion rates: Do not exceed the recommended maximum infusion rate for the specific animal model. For many species, a rate of 1-2 mg PE/kg/min is suggested.
-
Careful dose selection: Use the lowest effective dose of this compound.
-
Cardiovascular monitoring: Continuously monitor blood pressure and heart rate during and after infusion.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental setup to minimize stress-related cardiovascular changes.
Troubleshooting Guide
Problem: The animal's blood pressure drops significantly after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Infusion rate is too high. | 1. Immediately slow down or temporarily stop the this compound infusion.2. Monitor the animal's blood pressure closely until it stabilizes.3. If the infusion is restarted, use a significantly lower rate. |
| Dose is too high. | 1. Stop the infusion. 2. Provide supportive care as outlined in the management protocol below.3. For future experiments, consider a lower dose of this compound. |
| Synergistic effects with anesthesia. | 1. Reduce the concentration of the inhalant anesthetic, if in use.2. Ensure adequate oxygenation and ventilation. |
| Hypovolemia. | 1. Administer an intravenous fluid bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's solution) at 10-20 mL/kg over 15 minutes. |
| Severe vasodilation. | 1. If fluid therapy is ineffective, consider the use of a vasopressor agent. Consult with a veterinarian for appropriate drug selection and dosing. Ephedrine (0.03 - 0.07 mg/kg IV) or a dopamine infusion may be considered. |
Quantitative Data Summary
Table 1: this compound Dosing and Infusion Rates in Animal Models
| Animal Model | Loading Dose (mg PE/kg) | Infusion Rate (mg PE/min) | Reference |
| Dog | 15 | 50 | |
| Rabbit | 10 | Not specified | |
| Mouse (Lethal Dose) | 156 (IV) | Not specified | |
| Rat (Lethal Dose) | ~250 (IV) | Not specified |
PE: Phenytoin Sodium Equivalent
Table 2: Incidence of Hypotension in this compound Studies
| Study Population | Incidence of Hypotension | Notes | Reference |
| Human Patients | 39% | Retrospective study | |
| Human Patients with SAH | 13.3% (4/30 patients) | Transient lowering of blood pressure |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hypotension in a Rodent Model (Rat)
Objective: To establish a dose-response relationship for this compound-induced hypotension.
Materials:
-
Male Wistar rats (250-300g)
-
This compound sodium injection
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Catheters for arterial blood pressure monitoring and intravenous infusion
-
Blood pressure transducer and data acquisition system
-
Infusion pump
Methodology:
-
Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline blood pressure and heart rate.
-
Prepare different concentrations of this compound in sterile saline.
-
Divide animals into groups, with each group receiving a different dose of this compound (e.g., 10, 25, 50, 100 mg PE/kg).
-
Administer the this compound solution intravenously over a fixed period (e.g., 5 minutes) using an infusion pump.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) throughout the infusion and for at least 60 minutes post-infusion.
-
A control group should receive an equivalent volume of sterile saline.
-
Analyze the data to determine the dose-dependent effect of this compound on cardiovascular parameters.
Protocol 2: Management of this compound-Induced Hypotension in a Canine Model
Objective: To evaluate the efficacy of fluid therapy and vasopressor support in reversing this compound-induced hypotension.
Materials:
-
Beagle dogs (10-15 kg)
-
This compound sodium injection
-
Lactated Ringer's solution
-
Dopamine hydrochloride
-
Anesthetic (e.g., propofol for induction, isoflurane for maintenance)
-
Intravenous catheters
-
Direct or indirect blood pressure monitoring equipment
-
ECG monitor
-
Infusion pumps
Methodology:
-
Anesthetize the dog and place intravenous catheters in the cephalic veins for drug and fluid administration.
-
Monitor baseline cardiovascular parameters (blood pressure, heart rate, ECG).
-
Administer a loading dose of this compound (e.g., 25 mg PE/kg) intravenously over 10 minutes to induce hypotension.
-
Once hypotension (defined as MAP < 60 mmHg) is confirmed, initiate one of the following treatment protocols:
-
Group 1 (Fluid Therapy): Administer a bolus of Lactated Ringer's solution (20 mL/kg) intravenously over 15 minutes.
-
Group 2 (Vasopressor Support): Initiate a constant rate infusion of dopamine (starting at 5 µg/kg/min) and titrate to effect.
-
-
Continuously monitor cardiovascular parameters for at least 60 minutes following the intervention.
-
A control group with induced hypotension receives no treatment.
-
Compare the time to recovery of normal blood pressure and the overall cardiovascular stability between the groups.
Visualizations
Caption: Conversion of this compound to its active form, phenytoin.
Caption: Experimental workflow for managing this compound-induced hypotension.
Caption: Proposed signaling pathway for this compound-induced hypotension.
References
Impact of Fosphenytoin's conversion rate on experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosphenytoin. The information is presented in a question-and-answer format to directly address potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected conversion half-life of this compound to phenytoin, and what factors can influence it?
A1: this compound is a prodrug that is rapidly converted to phenytoin by endogenous alkaline phosphatases. The conversion half-life is typically between 8 and 15 minutes.[1][2][3][4] This rapid conversion means that therapeutic concentrations of phenytoin can be achieved quickly.[1] However, certain factors can influence this rate and the subsequent availability of phenytoin, potentially impacting experimental outcomes.
Key influencing factors include:
-
Administration Route: Intravenous (IV) administration leads to the most rapid availability of phenytoin. Following intramuscular (IM) injection, peak plasma concentrations of this compound are lower and more sustained, leading to a slower achievement of peak phenytoin levels (approximately 3 hours).
-
Infusion Rate (IV): The rate of IV infusion can affect the concentration of free (unbound) phenytoin. Faster infusion rates (100-150 mg PE/min) can lead to higher initial free phenytoin concentrations due to displacement from plasma protein binding sites.
-
Patient-Specific Factors: While the conversion itself shows little interindividual variability, conditions such as hepatic or renal impairment can increase the fraction of unbound phenytoin, potentially leading to more significant adverse events. Genetic variations in enzymes like CYP2C9, which metabolizes phenytoin, can also lead to inter-patient variability in phenytoin clearance.
Q2: We are observing inconsistent therapeutic effects in our animal models despite administering consistent doses of this compound. What could be the cause?
A2: Inconsistent therapeutic effects can stem from several factors related to this compound's conversion and phenytoin's pharmacokinetics. Here are some potential causes and troubleshooting steps:
-
Variability in Conversion: Although generally rapid, subtle differences in phosphatase activity could contribute to minor variations.
-
Protein Binding: this compound is highly protein-bound (95-99%) and displaces phenytoin from its binding sites on albumin. This can temporarily increase the concentration of free, active phenytoin. Fluctuations in plasma protein levels in your animal models could therefore lead to inconsistent free phenytoin concentrations and variable therapeutic effects.
-
Metabolism: Phenytoin is metabolized in the liver, primarily by CYP2C9 and CYP2C19 enzymes. The activity of these enzymes can be influenced by genetic polymorphisms, co-administered drugs, or the underlying health status of the animals, leading to variability in phenytoin clearance.
Troubleshooting Steps:
-
Standardize Administration: Ensure the route and rate of this compound administration are strictly consistent across all experimental groups.
-
Monitor Free Phenytoin Levels: Whenever possible, measure unbound (free) phenytoin concentrations in plasma, as this is the pharmacologically active form. Therapeutic monitoring of this compound itself is not clinically useful.
-
Control for Confounding Factors: Be aware of and control for any co-administered substances that could affect protein binding or hepatic metabolism.
-
Assess Animal Health: Ensure the health status of your animal models is consistent, as conditions like liver or kidney disease can alter phenytoin pharmacokinetics.
Q3: How soon after this compound administration can we reliably measure plasma phenytoin concentrations?
A3: It is recommended to wait until the conversion of this compound to phenytoin is essentially complete before monitoring phenytoin concentrations.
-
After intravenous (IV) infusion , wait approximately 2 hours after the end of the infusion.
-
After intramuscular (IM) injection , wait approximately 4 hours .
Measuring phenytoin levels too early can lead to inaccurate results, as some immunoassays may cross-react with this compound, overestimating the actual phenytoin concentration. To minimize ex vivo conversion of this compound to phenytoin in collected blood samples, it is recommended to use collection tubes containing EDTA as an anticoagulant.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected initial phenytoin levels and/or acute toxicity | Infusion rate is too high, leading to rapid displacement of phenytoin from protein binding. | Reduce the IV infusion rate. For non-emergent situations, a rate of 50-100 mg PE/min is often acceptable. The maximum recommended rate is 150 mg PE/minute. |
| Delayed onset of therapeutic effect after IM injection | Slower absorption from the injection site compared to IV administration. | For rapid onset, consider IV administration. Therapeutic phenytoin concentrations are typically reached within 30 minutes of IM injection. |
| Inaccurate phenytoin concentration measurements | Cross-reactivity of immunoassays with remaining this compound. Ex vivo conversion of this compound in the sample. | Use chromatographic assay methods (e.g., HPLC) for accurate quantification in the presence of this compound. Collect blood samples in EDTA tubes and adhere to the recommended waiting times for sample collection. |
| Precipitation or instability of this compound solution | Improper storage or dilution. | Store unopened vials under refrigeration at 2-8°C (36-46°F). Do not store at room temperature for more than 48 hours. This compound is stable when diluted with 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (Normal Saline). |
| Cardiovascular adverse events (hypotension, arrhythmias) | Rapid IV infusion. | Do not exceed the maximum recommended infusion rate of 150 mg PE/min. Careful cardiac monitoring is necessary during and after IV administration. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Phenytoin
| Parameter | This compound | Phenytoin (derived from this compound) |
| Conversion Half-Life | 8 - 15 minutes | N/A |
| Time to Peak Plasma Concentration (IM) | ~30 minutes | ~3 hours |
| Plasma Protein Binding | 95% - 99% (primarily albumin) | ~88% (in the absence of this compound) |
| Bioavailability (IV and IM) | Complete | Complete |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Research Setting
-
Preparation:
-
This compound is supplied as a ready-mixed solution, typically at a concentration of 50 mg phenytoin sodium equivalents (PE) per mL.
-
The dosage should always be expressed in mg PE.
-
For infusion, this compound can be diluted in 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (Normal Saline).
-
-
Administration:
-
The rate of intravenous administration should not exceed 150 mg PE per minute due to the risk of severe hypotension and cardiac arrhythmias.
-
For non-emergent situations, lower infusion rates (e.g., 50-100 mg PE/min) may be acceptable.
-
-
Monitoring:
-
Continuous cardiac monitoring is recommended during and after IV infusion.
-
For plasma phenytoin concentration monitoring, collect blood samples approximately 2 hours after the completion of the infusion.
-
Protocol 2: Quantification of Phenytoin in Plasma using HPLC
This is a generalized protocol based on common methodologies. Specific parameters may need to be optimized for your laboratory.
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes.
-
Separate plasma by centrifugation.
-
To measure unbound phenytoin, use ultrafiltration units to separate the protein-free filtrate.
-
Perform a liquid-liquid extraction of the plasma or ultrafiltrate.
-
-
Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic elution.
-
Detection: UV detection at a wavelength of approximately 250 nm is suitable for phenytoin.
-
-
Quantification:
-
Generate a standard curve using known concentrations of phenytoin.
-
The method should be validated for linearity, selectivity, sensitivity, accuracy, and precision according to established guidelines.
-
Visualizations
Caption: Conversion of this compound to its active form, phenytoin.
Caption: Recommended workflow for experiments involving this compound.
Caption: Logical steps for troubleshooting this compound experiments.
References
Addressing variability in Fosphenytoin to Phenytoin conversion in vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo conversion of fosphenytoin to its active form, phenytoin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are we observing high inter-individual variability in phenytoin concentrations after administering a standardized dose of this compound?
A1: High variability is a known challenge and can be attributed to several factors:
-
Enzymatic Conversion: this compound is converted to phenytoin by ubiquitous endogenous alkaline phosphatases found in tissues like the liver and red blood cells.[1][2] The activity of these enzymes can vary between individuals.
-
Protein Binding: Both this compound and phenytoin are highly bound to plasma proteins, primarily albumin (95-99% for this compound).[1][3] this compound can displace phenytoin from these binding sites, temporarily increasing the unbound (active) fraction of phenytoin.[4] Conditions like hypoalbuminemia, often seen in renal or hepatic disease, increase the unbound fraction of phenytoin, potentially leading to higher active concentrations and adverse events.
-
Disease States:
-
Hepatic Impairment: Patients with liver disease may exhibit increased conversion of this compound to phenytoin. This is potentially due to higher alkaline phosphatase activity. However, the subsequent clearance of phenytoin may not increase, leading to elevated phenytoin levels.
-
Renal Impairment: In patients with renal disease, the fraction of unbound phenytoin is increased. Similar to hepatic impairment, this compound conversion may be accelerated, potentially increasing the risk of adverse events.
-
-
Genetic Polymorphisms: While phosphatases are broadly distributed, genetic variants in the alkaline phosphatase gene (ALPL) could theoretically contribute to differing enzyme activity levels. Furthermore, the metabolism of the resulting phenytoin is dependent on CYP2C9 and CYP2C19 enzymes, which are subject to well-known genetic polymorphisms that affect phenytoin clearance.
-
Drug Interactions: Co-administration of other drugs that are highly protein-bound can displace this compound or phenytoin, altering the concentration of the unbound, active drug. While no drugs are known to directly interfere with the enzymatic conversion itself, drugs that inhibit or induce CYP2C9/CYP2C19 will significantly alter the clearance of the newly formed phenytoin.
Q2: Our phenytoin measurements are inconsistent in the first hour post-infusion. What could be the cause?
A2: This is often a combination of pharmacokinetic and analytical challenges:
-
Conversion Half-Life: The conversion of this compound to phenytoin is rapid, with a half-life of approximately 8 to 15 minutes. This means that during the first hour, you are measuring a dynamic process where this compound levels are decreasing while phenytoin levels are rising.
-
Ex Vivo Conversion: If blood samples are not handled correctly, this compound can continue to convert to phenytoin in the collection tube, leading to artificially inflated phenytoin readings. To minimize this, blood samples for phenytoin monitoring should be collected in tubes containing EDTA as an anticoagulant.
-
Monitoring Timeframe: It is recommended to wait until the conversion is essentially complete before monitoring phenytoin concentrations. This is typically around 2 hours after the end of an IV infusion or 4 hours after an IM injection. Measuring earlier will not reflect the ultimate peak phenytoin concentration.
-
Immunoassay Cross-Reactivity: Some immunoassays for phenytoin can cross-react with this compound, leading to inaccurate measurements when both are present in the sample. Chromatographic methods like HPLC or LC-MS/MS are more specific.
Q3: How do we differentiate between variability caused by the conversion process versus variability in downstream phenytoin metabolism?
A3: This requires a multi-step analytical approach:
-
Quantify Both Compounds: Develop and validate an analytical method (e.g., LC-MS/MS) to simultaneously measure concentrations of both this compound and phenytoin in plasma over a time course.
-
Analyze Conversion Pharmacokinetics: Plot the concentration-time curves for both this compound and phenytoin. A delay or lower-than-expected peak in phenytoin concentration, coupled with prolonged this compound circulation, would suggest a slower conversion rate.
-
Assess Phenytoin Clearance: Once peak phenytoin levels are reached, the terminal elimination phase of the phenytoin concentration curve will reflect its metabolism and clearance. If conversion appears normal but phenytoin levels remain elevated and decline slowly, the variability is likely due to downstream metabolism (e.g., reduced CYP2C9 activity).
Data Summary
Table 1: Key Pharmacokinetic Parameters
| Parameter | This compound | Phenytoin (derived from this compound) | Reference(s) |
| Conversion Half-Life | 7 - 15 minutes | N/A | |
| Time to Peak (IV) | End of infusion | ~30-42 minutes post-infusion | |
| Time to Peak (IM) | ~30 minutes | 2 - 4 hours | |
| Plasma Protein Binding | 95% - 99% (primarily albumin) | ~90% (can be lower in presence of this compound) | |
| Volume of Distribution | 4.3 - 10.8 L (dose-dependent) | N/A | |
| Bioavailability (Phenytoin) | ~100% (for both IV and IM routes) | ~100% |
Experimental Protocols & Visualizations
Protocol: Quantification of this compound and Phenytoin in Plasma via LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., Phenytoin-d10).
-
Add 600 µL of a precipitation/extraction solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100-200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 or equivalent.
-
Column: C18 reverse-phase column (e.g., CORTECS™ UPLC® C18, 2.1 × 50 mm, 1.6 µm).
-
Mobile Phase A: 0.1% formic acid or 2-10 mM ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol mixture.
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Gradient: Develop a gradient elution program to separate this compound, phenytoin, and any metabolites.
-
Injection Volume: 1 - 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Phenytoin: m/z 253.1 → 182.3
-
Phenytoin-d10 (IS): m/z 263.3 → 192.2
-
(Note: this compound transition must be optimized separately)
-
4. Data Analysis
-
Construct a calibration curve using standards of known concentrations in blank plasma.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound and phenytoin in the unknown samples by interpolating from the linear regression of the calibration curve.
Diagrams
References
Fosphenytoin storage and handling best practices for research labs
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of fosphenytoin in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound vials?
A1: this compound vials should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2][3][4] The product should not be stored at room temperature for more than 48 hours.[1]
Q2: Can this compound be frozen?
A2: Yes, studies have shown that this compound sodium, both undiluted in polypropylene syringes and diluted in 0.9% NaCl or D5W, remains stable for at least 30 days when frozen.
Q3: What should I do if I observe particulate matter or discoloration in the this compound vial?
A3: Vials that develop particulate matter or show discoloration should not be used. This may indicate precipitation of phenytoin, the active metabolite, or other forms of degradation.
Q4: How is the concentration of this compound expressed?
A4: The concentration of this compound is always expressed in terms of phenytoin sodium equivalents (PE). Specifically, 1.5 mg of this compound sodium is equivalent to 1 mg of phenytoin sodium (1 mg PE). The vial concentration is typically 50 mg PE/mL.
Q5: What solvents are recommended for diluting this compound for experimental use?
A5: this compound is compatible and stable with 5% Dextrose in Water (D5W) and 0.9% saline (Normal Saline, NS). Dilutions to a concentration ranging from 1.5 to 25 mg PE/mL are common.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate observed in the vial or prepared solution. | - Improper storage temperature (prolonged room temperature storage).- Degradation of this compound to the less soluble phenytoin, especially at a pH below 8.- Incompatibility with the dilution solvent. | - Discard the vial or solution immediately.- Verify storage unit temperature is consistently between 2°C and 8°C.- Ensure only recommended diluents (e.g., D5W, 0.9% saline) are used. |
| Unexpected experimental results (e.g., reduced efficacy). | - Loss of potency due to improper storage.- Incorrect dosage calculation (confusion between mg of this compound and mg PE). | - Review storage records to ensure no temperature excursions beyond 48 hours at room temperature.- Double-check all dosage calculations to ensure they are in phenytoin sodium equivalents (PE).- Use a fresh, properly stored vial for subsequent experiments. |
| Visible color change in the solution (not pale yellow). | - Chemical degradation or contamination. | - Do not use the solution.- Discard the vial and obtain a new one.- Review handling procedures to prevent contamination. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes the preparation of a 10 mg PE/mL this compound working solution in 0.9% saline.
Materials:
-
This compound Sodium Injection vial (50 mg PE/mL)
-
Sterile 0.9% Sodium Chloride (NaCl) Injection, USP
-
Sterile polypropylene syringes and needles
-
Sterile volumetric flasks or conical tubes
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Aseptic Technique: Perform all steps within a laminar flow hood or biosafety cabinet to maintain sterility.
-
Inspect the Vial: Visually inspect the this compound vial for any particulate matter or discoloration. Do not proceed if any are observed.
-
Equilibration: If stored under refrigeration, allow the this compound vial to sit at room temperature for approximately 15-20 minutes to prevent thermal shock, but not exceeding the 48-hour room temperature limit.
-
Calculate Volumes: To prepare a 10 mL final volume of a 10 mg PE/mL solution, you will need:
-
Volume of this compound (50 mg PE/mL) = (10 mg PE/mL * 10 mL) / 50 mg PE/mL = 2 mL
-
Volume of 0.9% Saline = 10 mL - 2 mL = 8 mL
-
-
Dilution:
-
Using a sterile syringe, withdraw 8 mL of 0.9% saline and transfer it to a sterile 10 mL volumetric flask or conical tube.
-
Using a new sterile syringe, carefully withdraw 2 mL of the this compound solution from the vial.
-
Slowly add the 2 mL of this compound to the 8 mL of saline in the flask/tube.
-
Gently swirl the container to ensure a homogenous solution.
-
-
Storage of Working Solution: Based on stability data, the prepared solution is stable for at least 30 days at room temperature (25°C) or under refrigeration (4°C). For long-term studies, refrigeration is recommended.
Visualizations
Caption: Experimental workflow for handling this compound.
References
Technical Support Center: Fosphenytoin Stability in Experimental Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosphenytoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound degradation during your experimental procedures, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from phenytoin?
A1: this compound is a water-soluble phosphate ester prodrug of phenytoin.[1] This means it is an inactive precursor that is converted into the active drug, phenytoin, within the body. The primary advantage of this compound is its increased aqueous solubility compared to phenytoin, which allows for more reliable intravenous and intramuscular administration.[2][3]
Q2: What is the primary degradation pathway of this compound in experimental settings?
A2: The main degradation pathway of this compound in vitro is its hydrolysis to phenytoin.[4] This conversion is catalyzed by endogenous phosphatases present in biological samples (e.g., plasma, tissue homogenates) and can also be influenced by the pH of the solution.[1] The hydrolysis of one mole of this compound yields one mole of phenytoin, along with phosphate and formaldehyde.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2°C to 8°C). It is also crucial to maintain the pH of the solution in the alkaline range, as this compound is more stable at a pH above 8. The commercial formulation of this compound is buffered to a pH of 8.6 to 9.0 to ensure its stability.
Q4: Can I use standard laboratory buffers with this compound?
A4: Caution should be exercised when selecting buffers for experiments involving this compound. Buffers with a pH below 8 can accelerate the degradation of this compound to phenytoin. It is recommended to use buffers that maintain a pH in the optimal stability range (pH 8-9). Compatibility of this compound with specific buffers and other reagents should be empirically tested if data is not available.
Troubleshooting Guide: Avoiding this compound Degradation
This guide addresses common issues encountered during experiments that can lead to unintended this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in in-vitro assays | This compound is degrading to phenytoin during the experiment, leading to variable concentrations of the active compound. | - Maintain pH: Ensure that all solutions and media used in the experiment are buffered to a pH of 8.0 or higher.- Control Temperature: Perform experiments at controlled, and where possible, lower temperatures to slow down the degradation process. - Minimize Incubation Time: Reduce the duration of experiments whenever feasible to limit the time for degradation to occur. |
| Precipitate formation in the sample | The degradation of this compound to the less soluble phenytoin can result in precipitation, especially at higher concentrations. | - Check pH: Verify the pH of your solutions. Acidic conditions will accelerate phenytoin formation.- Solubility: If phenytoin precipitation is a concern, consider using a solubilizing agent, although this should be validated for non-interference with the assay. |
| Discrepancies between expected and measured concentrations | Degradation of this compound before or during analysis leads to lower than expected this compound concentrations and the appearance of a phenytoin peak. | - Sample Handling: Prepare samples immediately before analysis. If storage is necessary, keep them at 2-8°C for no longer than 48 hours.- Analytical Method: Use a validated stability-indicating HPLC method that can separate and quantify both this compound and phenytoin. |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the key findings from stability studies.
| Parameter | Condition | Observation | Citation |
| pH | < 8 | Increased degradation to phenytoin. | |
| pH | 7.4 | Projected shelf-life of up to nine years at 25°C in the presence of 60 mM of (SBE)7m-beta-CD. | |
| pH | 8.0 | Longer shelf-life possible compared to pH 7.4. | |
| Temperature | 25°C, 4°C, -20°C | Stable for at least 30 days in polypropylene syringes (undiluted) or in PVC bags (diluted in NaCl 0.9% or D5W). | |
| Temperature | 25°C, 37°C, 50°C | Phenytoin production from this compound follows zero-order kinetics. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify this compound and its primary degradant, phenytoin.
1. Materials and Reagents:
-
This compound and phenytoin reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
1-heptanesulfonic acid sodium salt
-
Phosphoric acid
-
Purified water
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a buffer of 0.05M monobasic potassium phosphate mixed with dodecyltriethylammonium phosphate, adjusted to pH 3.0 with phosphoric acid, and acetonitrile in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and phenytoin in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a series of concentrations for calibration.
4. Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks for this compound and phenytoin based on their retention times compared to the standards.
-
Calculate the concentration of each compound in the samples using the calibration curve.
6. Forced Degradation Study (for method validation):
-
To validate the stability-indicating nature of the method, subject this compound solutions to forced degradation under various stress conditions as recommended by ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phenytoin and this compound | Neupsy Key [neupsykey.com]
- 4. Increased shelf-life of this compound: solubilization of a degradant, phenytoin, through complexation with (SBE)7m-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosphenytoin Preclinical Trials: A Technical Support Resource for Researchers
For Immediate Use By Research, Scientific, and Drug Development Professionals
This technical support center provides essential information for interpreting unexpected side effects of Fosphenytoin observed in preclinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design, data analysis, and interpretation of findings related to this compound administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the established acute toxic effects of this compound in common preclinical models?
A1: Acute toxicity studies have determined the median lethal dose (LD50) of intravenously administered this compound. In mice, the LD50 is 156 mg phenytoin sodium equivalents (PE)/kg, and in rats, it is approximately 250 mg PE/kg.[1] Signs of acute toxicity observed in these animal models include ataxia (impaired coordination), labored breathing, ptosis (drooping of the upper eyelid), and general hypoactivity.[1]
Q2: We are observing unexpected cardiovascular effects in our canine model. What is known about this compound's cardiovascular side effects in preclinical studies?
A2: Preclinical studies in dogs have shown that rapid intravenous infusion of this compound can lead to adverse cardiovascular events, including hypotension and cardiac arrhythmias.[2] The rate of administration is a critical factor; exceeding the recommended infusion rate significantly increases the risk of these side effects. In some canine studies, mild vomiting has also been observed shortly after this compound administration.[3] It is crucial to adhere to recommended infusion rates and monitor cardiovascular parameters closely during and after administration.
Q3: Our rat studies are showing some neurobehavioral abnormalities. Is this an expected side effect?
A3: Yes, neurobehavioral effects are anticipated with this compound, as it is a prodrug of phenytoin, which has known central nervous system effects. Preclinical studies in rats have shown that phenytoin can produce a range of behavioral dysfunctions, including vestibular dysfunction, hyperactivity, and deficits in learning and memory.[4] These effects are typically dose-dependent.
Q4: What are the potential cellular mechanisms underlying unexpected toxicity with this compound?
A4: Since this compound is rapidly converted to phenytoin, the cellular mechanisms of toxicity are primarily attributed to phenytoin. Research suggests that phenytoin-induced cellular damage may involve the generation of reactive oxygen species (ROS), depletion of intracellular glutathione, increased lipid peroxidation, and mitochondrial damage. These events can lead to cellular stress and injury, potentially contributing to unexpected side effects.
Troubleshooting Guides
Issue 1: Higher than expected incidence of cardiovascular events in a canine study.
Possible Cause:
-
Rapid Infusion Rate: The rate of intravenous this compound administration is a critical factor for cardiovascular safety.
-
Dose: The administered dose may be approaching a toxic threshold for the specific animal model.
Troubleshooting Steps:
-
Verify Infusion Rate: Ensure that the infusion rate does not exceed the recommended guidelines for the animal model being used. For dogs, slower infusion rates are recommended to minimize cardiovascular risk.
-
Review Dosing: Re-evaluate the dosing regimen. A study in healthy dogs indicated that a loading dose of 25 mg/kg PE resulted in clinically significant toxicity, whereas 15 mg/kg PE was better tolerated.
-
Monitor Vital Signs: Implement continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) during and after infusion.
-
Plasma Concentration Analysis: Measure plasma concentrations of phenytoin to correlate with the observed adverse events.
Issue 2: Inconsistent or unexpected neurobehavioral observations in a rat study.
Possible Cause:
-
Dose- and Time-Dependency: Neurobehavioral effects of phenytoin (the active metabolite of this compound) are known to be dependent on the dose and the timing of the assessment relative to administration.
-
Off-Target Effects: While the primary mechanism is sodium channel blockade, high concentrations of phenytoin may have other, less characterized effects on the central nervous system.
Troubleshooting Steps:
-
Standardize Behavioral Assessments: Utilize a standardized neurotoxicity screening battery, such as the one described in OECD Test Guideline 424, to ensure consistent and comprehensive evaluation of neurobehavioral parameters.
-
Correlate with Pharmacokinetics: Time behavioral assessments to coincide with peak and trough plasma concentrations of phenytoin to establish a clear relationship between drug exposure and behavioral changes.
-
Dose-Response Curve: Conduct a dose-response study to characterize the full spectrum of neurobehavioral effects at different this compound concentrations.
-
Histopathology: At the end of the study, perform a detailed neurohistopathological examination of the brain to identify any potential structural changes that could underlie the observed behavioral abnormalities.
Data Presentation
Table 1: Acute Intravenous Lethal Dose (LD50) of this compound
| Animal Model | LD50 (mg PE/kg) | Reference |
| Mouse | 156 | |
| Rat | ~250 |
Table 2: Preclinical Observations of this compound Side Effects
| Animal Model | Dose | Route of Administration | Observed Side Effects | Reference |
| Rat | N/A | N/A | Ataxia, Labored Breathing, Ptosis, Hypoactivity (Signs of Acute Toxicity) | |
| Dog | 25 mg/kg PE (Loading Dose) | Intravenous | Clinically significant toxicity | |
| Dog | 15 mg/kg PE (Loading Dose) | Intravenous | Generally well-tolerated, mild vomiting in some subjects | |
| Rat (Phenytoin) | Dose-dependent | N/A | Vestibular dysfunction, hyperactivity, learning and memory deficits |
Experimental Protocols
Key Experiment: Assessment of Cardiovascular Parameters in a Canine Model
-
Animal Model: Beagle dogs are a commonly used model for cardiovascular safety assessment.
-
Housing and Acclimatization: Animals should be housed in accordance with institutional guidelines and allowed to acclimatize to the laboratory environment before the study.
-
Instrumentation: Prior to this compound administration, animals should be instrumented for continuous monitoring of cardiovascular parameters. This typically involves the surgical implantation of telemetry devices for measuring blood pressure and ECG.
-
Dosing and Administration: this compound should be administered intravenously via a catheterized peripheral vein. A range of infusion rates should be tested to determine the rate-dependent effects. Doses should be calculated based on phenytoin sodium equivalents (PE).
-
Data Collection: Continuously record systolic and diastolic blood pressure, heart rate, and ECG throughout the infusion period and for a specified duration post-infusion.
-
Data Analysis: Analyze the collected data for any significant changes from baseline in response to this compound administration. Pay close attention to the incidence of hypotension, bradycardia, tachycardia, and any cardiac arrhythmias.
-
Plasma Sampling: Collect blood samples at predetermined time points to measure plasma concentrations of this compound and its active metabolite, phenytoin, for pharmacokinetic-pharmacodynamic (PK/PD) analysis.
Key Experiment: Neurobehavioral Assessment in a Rat Model
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for neurobehavioral toxicity studies.
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous) at a range of doses to establish a dose-response relationship.
-
Functional Observational Battery (FOB): Conduct a comprehensive FOB at specified time points post-dosing. The FOB should include assessments of:
-
Home cage observations (e.g., posture, activity level).
-
Handling observations (e.g., ease of removal from cage, muscle tone).
-
Open field observations (e.g., locomotor activity, gait, arousal).
-
Sensory responses (e.g., approach, touch, and tail-pinch responses).
-
Neuromuscular function (e.g., grip strength, landing foot splay).
-
Physiological parameters (e.g., body temperature).
-
-
Automated Activity Monitoring: Use automated systems to quantify locomotor activity over an extended period.
-
Cognitive Function Tests: Employ validated tests for learning and memory, such as the Morris water maze or passive avoidance test.
-
Data Analysis: Statistically analyze the data to identify any significant dose-dependent effects of this compound on neurobehavioral parameters compared to a vehicle-treated control group.
Mandatory Visualizations
Caption: Metabolic conversion of this compound to its active form, Phenytoin.
Caption: Troubleshooting workflow for unexpected cardiovascular side effects.
Caption: Potential cellular pathways of Phenytoin-induced toxicity.
References
- 1. Do preclinical seizure models preselect certain adverse effects of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Canine Status Epilepticus Treated with this compound: A Proof of Principle Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
Validation & Comparative
Fosphenytoin vs. Phenytoin in Preclinical Models of Status Epilepticus: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of fosphenytoin and phenytoin in preclinical models of status epilepticus. The information is intended to assist researchers and professionals in drug development in understanding the nuances of these two anticonvulsant agents in an experimental setting.
Executive Summary
This compound, a water-soluble prodrug, is rapidly and completely converted to phenytoin in the body.[1] Consequently, its anticonvulsant effect is directly attributable to the resulting phenytoin.[1] Preclinical studies demonstrate that this compound and phenytoin exhibit comparable anticonvulsant activity. The primary advantage of this compound in a preclinical (and clinical) setting lies in its improved tolerability and ease of administration due to its aqueous solubility, which minimizes injection site reactions. While direct comparative efficacy data in gold-standard status epilepticus models are limited in publicly available literature, existing preclinical models of epilepsy indicate a similar dose-dependent anticonvulsant effect for both compounds.
Mechanism of Action
This compound exerts its anticonvulsant effect after its conversion to phenytoin. Phenytoin stabilizes neuronal membranes by blocking voltage-gated sodium channels. This action limits the repetitive firing of action potentials, which is a hallmark of seizure activity.
Comparative Efficacy Data
| Parameter | This compound | Phenytoin | Animal Model | Key Findings |
| Pharmacokinetics | ||||
| Maximal Phenytoin Concentration (after equimolar doses) | ~30 µg/ml | ~30 µg/ml | Non-kindled Wistar rats | Both drugs achieve similar maximal plasma concentrations of phenytoin.[2] |
| Bioavailability (relative to phenytoin) | 83% | N/A | Non-kindled Wistar rats | This compound demonstrates good bioavailability.[2] |
| Consistency of Plasma Levels | High | Variable | Non-kindled Wistar rats | This compound administration resulted in more reliable plasma phenytoin concentrations, with fewer failed injections compared to phenytoin.[2] |
| Efficacy | ||||
| Focal Seizure (Afterdischarge) Threshold | Dose-dependent increase | Dose-dependent increase | Amygdala-kindled rats | Both drugs effectively raised the threshold for seizure induction. |
| Seizure Severity and Duration | Reduced at highest dose (84 mg/kg) | Reduced | Amygdala-kindled rats | At a high dose, this compound reduced seizure severity and duration, demonstrating comparable efficacy to phenytoin. |
Experimental Protocols
Below are generalized experimental protocols for inducing status epilepticus in rodent models, which are commonly used to evaluate the efficacy of anticonvulsant drugs like this compound and phenytoin.
Pilocarpine-Induced Status Epilepticus Model in Rats
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are used. To reduce peripheral cholinergic effects of pilocarpine, animals are pre-treated with a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate) approximately 30 minutes before pilocarpine administration.
-
Induction of Status Epilepticus: Pilocarpine hydrochloride is administered intraperitoneally (i.p.). Seizure activity is observed and scored using a standardized scale (e.g., Racine scale). The onset of status epilepticus is defined as continuous seizure activity or a series of seizures without recovery in between.
-
Drug Administration: Once status epilepticus is established, animals are treated with either this compound, phenytoin, or a vehicle control via a relevant route of administration (e.g., intravenous or intraperitoneal).
-
Efficacy Assessment: The primary endpoints are the time to seizure termination, reduction in seizure duration, and decrease in seizure severity. Continuous electroencephalogram (EEG) monitoring is often employed for precise measurement of seizure activity.
Kainic Acid-Induced Status Epilepticus Model in Mice
-
Animal Preparation: Adult male mice (e.g., C57BL/6 strain) are used.
-
Induction of Status Epilepticus: Kainic acid is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.
-
Behavioral and EEG Monitoring: Seizure activity is continuously monitored and scored. EEG recordings provide a quantitative measure of epileptiform discharges.
-
Therapeutic Intervention: this compound, phenytoin, or vehicle is administered after the onset of convulsive seizures.
-
Outcome Measures: Efficacy is determined by the ability of the drug to terminate behavioral and electrographic seizures, as well as the time taken to achieve seizure control.
Conclusion
This compound serves as a soluble and well-tolerated prodrug of phenytoin, exhibiting a comparable anticonvulsant profile in preclinical epilepsy models. While direct comparative efficacy studies in status epilepticus models are not extensively detailed in the available literature, the rapid and complete conversion of this compound to phenytoin strongly suggests an equivalent therapeutic effect in terminating seizures. The primary preclinical advantage of this compound is its formulation, which allows for more reliable administration and reduces the incidence of injection site-related complications, a factor that can be critical in chronic or repeated-dosing studies. For researchers, the choice between this compound and phenytoin in preclinical studies may be guided by the route of administration, the need for reliable and consistent plasma levels, and the desire to minimize local tissue irritation.
References
A Head-to-Head Comparison of Fosphenytoin and Levetiracetam in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drugs (AEDs), Fosphenytoin and Levetiracetam represent two distinct pharmacological approaches to seizure control. This compound, a water-soluble prodrug of phenytoin, is a well-established voltage-gated sodium channel blocker, while Levetiracetam boasts a unique mechanism of action centered on the synaptic vesicle protein 2A (SV2A). This guide provides an objective, data-driven comparison of their performance in preclinical seizure models, offering insights into their differential efficacy and mechanistic underpinnings.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the anticonvulsant properties of this compound and Levetiracetam lies in their molecular targets.
This compound , upon administration, is rapidly converted to its active form, phenytoin.[1] Phenytoin exerts its anti-seizure effects primarily by blocking voltage-gated sodium channels in neurons.[1] This action stabilizes neuronal membranes and limits the repetitive firing of action potentials, thereby preventing seizure propagation.
Levetiracetam , in contrast, has a novel mechanism of action that does not primarily involve direct interaction with voltage-gated sodium channels or GABAergic systems. Its main target is the synaptic vesicle protein 2A (SV2A), a protein integral to the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hypersynchronization that leads to seizures.
Performance in Preclinical Seizure Models: A Comparative Analysis
Direct head-to-head preclinical studies comparing this compound and Levetiracetam are limited. However, by examining their individual efficacy in established seizure models, a comparative picture emerges.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of efficacy for drugs that block seizure spread.
| Drug | Species | Route of Administration | Efficacy Metric | Result |
| This compound | Data on this compound specifically in the MES model is sparse in the available literature. However, its active metabolite, Phenytoin, is a benchmark drug in this model, effectively preventing the tonic hindlimb extension phase of the seizure. | |||
| Levetiracetam | Mouse | i.p. | Anticonvulsant Activity | Devoid of anticonvulsant activity up to 540 mg/kg[2] |
Experimental Protocol: Maximal Electroshock (MES) Seizure
References
Fosphenytoin's Neuroprotective Efficacy Against Excitotoxicity: A Comparative Analysis
An objective comparison of Fosphenytoin with NMDA Receptor Antagonists and Calcium Channel Blockers in mitigating excitotoxicity-induced neuronal injury.
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders, including stroke, epilepsy, and traumatic brain injury. The development of effective neuroprotective agents that can thwart this process is a critical goal for researchers and drug development professionals. This compound, a water-soluble prodrug of phenytoin, is a widely used anticonvulsant. While its primary mechanism of action is the blockade of voltage-gated sodium channels, its potential for neuroprotection against excitotoxicity warrants a thorough investigation, especially in comparison to other established neuroprotective agents like NMDA receptor antagonists and calcium channel blockers.
This guide provides a comparative analysis of the neuroprotective effects of this compound against excitotoxicity, with a focus on its performance relative to NMDA receptor antagonists and calcium channel blockers. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action in the Context of Excitotoxicity
The neuroprotective strategies of this compound, NMDA receptor antagonists, and calcium channel blockers target different points in the excitotoxic cascade.
-
This compound (Phenytoin): As a voltage-gated sodium channel blocker, the active metabolite of this compound, phenytoin, is thought to exert its neuroprotective effects primarily by reducing the release of glutamate from presynaptic terminals. By stabilizing the inactive state of sodium channels, phenytoin can decrease high-frequency neuronal firing, thereby diminishing the excessive release of glutamate that triggers the excitotoxic cascade. Some studies also suggest that phenytoin may have downstream effects on calcium influx.
-
NMDA Receptor Antagonists: This class of drugs, which includes molecules like dizocilpine (MK-801) and memantine, directly targets the N-methyl-D-aspartate (NMDA) receptor, a primary mediator of excitotoxic neuronal death. By blocking the NMDA receptor, these antagonists prevent the excessive influx of calcium ions into the postsynaptic neuron, a critical step in the excitotoxic pathway.
-
Calcium Channel Blockers: These agents, such as nimodipine (L-type) and flunarizine (T-type), act to prevent the overload of intracellular calcium by blocking voltage-gated calcium channels. While not directly targeting the NMDA receptor, they can mitigate the downstream consequences of its overactivation, as well as calcium influx from other sources.
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies quantifying the neuroprotective effects of this compound against both NMDA receptor antagonists and calcium channel blockers in a single excitotoxicity model are limited. However, by examining data from individual studies, a comparative overview can be assembled.
| Drug Class | Representative Compound(s) | Model | Key Findings |
| This compound (Phenytoin) | Phenytoin | Ischemia models | In a gerbil model of forebrain ischemia, phenytoin (200 mg/kg) reduced ischemia-produced neuronal loss in the hippocampal CA1 region by 44.4%[1]. |
| In vitro glutamate excitotoxicity | Studies on the direct neuroprotective effect of phenytoin against glutamate-induced neuronal death have yielded mixed results, with some showing limited to no protection[2]. | ||
| NMDA Receptor Antagonists | Dizocilpine (MK-801) | In vitro glutamate excitotoxicity | In human embryonic stem cell-derived neurons, 10 µM MK-801 significantly reduced glutamate-induced excitotoxic cell death from 57.5% to 33.2%[3]. |
| In vivo hypoglycemia-induced neuronal necrosis | Intravenous administration of dizocilpine (1.5-5.0 mg/kg) in rats mitigated selective neuronal necrosis in the hippocampus and striatum[4]. | ||
| Calcium Channel Blockers | Nimodipine | In vitro glutamate excitotoxicity | In cultured hippocampal neurons, nimodipine reduced the percentage of necrotic cells by 24% following glutamate exposure, but it also showed a pro-apoptotic effect[5]. |
| In vivo focal cerebral ischemia | In a rat model of transient focal cerebral ischemia, nimodipine (15 µg/kg/h) significantly decreased infarct size in the striatum (from 34.9% to 21.5%) and cortex (from 14.4% to 6.3%) and reduced the number of apoptotic cells. | ||
| Flunarizine | In vitro glutamate excitotoxicity | In cultured hippocampal neurons, flunarizine suppressed glutamate-induced cell apoptosis by 62%. |
Experimental Protocols
To validate the neuroprotective effects of a compound against excitotoxicity, a standardized in vitro assay can be employed. Below is a representative protocol.
In Vitro Glutamate Excitotoxicity Assay in Primary Cortical Neurons
1. Cell Culture:
- Primary cortical neurons are isolated from embryonic day 18 (E18) rats or mice.
- Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
- Neurons are maintained in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.
2. Compound Treatment:
- A day before the excitotoxicity induction, the culture medium is replaced with a fresh medium containing the test compounds (e.g., this compound, MK-801, Nimodipine) at various concentrations or a vehicle control.
- Cells are incubated with the compounds for 24 hours.
3. Induction of Excitotoxicity:
- The culture medium is removed, and neurons are washed with a magnesium-free Earle's Balanced Salt Solution (EBSS).
- Neurons are then exposed to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) in magnesium-free EBSS for 15-30 minutes at 37°C.
- The glutamate-containing medium is removed, and the cells are washed and returned to their original conditioned medium containing the test compounds.
4. Assessment of Neuronal Viability (24 hours post-insult):
- Lactate Dehydrogenase (LDH) Assay: The amount of LDH released into the culture medium, an indicator of cell death, is quantified using a commercially available LDH cytotoxicity assay kit.
- MTT Assay: Cell viability is assessed by measuring the metabolic activity of the cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- Fluorescent Staining: Neurons can be stained with fluorescent dyes such as propidium iodide (to identify dead cells) and Hoechst 33342 (to identify all cell nuclei) to visualize and quantify neuronal death.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involved in excitotoxicity and the experimental workflow for assessing neuroprotection.
Caption: Excitotoxicity signaling pathway and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the protective effect of calcium channel blockers against neuronal damage induced by glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosphenytoin vs. Valproate for Refractory Status Epilepticus: A Comparative Guide for Researchers
A detailed comparison of fosphenytoin and valproate for the treatment of refractory status epilepticus, focusing on efficacy, safety, and mechanisms of action, supported by data from the Established Status Epilepticus Treatment Trial (ESETT) and other key research.
Status epilepticus (SE), a neurological emergency characterized by prolonged or recurrent seizures, requires prompt and effective treatment to prevent irreversible neuronal damage. While benzodiazepines are the first-line therapy, a significant portion of patients progress to refractory status epilepticus (RSE), necessitating second-line anticonvulsant medications. Among the leading choices for RSE are this compound, a prodrug of phenytoin, and valproate, a broad-spectrum antiepileptic. This guide provides a comprehensive comparison of these two agents, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy and Safety
The landmark Established Status Epilepticus Treatment Trial (ESETT) provides the most robust direct comparison of this compound, valproate, and levetiracetam for benzodiazepine-refractory convulsive status epilepticus.[1][2][3] The trial was a multicenter, randomized, blinded, comparative effectiveness study.[1][4] The primary outcome was the absence of clinically apparent seizures and improved consciousness at 60 minutes after the start of the drug infusion, without the administration of additional anticonvulsant medication.
Table 1: Efficacy Outcomes from the ESETT Trial
| Outcome | This compound (n=118) | Valproate (n=121) |
| Primary Efficacy Outcome | 45% | 46% |
| (Absence of seizures and improved consciousness at 60 min) | ||
| Posterior Probability of Being Most Effective | 0.24 | 0.35 |
Table 2: Key Safety Outcomes from the ESETT Trial
| Outcome | This compound | Valproate |
| Life-Threatening Hypotension or Cardiac Arrhythmia | 3.2% | 1.6% |
Data derived from the ESETT study publications. Note that the trial also included a levetiracetam arm, which showed similar efficacy (47%).
The ESETT findings demonstrated that this compound and valproate have comparable efficacy in terminating seizures and improving consciousness in patients with benzodiazepine-refractory status epilepticus. Approximately half of the patients in each group responded to treatment. There were no statistically significant differences in the primary safety outcome of life-threatening hypotension or cardiac arrhythmia between the two groups.
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting and applying their findings. The ESETT protocol provides a rigorous framework for comparing these two anticonvulsants.
ESETT Trial Protocol Summary
-
Study Design: A multicenter, randomized, blinded, Bayesian adaptive, phase III comparative effectiveness trial.
-
Participants: Patients aged 2 years and older with generalized convulsive status epilepticus that was unresponsive to adequate doses of benzodiazepines.
-
Interventions:
-
This compound: 20 mg phenytoin equivalents (PE)/kg (maximum 1500 mg PE) infused intravenously over 10 minutes.
-
Valproate: 40 mg/kg (maximum 3000 mg) infused intravenously over 10 minutes.
-
The trial also included a levetiracetam arm (60 mg/kg, maximum 4500 mg).
-
-
Primary Outcome: Absence of clinically evident seizures and improvement in the level of consciousness by 60 minutes after the start of the drug infusion, without additional anticonvulsant medication.
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive this compound, levetiracetam, or valproate. The randomization was stratified by age groups.
-
Blinding: All patients, investigators, and study staff were blinded to the treatment allocation.
The experimental workflow for a patient enrolled in the ESETT is illustrated in the diagram below.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and valproate underlie their anticonvulsant properties.
This compound: Targeting Voltage-Gated Sodium Channels
This compound is a water-soluble prodrug that is rapidly converted to phenytoin in the body. Phenytoin's primary mechanism of action is the modulation of voltage-gated sodium channels. It stabilizes the inactive state of these channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures. This action is use-dependent, meaning it has a greater effect on neurons that are firing at a high frequency, as seen during a seizure.
Valproate: A Multi-Targeted Approach
Valproate exhibits a broader mechanism of action compared to this compound. Its anticonvulsant effects are attributed to several pathways:
-
Enhancement of GABAergic Neurotransmission: Valproate increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by stimulating GABA synthesis.
-
Blockade of Voltage-Gated Sodium Channels: Similar to phenytoin, valproate can block voltage-gated sodium channels, reducing high-frequency neuronal firing.
-
Inhibition of T-type Calcium Channels: This action is particularly relevant for absence seizures but may also contribute to its efficacy in status epilepticus.
-
Histone Deacetylase (HDAC) Inhibition: Valproate is also an inhibitor of HDACs, which can lead to changes in gene expression that may have neuroprotective and anticonvulsant effects.
Conclusion
Both this compound and valproate are effective second-line treatments for refractory status epilepticus, with comparable efficacy and safety profiles as demonstrated in the ESETT trial. The choice between these agents may be guided by patient-specific factors, institutional protocols, and consideration of their distinct mechanisms of action. This compound offers a targeted approach by modulating voltage-gated sodium channels, while valproate provides a broader spectrum of activity, including enhancement of GABAergic inhibition and epigenetic modulation. Further research is warranted to identify potential biomarkers that could predict patient response to a specific anticonvulsant, allowing for more personalized treatment strategies in this critical neurological emergency.
References
Fosphenytoin's Anticonvulsant Potency: A Cross-Study Analysis
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Quantitative Analysis of Anticonvulsant Potency
The following table summarizes the available quantitative data on the anticonvulsant potency of fosphenytoin and its active metabolite, phenytoin, across different preclinical seizure models. It is important to note that the data for this compound is limited compared to the extensive data available for phenytoin.
| Drug | Seizure Model | Species | ED50 (mg/kg) or Effective Dose | Administration Route | Reference |
| This compound | Nerve Agent-Induced Seizures (Soman) | Guinea Pig | 61.8 | Intraperitoneal (i.p.) | |
| This compound | Amygdala Kindling | Rat | 84 (highest dose tested) | Intraperitoneal (i.p.) | [1] |
| Phenytoin | Maximal Electroshock (MES) | Mouse | 9.5 | Oral (p.o.) | |
| Phenytoin | Maximal Electroshock (MES) | Rat | 29.5 | Oral (p.o.) | |
| Phenytoin | Pentylenetetrazol (PTZ) | Mouse | 17.8 (TID50) | Intraperitoneal (i.p.) | [3] |
ED50: Median Effective Dose required to protect 50% of animals from seizure. TID50: The dose of an anticonvulsant drug required to increase the PTZ seizure threshold for tonic extensor by 50%.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the potency data. The following are protocols for the key preclinical models cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle at a specified time before the test.
-
A drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the cornea of the animal.
-
An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
-
Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a common model for screening drugs effective against myoclonic and absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Animals are observed for the onset of clonic convulsions (seizures characterized by rhythmic muscle contractions and relaxations) for a period of 30 minutes.
-
The absence of clonic seizures for more than 5 seconds is considered the endpoint for protection.
-
-
Data Analysis: The ED50 is determined as the dose of the drug that prevents clonic seizures in 50% of the animals.
Amygdala Kindling Model
The kindling model is a model of temporal lobe epilepsy, where repeated sub-convulsive electrical stimulation of a brain region, such as the amygdala, leads to the development of progressively more severe seizures.
-
Animals: Adult male Wistar rats.
-
Procedure:
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, animals receive brief, low-intensity electrical stimulations (e.g., 1-second train of 60 Hz sine wave pulses) once or twice daily.
-
Seizure Scoring: The behavioral seizure severity is scored according to a standardized scale (e.g., Racine's scale). The duration of the afterdischarge (epileptiform brain activity) is also recorded via EEG.
-
Drug Testing: Once the animals are fully kindled (consistently showing generalized seizures), the anticonvulsant drug is administered, and the afterdischarge threshold (the minimum current intensity required to elicit an afterdischarge) is determined.
-
-
Data Analysis: The efficacy of the anticonvulsant is measured by its ability to increase the afterdischarge threshold and reduce the seizure severity and duration.
Mandatory Visualizations
Signaling Pathway of this compound (via Phenytoin)
The anticonvulsant action of this compound is mediated by its active metabolite, phenytoin. Phenytoin primarily targets voltage-gated sodium channels in neurons.
Caption: Mechanism of action of this compound.
Experimental Workflow for Anticonvulsant Potency Testing
The following diagram illustrates a general workflow for determining the anticonvulsant potency of a test compound in a preclinical setting.
Caption: General workflow for preclinical anticonvulsant screening.
Conclusion
This compound serves as a valuable alternative to parenteral phenytoin, offering significant advantages in terms of administration and tolerability. Its anticonvulsant efficacy is directly attributable to its rapid and complete conversion to phenytoin. While a direct cross-study comparison of this compound's potency in standard preclinical models is limited by the available data, the existing studies in more specialized models, such as the amygdala kindling and nerve agent-induced seizure models, demonstrate its dose-dependent anticonvulsant effects. For a comprehensive understanding of its potency, further preclinical studies determining the ED50 of this compound in MES and PTZ models would be beneficial. Nevertheless, the compiled data and detailed protocols in this guide provide a solid foundation for researchers and drug development professionals to evaluate the anticonvulsant profile of this compound.
References
A Meta-Analysis of Fosphenytoin Clinical Trials for Status Epilepticus: A Comparative Guide
For researchers and drug development professionals navigating the landscape of treatments for status epilepticus (SE), a thorough understanding of the clinical evidence is paramount. This guide provides a meta-analysis of fosphenytoin clinical trials, offering a direct comparison with its primary alternatives. This compound, a water-soluble prodrug of phenytoin, was developed to overcome some of the administration challenges associated with phenytoin.[1][2] This analysis synthesizes quantitative data on efficacy and safety, details the experimental protocols from key clinical trials, and visualizes the underlying mechanisms of action.
Comparative Efficacy and Safety
The clinical efficacy and safety of this compound have been rigorously evaluated in numerous studies, often in comparison to other second-line treatments for benzodiazepine-refractory status epilepticus. The following tables summarize the key quantitative findings from major clinical trials and meta-analyses.
This compound vs. Phenytoin
A primary advantage of this compound over phenytoin is its improved tolerability at the infusion site and the ability for more rapid administration.[3] While an observational study found no significant difference in the efficacy or safety outcomes of vasopressor use, mechanical ventilation, in-hospital mortality, length of hospital stay, or total hospitalization cost between this compound and phenytoin for the treatment of status epilepticus in adults after diazepam, another study found that the mean time for seizure cessation with this compound was less than half that of phenytoin.[4][5]
| Outcome Measure | This compound | Phenytoin | Study/Analysis |
| Mean Time to Seizure Cessation (minutes) | 17.48 (± 49.24) | 37.20 (± 58.17) | Madhiyazhagan et al. |
| Seizure Recurrence | 31.4% | 17.7% | Madhiyazhagan et al. |
| Vasopressor Use on Day of Admission | 4.4% | 4.2% | Yamasaki et al. (Propensity Score Matching) |
| In-hospital Mortality | No significant difference | No significant difference | Yamasaki et al. |
This compound vs. Levetiracetam, Valproate, and Phenobarbital
The Established Status Epilepticus Treatment Trial (ESETT) provided a landmark comparison of three commonly used second-line intravenous anticonvulsants. This double-blind, randomized controlled trial found no significant difference in efficacy among this compound, levetiracetam, and valproate for benzodiazepine-refractory convulsive status epilepticus in children and adults. A network meta-analysis also compared these second-line treatments, with phenobarbital showing the highest seizure control rate.
| Outcome Measure | This compound | Levetiracetam | Valproate | Phenobarbital | Study/Analysis |
| Seizure Cessation Rate | 45% | 47% | 46% | - | ESETT |
| Seizure Control Rate Ranking | 40.3% (Rank 3) | 60.7% (Rank 2) | 17.8% (Rank 5) | 98.1% (Rank 1) | Network Meta-analysis |
| Seizure Recurrence within 24h (SUCRA ranking) | 5.9% | - | 69.3% | 91.8% | Network Meta-analysis |
| Serious Adverse Events | 3 patients | 0 patients | - | - | Multicentre non-inferiority RCT |
Experimental Protocols
The methodologies of the key clinical trials provide context for the comparative data. The following is a summary of the experimental protocols for prominent studies.
Established Status Epilepticus Treatment Trial (ESETT)
-
Objective: To compare the efficacy and safety of levetiracetam, this compound, and valproate in children and adults with benzodiazepine-refractory convulsive status epilepticus.
-
Study Design: A multicenter, double-blind, response-adaptive, randomized controlled trial.
-
Inclusion Criteria: Patients (children and adults) with convulsive status epilepticus that was unresponsive to treatment with benzodiazepines.
-
Interventions:
-
This compound: 20 mg phenytoin equivalents (PE)/kg, maximum 1500 mg PE, infused at 150 mg PE/minute.
-
Levetiracetam: 60 mg/kg, maximum 4500 mg, infused at 450 mg/minute.
-
Valproate: 40 mg/kg, maximum 3000 mg, infused at 300 mg/minute. All medications were infused over 10 minutes.
-
-
Primary Outcome: Absence of clinically evident seizures and improvement in the level of consciousness by 60 minutes after the start of the drug infusion, without additional anticonvulsant medication.
-
Key Findings: The three drugs had similar efficacy, with approximately half of the patients in each group achieving the primary outcome. The incidence of adverse events was also similar across the groups.
Levetiracetam vs. This compound for Adult Convulsive SE (Multicentre non-inferiority RCT)
-
Objective: To compare the efficacy and safety of levetiracetam with this compound as a second-line treatment for adult convulsive status epilepticus.
-
Study Design: A multicenter, prospective, open-label, non-inferiority randomized controlled trial.
-
Inclusion Criteria: Adult patients with convulsive status epilepticus.
-
Interventions:
-
This compound: 22.5 mg/kg intravenously after initial administration of diazepam.
-
Levetiracetam: 1000–3000 mg intravenously after initial administration of diazepam.
-
-
Primary Outcome: Seizure cessation rate within 30 minutes of study drug administration.
-
Key Findings: Levetiracetam was non-inferior to this compound for seizure cessation. Serious adverse events were observed in the this compound group but not in the levetiracetam group.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and its alternatives are mediated through distinct molecular mechanisms.
This compound and Phenytoin: this compound is a prodrug that is rapidly converted to phenytoin in the body. Phenytoin's primary mechanism of action is the modulation of voltage-gated sodium channels in neurons. It stabilizes these channels in their inactive state, which limits the repetitive firing of action potentials that underlies seizure activity.
Levetiracetam: The precise mechanism of levetiracetam is not fully understood, but it is known to bind to the synaptic vesicle protein 2A (SV2A). This interaction is thought to modulate the release of neurotransmitters. Levetiracetam may also inhibit N-type calcium channels and oppose the activity of negative modulators of GABA- and glycine-gated currents.
Valproate: Valproic acid has a broader mechanism of action. It is known to increase the levels of the inhibitory neurotransmitter GABA in the brain, block voltage-gated sodium channels, and inhibit T-type calcium channels.
Phenobarbital: Phenobarbital is a barbiturate that enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an increased duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and reduced excitability.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing second-line treatments for status epilepticus, based on the protocols of studies like ESETT.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions - Tursunov - Russian Journal of Physiology [journals.rcsi.science]
A Comparative Analysis of the Safety Profiles of Fosphenytoin and Other Anticonvulsants
For drug development professionals, researchers, and scientists, understanding the nuanced safety profiles of anticonvulsant medications is paramount for informed decision-making in both clinical and research settings. This guide provides an objective comparison of fosphenytoin with other commonly used anticonvulsants, supported by experimental data from key clinical trials.
This compound, a water-soluble prodrug of phenytoin, was developed to overcome some of the well-documented safety and tolerability issues associated with its predecessor, phenytoin.[1][2] This comparison delves into the safety data of this compound, phenytoin, levetiracetam, and valproate, with a focus on adverse events observed in pivotal clinical studies.
Executive Summary of Safety Profiles
This compound is generally associated with a more favorable local safety profile compared to intravenous phenytoin, largely due to the absence of the propylene glycol vehicle in its formulation.[3][4] However, systemic adverse effects are similar to those of phenytoin, as this compound is rapidly converted to phenytoin in the body.[2] Newer generation anticonvulsants like levetiracetam are often favored for their generally better tolerability and fewer drug-drug interactions. Valproate, while effective, carries its own set of potential risks, including hepatotoxicity and teratogenicity.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events reported in comparative clinical trials.
Table 1: Comparison of Adverse Events between this compound and Phenytoin
| Adverse Event | This compound Incidence (%) | Phenytoin Incidence (%) | Odds Ratio (95% CI) / p-value | Study Reference |
| Any Adverse Event | 15.8 | 9.1 | OR 0.7 (95% CI 0.3-1.4); p=0.3 | Randomized ED Use |
| Infusion Rate Reduction | 6.4 | 6.5 | OR 0.9 (95% CI 0.4-2.6); p=1.0 | Randomized ED Use |
| Pruritus | High Incidence | Low Incidence | - | |
| Hypotension | One patient reported | - | - | Randomized ED Use |
Table 2: Comparison of Adverse Events between this compound, Levetiracetam, and Valproate (ESETT Trial)
| Adverse Event | This compound Incidence (%) | Levetiracetam Incidence (%) | Valproate Incidence (%) | Study Reference |
| Life-threatening Hypotension or Cardiac Arrhythmia | Data not explicitly provided as percentage in abstract | Data not explicitly provided as percentage in abstract | Data not explicitly provided as percentage in abstract |
Table 3: Comparison of Adverse Events between Levetiracetam and Phenytoin/Fosphenytoin in Pediatric Status Epilepticus (Meta-analysis)
| Outcome | Levetiracetam | Phenytoin/Fosphenytoin | Odds Ratio (95% CI) / p-value | Study Reference |
| Any Adverse Events | 84/853 | 137/839 | OR: 0.59 (95% CI: 0.37–0.94); p = 0.03 | |
| Seizure Recurrence | 63/646 | 94/612 | OR: 0.58 (95% CI: 0.42–0.81) | |
| Requirement for Mechanical Ventilation | - | - | OR: 0.72 (95% CI: 0.26–2.00) |
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for interpreting the safety data.
The Established Status Epilepticus Treatment Trial (ESETT)
The ESETT was a multicenter, randomized, double-blind, comparative effectiveness trial designed to determine the most effective and safest of three second-line treatments for benzodiazepine-refractory status epilepticus in both children and adults.
Study Design:
-
Population: Patients aged 2 years and older with convulsive status epilepticus that did not respond to initial benzodiazepine treatment.
-
Intervention: Patients were randomized to receive one of three intravenous anticonvulsants:
-
This compound: 20 mg phenytoin equivalents (PE)/kg (maximum 1500 mg PE)
-
Levetiracetam: 60 mg/kg (maximum 4500 mg)
-
Valproate: 40 mg/kg (maximum 3000 mg)
-
-
Administration: The assigned drug was infused over 10 minutes.
-
Primary Efficacy Outcome: Absence of clinically apparent seizures and improving responsiveness at 60 minutes after the start of the drug infusion, without the need for additional anticonvulsant medication.
-
Primary Safety Outcome: Life-threatening hypotension or cardiac arrhythmia.
Safety Monitoring: Continuous cardiac and respiratory monitoring was implemented for all participants. Blood pressure was measured at regular intervals. The definitions of life-threatening hypotension and cardiac arrhythmia were pre-specified in the study protocol.
Randomized Evaluation of Adverse Events and Length-of-Stay with Phenytoin or this compound in the Emergency Department
This study was an open-label, randomized trial comparing the safety and tolerability of intravenous phenytoin and this compound in an emergency department setting.
Study Design:
-
Population: 256 adult patients in the emergency department requiring parenteral administration of a phenytoin-equivalent.
-
Intervention:
-
Intravenous phenytoin
-
Intravenous or intramuscular this compound (at the discretion of the physician)
-
-
Primary Outcomes:
-
Incidence of adverse events.
-
Emergency department length of stay.
-
-
Safety Monitoring: Adverse events were recorded, and patients were monitored for infusion site reactions and systemic side effects. Re-presentation to the emergency department within three months was reviewed for evidence of purple glove syndrome.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental designs can aid in understanding the comparative safety profiles.
Metabolic conversion of this compound to its active form, phenytoin.
Simplified experimental workflow of the ESETT clinical trial.
Logical relationship of intravenous vehicle to adverse events.
Discussion of Key Safety Considerations
Cardiovascular Safety: Rapid intravenous administration of both phenytoin and this compound can lead to serious cardiovascular events, including hypotension and cardiac arrhythmias. While the propylene glycol vehicle in the phenytoin formulation is a known contributor to these effects, the active phenytoin moiety itself possesses intrinsic cardiac toxicity. The recommended maximum infusion rate for this compound is 150 mg PE/minute in adults, which is faster than the 50 mg/minute for phenytoin, but careful cardiac monitoring is essential for both. A meta-analysis suggested that levetiracetam may be associated with a lower risk of adverse events compared to this compound.
Local Tolerability: this compound demonstrates a clear advantage over phenytoin in terms of local tolerability. The aqueous solution of this compound is less likely to cause infusion site reactions such as pain, phlebitis, and the rare but serious "purple glove syndrome" associated with phenytoin extravasation.
Hypersensitivity Reactions: Both phenytoin and this compound can cause severe and potentially fatal hypersensitivity reactions, including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). These are idiosyncratic reactions that are not related to the infusion rate or local irritation.
Comparison with Newer Agents: Levetiracetam generally has a more favorable safety and tolerability profile compared to this compound/phenytoin. It has fewer drug-drug interactions and is not associated with the severe cardiovascular and local adverse events seen with the hydantoins. However, it can be associated with behavioral side effects. Valproate also has a broad spectrum of efficacy but is associated with risks of hepatotoxicity, pancreatitis, and is a known teratogen.
Conclusion
The choice of an intravenous anticonvulsant involves a careful consideration of the trade-offs between efficacy and safety. This compound offers a significant advantage over phenytoin in terms of local tolerability and ease of administration. However, it shares the same systemic adverse effect profile as phenytoin, including the risk of serious cardiovascular events and hypersensitivity reactions. Newer agents like levetiracetam may offer a superior safety profile for many patients, particularly in terms of cardiovascular and local adverse events. The data from large-scale comparative trials like ESETT are invaluable for guiding clinical decisions and future drug development in the field of epilepsy and seizure management.
References
- 1. Clinical experience with this compound in adults: pharmacokinetics, safety, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Medications Containing Propylene Glycol and Risk of Anion Gap Metabolic Acidosis [ebmconsult.com]
Fosphenytoin's Efficacy in Benzodiazepine-Resistant Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fosphenytoin's performance against other antiepileptic drugs (AEDs) in established preclinical models of benzodiazepine-resistant seizures. Experimental data, detailed protocols, and relevant signaling pathways are presented to offer an objective analysis for researchers in the field of epilepsy and anticonvulsant drug development.
Introduction to Benzodiazepine Resistance in Seizures
Benzodiazepines are the first-line treatment for status epilepticus (SE), a life-threatening condition characterized by prolonged seizures. However, their effectiveness diminishes as seizure activity continues, leading to benzodiazepine-resistant status epilepticus (BRSE). This resistance is a major clinical challenge, necessitating second-line therapies. The underlying mechanisms of this resistance are complex, primarily involving the trafficking of neurotransmitter receptors. During prolonged seizures, synaptic GABA-A receptors, the primary target of benzodiazepines, are internalized, reducing the inhibitory effect of these drugs. Concurrently, excitatory NMDA receptors are trafficked to the synapse, increasing neuronal excitability and sustaining seizure activity.[1][2][3][4]
This compound, a water-soluble prodrug of phenytoin, is a commonly used second-line treatment for SE. Its mechanism of action involves blocking voltage-gated sodium channels, which limits the repetitive firing of neurons.[5] This guide examines the efficacy of this compound in preclinical models that mimic human BRSE and compares its performance with other AEDs.
Comparative Efficacy of this compound in Preclinical Models
Direct preclinical comparisons of this compound in well-established benzodiazepine-resistant seizure models are limited. However, studies on its active metabolite, phenytoin, provide valuable insights.
A key study by Jones et al. (2002) in the lithium-pilocarpine rat model of SE demonstrated that the efficacy of phenytoin is not significantly affected by the duration of seizure activity prior to treatment, a characteristic that is desirable for a second-line agent in BRSE. In contrast, the efficacy of diazepam and phenobarbital decreased as the time between seizure onset and treatment increased.
Table 1: Comparative Efficacy of Phenytoin in a Benzodiazepine-Resistant Seizure Model
| Treatment Group | Time of Administration (Post-S3 Seizure Onset) | Effective Dose 50 (ED50) | Percentage of Animals Recovering at Highest Dose |
| Phenytoin | 10 minutes | Not determined (no dose-dependent recovery) | ~50% at 200 mg/kg |
| Phenytoin | At onset of S3 seizures | Not determined (no dose-dependent recovery) | ~40% at 200 mg/kg |
| Diazepam | 10 minutes post-pilocarpine | 6.8 mg/kg | 100% at 20 mg/kg |
| Diazepam | 45 minutes post-pilocarpine | 43.3 mg/kg | 100% at 100 mg/kg |
| Phenobarbital | 10 minutes post-pilocarpine | 51.6 mg/kg | 100% at 150 mg/kg |
| Phenobarbital | 10 minutes after S3 onset | Not determined (no recovery at any dose) | 0% |
Data adapted from Jones et al., Epilepsy Research, 2002.
It is important to note that while this study provides a foundational understanding, more recent preclinical studies directly comparing this compound with newer AEDs like levetiracetam and valproate in these models are needed to provide a more complete picture.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used to induce benzodiazepine-resistant seizures.
Lithium-Pilocarpine Model of Refractory Status Epilepticus (Rat)
This is a widely used model to induce prolonged seizures that become refractory to benzodiazepine treatment.
Experimental Workflow:
Caption: Workflow for inducing benzodiazepine-resistant status epilepticus using the lithium-pilocarpine model in rats.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats (100-150 g) are typically used.
-
Lithium Administration: Rats are injected intraperitoneally (i.p.) with lithium chloride (127 mg/kg).
-
Pilocarpine Administration: 20-24 hours after lithium administration, pilocarpine (50 mg/kg, i.p.) is administered to induce seizures.
-
Seizure Staging: The severity of seizures is monitored and scored according to the Racine scale. The onset of Stage 3 seizures (forelimb clonus) is a key time point.
-
Induction of Benzodiazepine Resistance: Resistance to benzodiazepines develops approximately 30 minutes after the onset of SE in this model.
-
Drug Administration: Investigational compounds, such as this compound or its alternatives, are administered at a predetermined time point after seizure onset (e.g., 30 minutes after the first Stage 3 seizure) to evaluate their efficacy in terminating the established, benzodiazepine-resistant seizures.
-
Outcome Measures: Efficacy is assessed by monitoring the time to seizure cessation, changes in seizure severity (Racine score), 24-hour survival rate, and changes in animal weight.
Kainic Acid Model of Refractory Status Epilepticus
The kainic acid model is another established method for inducing status epilepticus that can progress to a benzodiazepine-refractory state.
Detailed Methodology:
-
Animal Model: Various rat strains, such as Sprague-Dawley or Wistar, can be used.
-
Kainic Acid Administration: Kainic acid is administered systemically (e.g., intraperitoneally or subcutaneously) at doses typically ranging from 5 to 10 mg/kg. The administration can be a single dose or repeated injections until status epilepticus is induced.
-
Establishment of Status Epilepticus: Continuous behavioral and/or electroencephalographic (EEG) monitoring is used to confirm the onset and persistence of status epilepticus.
-
Induction of Benzodiazepine Resistance: Similar to the pilocarpine model, resistance to benzodiazepines develops over time with continued seizure activity.
-
Drug Administration and Outcome Measures: Test compounds are administered at specific time points after the onset of status epilepticus, and their effects on seizure activity and duration are quantified.
Signaling Pathways in Benzodiazepine Resistance
Understanding the molecular changes that occur during the development of benzodiazepine resistance is critical for identifying novel therapeutic targets. The primary mechanism involves the trafficking of key neurotransmitter receptors.
Receptor Trafficking in Benzodiazepine-Resistant Status Epilepticus:
Caption: Key receptor trafficking events contributing to benzodiazepine resistance during status epilepticus.
During prolonged seizures, there is a rapid, activity-dependent internalization of synaptic GABA-A receptors, particularly those containing the γ2 subunit, which is crucial for benzodiazepine binding. This leads to a reduction in the number of available binding sites for benzodiazepines, thereby diminishing their inhibitory effect. Simultaneously, there is an increased trafficking of NMDA receptors to the neuronal surface, enhancing excitatory neurotransmission and contributing to the perpetuation of seizures. This compound, by acting on voltage-gated sodium channels, provides an alternative mechanism to suppress neuronal hyperexcitability that is independent of the compromised GABAergic system.
Conclusion
This compound remains a critical tool in the management of benzodiazepine-resistant seizures. Preclinical evidence, primarily from studies on its active metabolite phenytoin, suggests that its efficacy is maintained even when treatment is delayed, a significant advantage in the context of BRSE. The lithium-pilocarpine and kainic acid models provide robust platforms for further investigation into this compound's comparative efficacy against newer anticonvulsants. A deeper understanding of the underlying signaling pathways of benzodiazepine resistance, particularly the dynamic trafficking of GABA-A and NMDA receptors, will be instrumental in the development of more effective and targeted therapies for this challenging clinical condition. Future preclinical research should focus on direct, head-to-head comparisons of this compound with other second-line agents in these validated animal models to provide a clearer evidence base for clinical decision-making.
References
- 1. In the fast lane: Receptor trafficking during status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine-refractory status epilepticus: pathophysiology and principles of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzodiazepine-resistant epilepsy: unraveling molecular mechanisms and developing multimodal therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Fosphenytoin: An Electrophysiological Comparison
A deep dive into the electrophysiological validation of fosphenytoin's mechanism of action, with a comparative analysis against alternative anticonvulsant drugs. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and detailed methodologies necessary for a comprehensive understanding.
This compound, a water-soluble prodrug, is rapidly converted to phenytoin in the body. Phenytoin has long been a cornerstone in the management of epilepsy, and its primary mechanism of action lies in the modulation of voltage-gated sodium channels. Electrophysiological studies have been pivotal in elucidating and validating this mechanism. This guide will explore the electrophysiological evidence supporting this compound's (via phenytoin's) action and compare it with other anticonvulsants that exhibit different mechanisms, namely carbamazepine, a fellow sodium channel blocker, phenobarbital, a GABA-A receptor modulator, and gabapentin, which targets the α2δ subunit of voltage-gated calcium channels.
Comparative Electrophysiological Data
The following table summarizes key quantitative data from electrophysiological studies, offering a side-by-side comparison of this compound (phenytoin) and its alternatives. This data is crucial for understanding the potency and specific effects of these drugs on their respective ion channel targets.
| Drug | Primary Target | Key Electrophysiological Parameter | Value | Cell Type/Experimental Condition |
| This compound (Phenytoin) | Voltage-gated sodium channels | IC50 for tonic block | 58 µM | N4TG1 mouse neuroblastoma cells |
| IC50 for tonic block | 72.6 ± 22.5 μM | Rat hippocampal CA1 pyramidal neurons | ||
| Carbamazepine | Voltage-gated sodium channels | IC50 for tonic block | 140 µM | N4TG1 mouse neuroblastoma cells |
| Phenobarbital | GABA-A Receptors | EC50 for direct receptor activation | 3 mM | --- |
| Potentiation of GABA-ergic currents | Increases duration of channel opening | --- | ||
| Gabapentin | α2δ-1 subunit of voltage-gated Ca2+ channels | Kd (Binding affinity) | 59 nM | --- |
| α2δ-2 subunit of voltage-gated Ca2+ channels | Kd (Binding affinity) | 153 nM | --- |
Experimental Protocols: The Whole-Cell Patch Clamp Technique
The validation of the mechanisms of action for these anticonvulsants heavily relies on the whole-cell patch-clamp technique. This powerful electrophysiological method allows for the recording of ionic currents through the entire cell membrane, providing a detailed view of ion channel activity.
Protocol for Assessing Voltage-Gated Sodium Channel Blockade (this compound/Phenytoin, Carbamazepine)
-
Cell Preparation: Cultured neurons or cell lines expressing the desired sodium channel subtype (e.g., N4TG1, HEK293) are used. The cells are grown on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Solution Composition:
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 CsCl (to block potassium channels), 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na. The pH is adjusted to ~7.3 with CsOH.
-
-
Pipette Fabrication and Sealing: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The pipette is carefully maneuvered to touch the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Holding Potential: The cell membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure that the majority of sodium channels are in the resting, closed state.
-
Tonic Block Assessment: To measure the resting-state block, depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz). The peak inward sodium current is measured before and after the application of the drug.
-
Use-Dependent Block Assessment: To investigate the block of channels in the open and inactivated states, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz). The progressive reduction in the peak sodium current during the train indicates use-dependent block.
-
-
Data Acquisition and Analysis: The ionic currents are recorded using a patch-clamp amplifier, filtered, and digitized. The peak current amplitudes are measured and plotted against the drug concentration to determine the IC50 value.
Protocol for Assessing GABA-A Receptor Modulation (Phenobarbital)
The general whole-cell patch-clamp setup is similar to that described above, with modifications to the solutions and voltage protocol.
-
Solution Composition:
-
External Solution: Standard aCSF is used.
-
Internal Solution: A high chloride internal solution is used to create a large, inward chloride current upon GABA-A receptor activation.
-
-
Voltage-Clamp Protocol:
-
Holding Potential: The cell is held at a potential where GABA-A receptor-mediated currents are prominent (e.g., -60 mV).
-
Drug Application: A baseline is established by applying a known concentration of GABA. Subsequently, GABA is co-applied with varying concentrations of phenobarbital.
-
-
Data Analysis: The potentiation of the GABA-evoked current by phenobarbital is quantified by measuring the increase in the peak current amplitude and the prolongation of the current decay.
Protocol for Assessing Gabapentin's Target Engagement
Since gabapentin does not directly block the ion pore of calcium channels, electrophysiological validation of its mechanism is more indirect. Radioligand binding assays are commonly used to determine its affinity (Kd) for the α2δ subunits. Electrophysiological experiments can then be designed to observe the downstream effects of this binding, such as a reduction in calcium current density.
Visualizing the Mechanisms of Action
To further clarify the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action pathway.
Caption: Workflow of a whole-cell patch-clamp experiment.
Caption: Comparison of anticonvulsant mechanisms.
Fosphenytoin in Focus: A Comparative Pharmacoeconomic Analysis for Researchers
For drug development professionals, researchers, and scientists, the economic evaluation of pharmaceuticals is a critical component of the research and development lifecycle. This guide provides a comparative pharmacoeconomic analysis of Fosphenytoin, a water-soluble prodrug of Phenytoin, in the context of treating status epilepticus. By examining its performance against key alternatives and presenting supporting experimental data, this document aims to inform research and clinical trial design.
This compound was developed to overcome some of the administration challenges associated with Phenytoin, such as its poor water solubility and the risk of local tissue irritation and phlebitis.[1] While this compound offers potential safety and logistical advantages, its higher acquisition cost necessitates a thorough pharmacoeconomic evaluation to determine its overall value proposition.[2] This guide synthesizes findings from multiple studies to provide a comprehensive overview.
Comparative Pharmacoeconomic Data
The following tables summarize quantitative data from key pharmacoeconomic studies comparing this compound with Phenytoin and other antiepileptic drugs (AEDs). These studies primarily focus on cost-minimization and cost-effectiveness analyses from a hospital or societal perspective.
| Table 1: Cost-Minimization Analysis of this compound vs. Phenytoin in the Emergency Department | ||
| Parameter | This compound | Phenytoin |
| Expected Total Treatment Cost per Patient | $110.14 | $5.39 |
| Source: Based on a cost-minimization analysis from a hospital perspective.[3] |
Note: This analysis highlighted that the decision to favor Phenytoin was robust, only changing when the frequency and cost of treating Purple Glove Syndrome (a rare but serious adverse event associated with Phenytoin) were high.[3]
| Table 2: Cost-Effectiveness of Different Phenytoin Loading Methods in the Emergency Department | |||
| Parameter | IV this compound | IV Phenytoin | Oral Phenytoin |
| Cost per Patient | $175.19 | $21.16 | $2.83 |
| Mean Adverse Events per Patient | 2.13 | 1.93 | 1.06 |
| Mean Time to Safe ED Discharge (hours) | 1.3 | 1.7 | 6.4 |
| Source: Based on a decision tree model comparing costs and outcomes.[4] |
Note: This study concluded that oral phenytoin was the most cost-effective method in most settings, though it resulted in a longer time to safe discharge.
| Table 3: Comparative Efficacy and Cost-Effectiveness of Second-Line Antiepileptic Drugs for Status Epilepticus | | | | | | :--- | Phenytoin/Fosphenytoin | Levetiracetam (LEV) | Valproate (VPA) | Phenobarbital (PB) | | Probability of Seizure Cessation | 0.53 | 0.62 | 0.71 | 0.80 | | Incremental Cost-Effectiveness Ratio (ICER) per Seizure Stopped | Not cost-effective | $18.55 | $94.44 | $847.22 | | Source: Meta-analysis and decision analysis model. | | | | |
Note: This meta-analysis suggested that while Phenobarbital was the most effective, Levetiracetam was the most cost-effective option. Phenytoin/Fosphenytoin was found to be less effective and not cost-effective compared to the other options in this analysis.
Experimental Protocols
The pharmacoeconomic analyses cited in this guide are typically based on decision analysis models, which synthesize data from various sources, including clinical trials, observational studies, and cost databases. Below are detailed methodologies for two common types of pharmacoeconomic studies.
Cost-Minimization Analysis (CMA) Protocol
Objective: To determine the least costly treatment alternative when clinical outcomes are demonstrably equivalent.
Methodology:
-
Perspective: The analysis is typically conducted from the perspective of the hospital or a third-party payer.
-
Patient Population: A cohort of patients with a confirmed diagnosis of status epilepticus who are candidates for second-line anticonvulsant therapy.
-
Interventions: Comparison of intravenous this compound and intravenous Phenytoin at therapeutically equivalent doses.
-
Cost Identification and Measurement:
-
Direct Medical Costs:
-
Drug acquisition costs.
-
Costs of administration supplies (e.g., IV lines, filters).
-
Labor costs for preparation and administration by pharmacy and nursing staff.
-
Costs associated with therapeutic drug monitoring (e.g., blood draws, laboratory assays).
-
Costs of managing adverse events (e.g., treatment for phlebitis, management of cardiovascular complications).
-
-
-
Data Sources:
-
Clinical trial data for rates of adverse events.
-
Hospital pharmacy and finance departments for drug acquisition and supply costs.
-
Time-motion studies to determine personnel time for drug preparation and administration.
-
Hospital billing data to estimate the costs of managing adverse events.
-
-
Analysis: The total cost for each treatment arm is calculated by summing all identified costs. The drug with the lower total cost is considered the preferred agent under the assumption of equal efficacy. Sensitivity analyses are performed to assess the impact of uncertainty in key cost variables.
Cost-Effectiveness Analysis (CEA) Protocol
Objective: To compare the costs and health outcomes of different treatment alternatives.
Methodology:
-
Perspective: The analysis can be from the perspective of the healthcare system or society.
-
Patient Population: A defined patient group, such as adults with benzodiazepine-refractory generalized convulsive status epilepticus.
-
Interventions: Comparison of two or more antiepileptic drugs (e.g., this compound, Levetiracetam, Valproate).
-
Outcome Measures: A common clinical outcome is chosen, such as the probability of seizure cessation within a specified timeframe (e.g., 60 minutes).
-
Cost Identification and Measurement: Similar to CMA, all relevant direct medical costs are identified and measured. Indirect costs (e.g., productivity losses) may also be included depending on the study's perspective.
-
Data Sources:
-
Systematic reviews and meta-analyses of clinical trials to obtain probabilities of clinical outcomes.
-
Published literature and publicly available price lists for drug costs.
-
Hospital cost-accounting systems for other resource utilization costs.
-
-
Analysis:
-
The average cost per patient for each treatment is calculated.
-
The average effectiveness for each treatment is determined.
-
The Incremental Cost-Effectiveness Ratio (ICER) is calculated as the difference in cost between two alternatives divided by the difference in their effectiveness. The ICER represents the additional cost for each additional unit of health outcome gained.
-
-
Sensitivity Analysis: Probabilistic and deterministic sensitivity analyses are conducted to evaluate the robustness of the results to variations in input parameters.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the pharmacoeconomic analysis of this compound.
Caption: this compound's mechanism of action signaling pathway.
Caption: A typical experimental workflow for a pharmacoeconomic analysis.
Caption: Logical relationship of a cost-effectiveness comparison.
References
- 1. This compound for the treatment of status epilepticus: an evidence-based assessment of its clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Pharmacoeconomic implications of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-minimization analysis of phenytoin and this compound in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cost-effectiveness of oral phenytoin, intravenous phenytoin, and intravenous this compound in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fosphenytoin
This guide provides crucial safety, handling, and disposal protocols for Fosphenytoin, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
General Safety Precautions and Hazard Information
This compound is a pharmaceutical compound that requires careful handling. It is classified as a substance that may cause serious eye damage, severe skin burns, and potential allergic reactions.[1] It is also suspected of causing cancer and damaging an unborn child.[2][3] All personnel must read and understand the safety precautions before handling this material.[1] Facilities must be equipped with an eyewash station and a safety shower.[1]
Hazard Classification:
-
GHS Signal Word: DANGER
-
Primary Hazards: Causes serious eye damage, skin corrosion, and may cause allergic skin or respiratory reactions. It is also a reproductive toxin.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of protection can vary based on the specific handling procedure.
| Task | Required Personal Protective Equipment (PPE) |
| Routine Handling & Preparation (IV Use) | High Risk: Double gloves (Nitrile or Natural Rubber), gown, chemical splash goggles, and a face shield. |
| Routine Handling & Preparation (IM Use) | Moderate Risk: Gloves (Nitrile or Natural Rubber), gown, and eye/face protection, especially where a splash hazard exists. |
| Operations with Inadequate Ventilation | Use a NIOSH-approved respirator or work within a biosafety cabinet or fume hood to control airborne levels. |
| Spill Cleanup | Impervious gloves (e.g., Nitrile), gown, eye protection, and respiratory protection as needed based on the spill size and ventilation. |
Handling and Storage Protocols
Handling:
-
Preparation: Obtain and review the Safety Data Sheet (SDS) before use.
-
Ventilation: Handle the product in a well-ventilated area. For procedures that may generate mists or vapors, use appropriate engineering controls such as a chemical fume hood.
-
Avoid Contact: Prevent all contact with skin and eyes and avoid inhaling any vapor or mist.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Storage:
-
Store vials under refrigeration at 2°C to 8°C (36°F to 46°F).
-
The product should not be kept at room temperature for more than 48 hours.
-
Store in a locked-up, secure area.
-
Do not use vials that have developed particulate matter.
Spill Management Protocol
Immediate action is required to contain and clean up spills to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Stop the source of the spill if it is safe to do so.
-
Personal Protection: Don appropriate PPE, including gloves, gown, and eye protection, before approaching the spill.
-
Cleanup:
-
Absorb the spill using an inert, absorbent material.
-
Collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
-
Reporting: Report the incident to the appropriate safety officer or supervisor.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to regulations.
-
Segregation: Do not mix this compound waste with non-hazardous waste.
-
Containerization: Place all waste, including empty vials, contaminated gloves, and absorbent materials, into a clearly labeled, sealed, and leak-proof container.
-
Disposal: Dispose of the waste container in accordance with all local, state, and federal regulations for pharmaceutical waste.
Emergency First Aid Procedures
| Exposure Route | Immediate First Aid Steps |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for 15-20 minutes. If skin irritation or a rash occurs, get medical advice. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing difficulties occur, seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or physician immediately. |
Quantitative Toxicity Data
The following data provides information on the acute toxicity of this compound in animal models.
| Test | Species | Route | Result |
| LD50 | Rat | Oral | 5900 mg/kg |
| LD50 | Rat | Intravenous | 1800 mg/kg |
| LD50 | Mouse | Intravenous | 1210 mg/kg |
Safe Handling Workflow
The diagram below outlines the procedural workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
